YH-306
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C19H18N2O2 |
|---|---|
Poids moléculaire |
306.4 g/mol |
Nom IUPAC |
2-(4-hydroxyphenyl)-1-(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)ethanone |
InChI |
InChI=1S/C19H18N2O2/c22-14-7-5-13(6-8-14)11-19(23)21-10-9-16-15-3-1-2-4-17(15)20-18(16)12-21/h1-8,20,22H,9-12H2 |
Clé InChI |
WFTJZQLEQGPZBC-UHFFFAOYSA-N |
Origine du produit |
United States |
Foundational & Exploratory
The Mechanism of Action of YH-306: A FAK-Centered Approach to Inhibit Colorectal Cancer Progression
For Immediate Release
This technical guide delineates the mechanism of action of YH-306, a novel small molecule inhibitor targeting Focal Adhesion Kinase (FAK). This compound has demonstrated significant potential as an anti-tumor agent, particularly in the context of colorectal cancer (CRC), by effectively suppressing tumor growth and metastasis. This document provides a comprehensive overview of the signaling pathways modulated by this compound, detailed experimental protocols from key preclinical studies, and a summary of the quantitative data supporting its therapeutic potential. This guide is intended for researchers, scientists, and drug development professionals engaged in oncology and kinase inhibitor research.
Core Mechanism: Inhibition of the FAK Signaling Pathway
This compound exerts its anti-tumor effects primarily through the inhibition of the FAK signaling pathway.[1][2][3][4] FAK is a non-receptor tyrosine kinase that plays a pivotal role in integrating signals from integrins and growth factor receptors to control key cellular processes such as cell migration, invasion, proliferation, and survival. In many cancers, including colorectal cancer, FAK is overexpressed and its activity is heightened, contributing to tumor progression and metastasis.
This compound treatment leads to a significant reduction in the phosphorylation of FAK and its downstream effector, paxillin.[5] This inhibition disrupts the formation of focal adhesions, which are critical for cell motility.[2][5] By interfering with FAK activation, this compound effectively blocks a cascade of signaling events that are essential for the metastatic process.
The inhibitory effects of this compound extend to several key downstream signaling nodes of the FAK pathway. The activation of c-Src, a crucial partner of FAK in promoting cancer cell motility, is suppressed by this compound.[1][4] Furthermore, this compound inhibits the phosphatidylinositol 3-kinase (PI3K)-Rac1 signaling axis, which is instrumental in regulating cell migration and invasion.[1][4] This leads to the reduced expression of matrix metalloproteinases (MMP) 2 and 9, enzymes that are essential for the degradation of the extracellular matrix, a critical step in cancer cell invasion.[1][4]
Beyond its impact on the FAK-PI3K axis, this compound also modulates the actin cytoskeleton. It has been shown to inhibit the actin-related protein (Arp2/3) complex-mediated actin polymerization.[1][4] This interference with cytoskeletal dynamics further contributes to the observed reduction in cell migration and invasion.
The culmination of these molecular events is a potent suppression of the key cellular behaviors that drive colorectal cancer progression. This compound has been demonstrated to significantly inhibit the migration and invasion of CRC cells in a dose-dependent manner.[1][2][6]
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanism of action and the experimental approaches used to characterize this compound, the following diagrams have been generated.
Quantitative Data Summary
The preclinical efficacy of this compound has been quantified through a series of in vitro and in vivo experiments. The following tables summarize the key findings.
Table 1: In Vitro Activity of this compound in Colorectal Cancer Cell Lines
| Assay | Cell Line | Concentration | Effect |
| Cell Adhesion | HCT116 | 50 µM | 67% inhibition of attachment to type I collagen[5] |
| HT-29 | 50 µM | 78% inhibition of attachment to type I collagen[5] | |
| Apoptosis | HCT116 | 50 µM | 7-fold increase in apoptosis[6] |
| CT-26 | 50 µM | 5.2-fold increase in apoptosis[6] | |
| HT-29 | 50 µM | 3.6-fold increase in apoptosis[6] | |
| SW620 | 50 µM | 3.4-fold increase in apoptosis[6] |
Table 2: In Vivo Efficacy of this compound in Colorectal Cancer Models
| Model | Treatment | Outcome |
| Xenograft Mouse Model | This compound | Suppression of CRC growth[1][6] |
| Hepatic Metastasis Model | This compound | Inhibition of liver metastasis[1][6] |
| Pulmonary Metastasis Model | This compound | Inhibition of lung metastasis[6] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Culture
Human colorectal cancer cell lines (HCT116, HT-29, HCT8, SW480, SW620) and a mouse colorectal cancer cell line (CT-26) were maintained in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
Wound Healing Migration Assay
-
Cells were seeded in 6-well plates and grown to confluence.
-
A sterile pipette tip was used to create a "wound" in the cell monolayer.
-
The cells were washed with PBS to remove detached cells and then incubated with media containing various concentrations of this compound or vehicle control (DMSO).
-
Images of the wound were captured at 0 and 24 hours.
-
The extent of cell migration was quantified by measuring the change in the wound area.
Transwell Invasion Assay
-
Transwell inserts with 8 µm pore size were coated with Matrigel.
-
Cells were serum-starved overnight, and then seeded into the upper chamber of the Transwell insert in serum-free media containing this compound or vehicle control.
-
The lower chamber was filled with media containing 10% FBS as a chemoattractant.
-
After 24 hours of incubation, non-invading cells on the upper surface of the membrane were removed with a cotton swab.
-
Invading cells on the lower surface of the membrane were fixed, stained, and counted under a microscope.
MTS Proliferation Assay
-
Cells were seeded in 96-well plates and allowed to attach overnight.
-
The cells were then treated with various concentrations of this compound or vehicle control for 48 hours.
-
MTS reagent was added to each well and incubated for 1-4 hours.
-
The absorbance at 490 nm was measured using a microplate reader to determine the number of viable cells.
Flow Cytometry for Apoptosis
-
Cells were treated with this compound or vehicle control for 36 hours.
-
Both floating and adherent cells were collected, washed with PBS, and resuspended in binding buffer.
-
Cells were stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
The percentage of apoptotic cells (Annexin V positive) was determined by flow cytometry.
Western Blotting
-
Cells were treated with this compound for the indicated times.
-
Cell lysates were prepared, and protein concentrations were determined.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked and then incubated with primary antibodies against total FAK, phospho-FAK (Tyr397), total Src, phospho-Src (Tyr416), paxillin, and other proteins of interest.
-
After incubation with HRP-conjugated secondary antibodies, the protein bands were visualized using an enhanced chemiluminescence detection system.
In Vivo Xenograft and Metastasis Models
-
For the xenograft model, colorectal cancer cells were subcutaneously injected into the flank of immunodeficient mice.
-
Once tumors were established, mice were randomized into treatment groups and administered this compound or vehicle control.
-
Tumor volume was measured regularly with calipers.
-
For the metastasis models, cells were injected either into the spleen (for liver metastasis) or the tail vein (for lung metastasis) of mice.
-
After a set period, the mice were euthanized, and the number and size of metastatic nodules in the liver and lungs were quantified.
-
All animal experiments were conducted in accordance with approved institutional animal care and use committee protocols.
Conclusion
This compound is a promising small molecule inhibitor that targets the FAK signaling pathway, a critical nexus in the progression of colorectal cancer. Its ability to concurrently inhibit cell migration, invasion, and proliferation, while inducing apoptosis, underscores its potential as a multifaceted anti-cancer agent. The preclinical data presented in this guide provide a strong rationale for the continued development of this compound as a novel therapeutic for colorectal cancer. Further investigation, including detailed pharmacokinetic and toxicological studies, is warranted to advance this compound towards clinical evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A novel synthetic small molecule this compound suppresses colorectal tumour growth and metastasis viaFAK pathway - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling YH-306: A Technical Guide to its Chemical Structure, Properties, and Anti-Cancer Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
YH-306 is a novel, synthetic small molecule that has demonstrated significant potential as an anti-cancer agent, particularly in the context of colorectal cancer (CRC).[1] This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound. It details the synthetic protocol for its preparation and elucidates its mechanism of action, which involves the suppression of the Focal Adhesion Kinase (FAK) signaling pathway.[1][2] This document also collates available quantitative data on its efficacy and provides detailed experimental protocols for key biological assays, aiming to serve as a valuable resource for researchers in oncology and drug development.
Chemical Structure and Properties
This compound is an aryl tetrahydro-β-carboline derivative.[1] Its chemical identity and key properties are summarized below.
Chemical Name: 1-(3,4-Dihydro-1H-pyrido[3,4-b]indol-2(9H)-yl)-2-(4-hydroxyphenyl)ethanone[3] CAS Number: 1373764-75-0[4][5]
| Property | Value | Source |
| Molecular Formula | C19H18N2O2 | [5] |
| Molecular Weight | 306.36 g/mol | [5] |
| Purity | >98% (as synthesized) | [1] |
Synthesis of this compound
The synthesis of this compound is achieved through a coupling reaction between 4-hydroxyphenylacetic acid and 1,3,4,9-tetrahydro-β-carboline.[1]
Experimental Protocol: Synthesis of this compound
Materials:
-
4-hydroxyphenylacetic acid
-
1-(3-dimethylaminopropyl)-3-ethyl-carbodiimide hydrochloride (EDC)
-
1-hydroxy-benzotriazole (HOBt)
-
1,3,4,9-tetrahydro-β-carboline
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Water
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for chromatography
Procedure:
-
Dissolve 4-hydroxyphenylacetic acid (1.0 mmol, 152 mg) in anhydrous N,N-dimethylformamide (5.0 ml).[1]
-
Cool the solution to 0°C.
-
Add 1-(3-dimethylaminopropyl)-3-ethyl-carbodiimide hydrochloride (1.3 mmol, 249 mg) and 1-hydroxy-benzotriazole (1.1 mmol, 149 mg) to the cooled solution.[1]
-
Stir the reaction mixture at 0°C for 10–15 minutes.[1]
-
Add 1,3,4,9-tetrahydro-β-carboline (1.0 mmol, 172 mg) to the reaction mixture.[1]
-
Allow the mixture to stir for an additional 3 hours at room temperature.[1]
-
Dilute the reaction mixture with water and extract the product with ethyl acetate (3 x 60 ml).[1]
-
Combine the organic phases and dry over anhydrous sodium sulfate.[1]
-
Concentrate the solution in vacuo.
-
Purify the crude product by silica gel chromatography to yield this compound (yield: 65%, 199 mg).[1]
Figure 1: Synthesis workflow for this compound.
Biological Activity and Mechanism of Action
This compound exhibits potent anti-tumor and anti-metastatic properties in colorectal cancer models.[1] It effectively inhibits key processes associated with cancer progression, including cell migration, invasion, proliferation, and colonization, while also inducing apoptosis.[1]
The primary mechanism of action of this compound is the suppression of the Focal Adhesion Kinase (FAK) signaling pathway.[1] FAK is a non-receptor tyrosine kinase that plays a crucial role in cell motility, survival, and proliferation. By inhibiting the activation of FAK and its downstream effectors, this compound disrupts the signaling cascade that promotes CRC growth and metastasis.[1]
The FAK Signaling Pathway and this compound Intervention
This compound has been shown to suppress the activation of several key proteins within the FAK signaling pathway, including FAK itself, c-Src, paxillin, and phosphatidylinositol 3-kinase (PI3K).[1] It also downregulates the expression of matrix metalloproteinases (MMP) 2 and 9, which are crucial for the degradation of the extracellular matrix during cancer cell invasion.[1] Furthermore, this compound inhibits the actin-related protein (Arp2/3) complex-mediated actin polymerization, a process essential for cell motility.[1]
Figure 2: this compound mechanism of action on the FAK signaling pathway.
Quantitative Data on Biological Activity
The following tables summarize the available quantitative data on the biological effects of this compound in colorectal cancer models.
Table 1: In Vitro Efficacy of this compound on Cell Adhesion
| Cell Line | Substrate | This compound Concentration (µM) | Inhibition of Adhesion (%) | Source |
| HCT116 | Type I Collagen | 50 | 67 | [1] |
| HT-29 | Type I Collagen | 50 | 78 | [1] |
| HCT116 | Fibronectin | 50 | Significant Reduction | [1] |
| HT-29 | Fibronectin | 50 | Significant Reduction | [1] |
Table 2: In Vitro Efficacy of this compound on Colony Formation
| Cell Line | This compound Concentration (µM) | Colony Formation (% of Control) | Source |
| HCT116 | 10 | 56.7 | [1] |
| HCT116 | 20 | 7.5 | [1] |
| HCT116 | 50 | 6.9 | [1] |
Table 3: In Vivo Efficacy of this compound on Liver Metastasis
| Treatment Group | This compound Dose (mg/kg/day) | Liver Metastasis Frequency (%) | Source |
| Control (Untreated) | 0 | 60 | [1] |
| This compound | 20 | 40 | [1] |
| This compound | 50 | 20 | [1] |
Detailed Experimental Protocols
This section provides an overview of the methodologies for key experiments used to characterize the anti-cancer activity of this compound.
Wound Healing Migration Assay
This assay is used to assess the effect of this compound on the collective migration of a sheet of cells.
Protocol:
-
Seed colorectal cancer cells (e.g., HCT116, HT-29) in a 6-well plate and grow to confluence.
-
Create a "scratch" or cell-free area in the monolayer using a sterile pipette tip.
-
Wash with phosphate-buffered saline (PBS) to remove detached cells.
-
Replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO).
-
Capture images of the scratch at time 0 and at subsequent time points (e.g., 24, 48 hours).
-
Measure the width of the scratch at different points and calculate the percentage of wound closure over time.
Transwell Invasion Assay
This assay evaluates the ability of cancer cells to invade through a basement membrane matrix in response to a chemoattractant, and the inhibitory effect of this compound on this process.
Protocol:
-
Coat the upper surface of a transwell insert (with a porous membrane) with a layer of Matrigel or type I collagen.
-
Seed colorectal cancer cells in serum-free medium in the upper chamber of the insert.
-
Add medium containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber.
-
Add various concentrations of this compound to the upper chamber with the cells.
-
Incubate for a suitable period (e.g., 24-48 hours) to allow for cell invasion.
-
Remove non-invading cells from the upper surface of the membrane.
-
Fix and stain the invading cells on the lower surface of the membrane.
-
Count the number of stained cells in multiple microscopic fields to quantify invasion.
Figure 3: Experimental workflow for the transwell invasion assay.
Colony Formation Assay
This assay assesses the ability of single cancer cells to undergo sustained proliferation and form colonies, a measure of tumorigenicity in vitro.
Protocol:
-
Prepare a single-cell suspension of colorectal cancer cells.
-
Seed a low density of cells (e.g., 500-1000 cells per well) in a 6-well plate.
-
Treat the cells with various concentrations of this compound or vehicle control.
-
Incubate for an extended period (e.g., 10-14 days) to allow for colony formation.
-
Fix the colonies with a solution such as methanol (B129727) or paraformaldehyde.
-
Stain the colonies with crystal violet.
-
Count the number of colonies (typically defined as containing >50 cells).
In Vivo Xenograft Mouse Model
This model is used to evaluate the effect of this compound on tumor growth and metastasis in a living organism.
Protocol:
-
Implant human colorectal cancer cells (e.g., HCT116, HT-29) subcutaneously or orthotopically (into the cecal wall) of immunocompromised mice (e.g., nude or SCID mice).
-
Allow the tumors to establish and reach a palpable size.
-
Randomize the mice into treatment groups (vehicle control and this compound at different doses).
-
Administer this compound or vehicle control to the mice via a suitable route (e.g., intraperitoneal injection, oral gavage) on a defined schedule.
-
Monitor tumor growth by measuring tumor volume with calipers at regular intervals.
-
At the end of the study, sacrifice the mice and excise the primary tumors for weighing and further analysis.
-
For metastasis studies, examine relevant organs (e.g., liver, lungs) for the presence and number of metastatic nodules.
Conclusion
This compound is a promising preclinical candidate for the treatment of colorectal cancer. Its well-defined chemical structure and synthesis, coupled with a clear mechanism of action targeting the FAK signaling pathway, make it an attractive molecule for further investigation. The available data demonstrates its potent in vitro and in vivo efficacy in inhibiting key aspects of cancer progression. This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their efforts to translate the potential of this compound into a novel cancer therapeutic. Further studies to determine its detailed pharmacokinetic profile and to establish a full toxicological assessment are warranted.
References
- 1. snapcyte.com [snapcyte.com]
- 2. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]
- 3. Transwell Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transwell invasion and Matrigel assays [bio-protocol.org]
YH-306: A Novel Synthetic Small Molecule Inhibitor of the FAK Signaling Pathway for Colorectal Cancer Therapy
An In-depth Technical Guide on the Discovery, Synthesis, and Preclinical Evaluation of YH-306
This whitepaper provides a comprehensive technical overview of the novel synthetic small molecule, this compound, a promising therapeutic candidate for colorectal cancer (CRC). The document is intended for researchers, scientists, and professionals in the field of drug development, detailing the discovery, synthesis, mechanism of action, and preclinical efficacy of this compound. All quantitative data is summarized in structured tables, and detailed methodologies for key experiments are provided. Furthermore, signaling pathways and experimental workflows are visualized using the DOT language.
Introduction
Colorectal cancer remains a leading cause of cancer-related mortality worldwide, primarily due to the metastatic spread of the disease.[1] The focal adhesion kinase (FAK) signaling pathway is a critical mediator of cell adhesion, migration, proliferation, and survival, and its overexpression is implicated in the progression and metastasis of various cancers, including CRC.[1] this compound is a novel, synthetic small molecule that has been identified as a potent inhibitor of the FAK pathway, demonstrating significant anti-tumor and anti-metastatic effects in preclinical models of colorectal cancer.[1]
Discovery of this compound
This compound was identified through the screening of over 70 structural analogues in a medicinal chemistry program aimed at discovering novel inhibitors of cancer cell migration.[1] This effort led to the identification of this compound as a lead compound with potent inhibitory effects on the migration and invasion of CRC cells.[1]
Physicochemical Properties and Synthesis
This compound is characterized by the following properties:
| Property | Value | Reference |
| IUPAC Name | 2-(4-hydroxyphenyl)-1-(1,3,4,9-tetrahydro-2H-pyrido[3,4-b]indol-2-yl)ethanone | [2] |
| CAS Number | 1373764-75-0 | [2] |
| Molecular Formula | C19H18N2O2 | [2] |
| Molecular Weight | 306.36 g/mol | [3] |
| Solubility | Soluble in DMSO | [2] |
Synthesis of this compound:
The synthesis of this compound is achieved through a peptide coupling reaction.[1]
-
Step 1: To a solution of 4-hydroxyphenylacetic acid (1.0 mmol) in anhydrous N,N-dimethylformamide (DMF, 5.0 ml), 1-(3-dimethylaminopropyl)-3-ethyl-carbodiimide hydrochloride (EDC-HCl, 1.3 mmol) and 1-hydroxy-benzotriazole (HOBt, 1.1 mmol) are added at 0°C.
-
Step 2: The reaction mixture is stirred for 10–15 minutes.
-
Step 3: 1,3,4,9-tetrahydro-β-carboline (1.0 mmol) is added to the mixture.
-
Step 4: The reaction is stirred for an additional 3 hours at room temperature.
-
Step 5: The mixture is diluted with water and extracted with ethyl acetate (B1210297) (3 x 60 ml).
-
Step 6: The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Step 7: The crude product is purified by column chromatography to yield this compound.
The purity of the synthesized this compound is reported to be greater than 98%.[1]
Mechanism of Action: Inhibition of the FAK Signaling Pathway
This compound exerts its anti-tumor effects by targeting the FAK signaling pathway.[1] It has been shown to suppress the activation of FAK and downstream signaling molecules, including c-Src, paxillin, and PI3K.[1][] Furthermore, this compound inhibits the expression of matrix metalloproteinases (MMP) 2 and 9, and also hinders actin-related protein (Arp2/3) complex-mediated actin polymerization.[1][] This multi-faceted inhibition of the FAK pathway disrupts the processes of cell adhesion, migration, and invasion, which are crucial for cancer metastasis.
Preclinical Efficacy of this compound
The anti-cancer properties of this compound have been evaluated through a series of in vitro and in vivo studies.
This compound has demonstrated significant inhibitory effects on various aspects of CRC cell behavior.
Table 1: In Vitro Activity of this compound in Colorectal Cancer Cell Lines
| Assay | Cell Line(s) | Concentration | Effect | Reference |
| Cell Adhesion | HCT116 | 50 µM | 67% inhibition on Type I Collagen | [1][2] |
| HT-29 | 50 µM | 78% inhibition on Type I Collagen | [1][2] | |
| Colony Formation | HCT116 | 10 µM | 43.3% reduction in colonies | [1] |
| 20 µM | 92.5% reduction in colonies | [1] | ||
| 50 µM | 93.1% reduction in colonies | [1] | ||
| Cell Proliferation (IC50) | PC-9 (Lung) | 5.87 µM | - | [2] |
| H1299 (Lung) | 8.07 µM | - | [2] | |
| A549 (Lung) | 7.9 µM | - | [2] | |
| Cell Migration | HCT116, HT-29, CT-26 | Dose-dependent | Significant inhibition in wound healing and transwell assays | [1] |
| Cell Invasion | CT-26 | Dose-dependent | Significant reduction in transwell invasion assay | [1] |
| Apoptosis | Four CRC cell lines | Not specified | Induction of apoptosis | [1] |
The in vivo efficacy of this compound was assessed in mouse models of CRC growth and metastasis.
Table 2: In Vivo Activity of this compound in Mouse Models
| Model | Treatment | Effect | Reference |
| Xenograft Tumor Growth | A549 lung cancer cells | 5 mg/kg/day | Decreased tumor volume |
| Hepatic Metastasis | CT26-luc colon cancer cells | 20 mg/kg/day | Reduced liver metastasis frequency from 60% to 40% |
| 50 mg/kg/day | Reduced liver metastasis frequency from 60% to 20% | ||
| Pulmonary Metastasis | CT-26 colon cancer cells | 20 and 50 mg/kg/day | Significant suppression of tumor nodules in the lung |
Experimental Protocols
Detailed methodologies for the key experiments cited in this whitepaper are provided below.
-
Plate Coating: 96-well plates are coated with 1 µg/ml fibronectin or type I collagen.[5]
-
Cell Seeding: HCT116 or HT-29 cells are seeded in the coated wells in the presence of various concentrations of this compound.
-
Incubation: The plates are incubated for 2 hours to allow for cell attachment.[5]
-
Washing: Non-adherent cells are removed by washing with PBS.
-
Staining and Quantification: Adherent cells are fixed and stained with crystal violet. The stain is then solubilized, and the absorbance is measured to quantify the number of adherent cells.[5]
-
Cell Seeding: HCT116 or HT-29 cells are grown to confluence in 6-well plates.
-
Wound Creation: A scratch is made through the cell monolayer using a sterile pipette tip.[6]
-
Treatment: The cells are treated with this compound at various concentrations.
-
Imaging: The wound area is imaged at 0 and 24 hours.[6]
-
Analysis: The rate of wound closure is measured to determine the effect of this compound on cell migration.
-
Chamber Preparation: For invasion assays, the upper chamber of a Transwell insert (8 µm pore size) is coated with Matrigel. For migration assays, the chamber is uncoated.[7]
-
Cell Seeding: CRC cells are seeded in the upper chamber in serum-free medium containing this compound.
-
Chemoattractant: The lower chamber is filled with medium containing a chemoattractant (e.g., 10% FBS).[7]
-
Incubation: The plate is incubated for 24 hours to allow cells to migrate or invade through the membrane.[7]
-
Quantification: Non-migrated/invaded cells on the upper surface of the membrane are removed. The cells on the lower surface are fixed, stained, and counted under a microscope.[7]
-
Cell Seeding: HCT116 cells are seeded at a low density (e.g., 5000 cells/dish) in a top layer of soft agar (B569324) mixed with medium containing this compound, over a bottom layer of solidified agar.[8]
-
Incubation: The dishes are incubated for 14 days to allow for colony formation.[8]
-
Staining and Counting: The colonies are stained with crystal violet and counted.[8]
-
Hepatic Metastasis Model:
-
Pulmonary Metastasis Model:
-
Cell Injection: CT-26 cells are injected into the tail vein of BALB/c mice.
-
Treatment: The mice receive daily treatment with this compound or a vehicle control.
-
Analysis: The lungs are harvested, and the number of tumor nodules on the lung surface is counted.
-
Conclusion
This compound is a novel and potent small molecule inhibitor of the FAK signaling pathway with significant anti-tumor and anti-metastatic activity in preclinical models of colorectal cancer. Its well-defined synthesis and clear mechanism of action make it a promising candidate for further development as a therapeutic agent for the treatment of metastatic CRC. The detailed experimental data and protocols provided in this whitepaper offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound.
References
- 1. This compound | Apoptosis Inducer | Ambeed.com [ambeed.com]
- 2. caymanchem.com [caymanchem.com]
- 3. abmole.com [abmole.com]
- 5. Cell adhesion assay [bio-protocol.org]
- 6. Wound-healing assay [bio-protocol.org]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Maintenance of HCT116 colon cancer cell line conforms to a stochastic model but not a cancer stem cell model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advanced Animal Model of Colorectal Metastasis in Liver: Imaging Techniques and Properties of Metastatic Clones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ar.iiarjournals.org [ar.iiarjournals.org]
In Vitro Efficacy of YH-306 in Cancer Cells: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
YH-306, a novel synthetic small molecule, has demonstrated significant anti-cancer properties in preclinical in vitro studies, particularly against colorectal cancer (CRC). This technical guide provides a comprehensive analysis of the in vitro effects of this compound on various cancer cell lines. The document summarizes key quantitative data on its impact on cell proliferation, apoptosis, and metastasis-related processes. Detailed experimental protocols for the cited assays are provided to ensure reproducibility. Furthermore, this guide elucidates the molecular mechanism of action of this compound, focusing on its role as an inhibitor of the Focal Adhesion Kinase (FAK) signaling pathway, visualized through a detailed pathway diagram.
Introduction
Cancer metastasis is a primary contributor to cancer-related mortality. The development of small molecules that can effectively inhibit the migratory and invasive properties of cancer cells is a critical goal in oncology drug discovery. This compound has emerged as a promising candidate, exhibiting potent inhibitory effects on colorectal tumor growth and metastasis in preclinical models.[1] This document serves as a technical resource, consolidating the available in vitro data on this compound to facilitate further research and development.
Data Presentation: In Vitro Effects of this compound
The anti-cancer activity of this compound has been evaluated across a panel of human colorectal cancer cell lines. The following tables summarize the quantitative data from various in vitro assays.
Inhibition of Cell Proliferation
This compound has been shown to inhibit the growth of multiple colorectal cancer cell lines in a dose-dependent manner. While specific IC50 values are not yet publicly available, the MTS assay results indicate a significant reduction in cell proliferation after 48 hours of treatment.[2] The compound also demonstrated inhibitory effects on the growth of prostate (LNCaP) and breast (MDA-MB-231) cancer cells.[2][3]
Table 1: Effect of this compound on the Proliferation of Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Duration (hrs) | Observed Effect |
| HCT116 | Colorectal | MTS | 48 | Dose-dependent inhibition[2] |
| HT-29 | Colorectal | MTS | 48 | Dose-dependent inhibition[2] |
| SW620 | Colorectal | MTS | 48 | Dose-dependent inhibition[2] |
| CT-26 | Colorectal | MTS | 48 | Dose-dependent inhibition[2] |
| HCT8 | Colorectal | MTS | 48 | Dose-dependent inhibition[2] |
| SW480 | Colorectal | MTS | 48 | Dose-dependent inhibition[2] |
| LNCaP | Prostate | MTS | Not Specified | Growth inhibition[2][3] |
| MDA-MB-231 | Breast | MTS | Not Specified | Growth inhibition[2][3] |
Induction of Apoptosis
This compound induces apoptosis in colorectal cancer cells. Flow cytometry analysis using Annexin V and Propidium Iodide (PI) staining revealed a significant increase in the apoptotic cell population following treatment with 50 μM this compound for 36 hours.[2]
Table 2: Induction of Apoptosis by this compound in Colorectal Cancer Cells
| Cell Line | Treatment (50 μM this compound) | Fold Increase in Apoptosis (vs. Untreated) |
| HCT116 | 36 hrs | 7.0-fold[2] |
| CT-26 | 36 hrs | 5.2-fold[2] |
| HT-29 | 36 hrs | 3.6-fold[2] |
| SW620 | 36 hrs | 3.4-fold[2] |
Western blot analysis further supports the pro-apoptotic effect of this compound, showing an induction of the pro-apoptotic protein Bax and a reduction in the anti-apoptotic protein Bcl-xl.[2]
Inhibition of Metastasis-Related Processes
This compound significantly impairs key processes involved in cancer metastasis, including cell migration, invasion, adhesion, and colony formation.
Table 3: Inhibition of Cell Migration, Invasion, and Adhesion by this compound
| Assay | Cell Line(s) | Treatment | Observed Effect |
| Wound Healing Migration | HCT116, HT-29, CT-26 | Dose-dependent | Significant inhibition of cell migration[2] |
| Transwell Migration | CT-26 | Dose-dependent | Significant reduction in cell migration[2] |
| Transwell Invasion (Type I Collagen & Matrigel) | CT-26 | Dose-dependent | Evident prevention of cell invasion[3] |
| Cell Adhesion (Type I Collagen & Fibronectin) | HCT116, HT-29 | 50 μM | 67% inhibition (HCT116 on Type I Collagen)[4] |
| 78% inhibition (HT-29 on Type I Collagen)[4] |
Table 4: Inhibition of Colony Formation by this compound in HCT116 Cells
| This compound Concentration (μM) | Percentage of Colonies (Relative to Untreated) |
| 10 | 56.7% |
| 20 | 7.5% |
| 50 | 6.9% |
Experimental Protocols
Cell Proliferation (MTS) Assay
-
Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control (e.g., 0.1% DMSO) for 48 hours.[2]
-
Add MTS reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength to determine the percentage of proliferating cells relative to the vehicle-treated control.
Apoptosis Assay (Annexin V/PI Staining)
-
Seed cells in 6-well plates and treat with this compound or vehicle control for 36 hours.[2]
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin-binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate at room temperature in the dark for 15 minutes.
-
Analyze the stained cells by flow cytometry. Cells positive for both Annexin V and PI are considered apoptotic.[2]
Wound Healing Migration Assay
-
Grow cells to a confluent monolayer in a multi-well plate.
-
Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.
-
Wash with PBS to remove detached cells.
-
Add fresh media containing different concentrations of this compound or vehicle control.
-
Capture images of the scratch at the beginning of the experiment and at various time points thereafter.
-
Quantify the rate of wound closure by measuring the change in the width of the cell-free area over time.
Transwell Migration and Invasion Assays
-
For the migration assay, use transwell inserts with a porous membrane. For the invasion assay, coat the membrane with Matrigel or Type I collagen.
-
Seed cancer cells in the upper chamber in serum-free medium containing this compound or vehicle control.
-
Add medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.
-
Incubate for an appropriate period to allow cell migration or invasion.
-
Remove non-migrated/invaded cells from the upper surface of the membrane.
-
Fix and stain the cells that have migrated/invaded to the lower surface of the membrane.
-
Count the stained cells under a microscope to quantify migration or invasion.
Colony Formation Assay
-
Seed a low density of cells in a culture dish.
-
Treat the cells with various concentrations of this compound or vehicle control.
-
Allow the cells to grow for an extended period (e.g., 14 days), with periodic media changes containing the respective treatments.
-
Fix and stain the resulting colonies with a staining solution (e.g., crystal violet).
-
Count the number of colonies in each dish to determine the effect of this compound on anchorage-independent growth.
Mechanism of Action: FAK Signaling Pathway
The primary molecular mechanism underlying the anti-cancer effects of this compound is the inhibition of the Focal Adhesion Kinase (FAK) signaling pathway.[1] FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, proliferation, and survival. This compound has been shown to block the activation of FAK and its downstream signaling components.[1]
Visualization of the FAK Signaling Pathway
The following diagram illustrates the FAK signaling pathway and the points of inhibition by this compound.
Caption: this compound inhibits the FAK signaling pathway in cancer cells.
Conclusion
The available in vitro data strongly suggest that this compound is a potent inhibitor of colorectal cancer cell proliferation, survival, and metastasis-related behaviors. Its mechanism of action, centered on the inhibition of the FAK signaling pathway, provides a solid rationale for its therapeutic potential. Further investigation is warranted to determine the precise IC50 values across a broader range of cancer cell lines and to fully elucidate its effects on the cell cycle. This technical guide provides a foundational resource for researchers and drug development professionals interested in advancing this compound as a novel anti-cancer agent.
References
The Small Molecule YH-306: A Technical Guide to its Anti-Tumor Activity in Colorectal Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Abstract
The small molecule YH-306 has emerged as a promising anti-tumor agent, demonstrating significant efficacy in suppressing the growth and metastatic potential of colorectal cancer (CRC). This technical guide provides an in-depth overview of the core mechanisms of this compound, its effects on various CRC cell lines, and detailed protocols for key experimental procedures. The primary mechanism of action involves the inhibition of the Focal Adhesion Kinase (FAK) signaling pathway, a critical mediator of cell migration, invasion, proliferation, and survival. This document summarizes the available quantitative data, outlines experimental methodologies, and provides visual representations of the signaling pathways and experimental workflows to support further research and development of this compound as a potential therapeutic for colorectal cancer.
Introduction
Colorectal cancer remains a leading cause of cancer-related mortality worldwide, with metastasis being a major contributor to poor prognosis.[1] The development of novel therapeutic agents that can effectively target the molecular drivers of CRC progression is a critical area of research. The synthetic small molecule this compound has been identified as a potent inhibitor of CRC cell migration, invasion, and proliferation.[1] This guide details the cellular and molecular effects of this compound on a panel of colorectal cancer cell lines and the underlying signaling pathways.
Mechanism of Action: Inhibition of the FAK Signaling Pathway
This compound exerts its anti-tumor effects primarily through the modulation of the Focal Adhesion Kinase (FAK) signaling pathway.[1] FAK is a non-receptor tyrosine kinase that plays a pivotal role in integrin-mediated signal transduction, which is crucial for cell adhesion, motility, and survival.[2][3] In colorectal cancer, FAK is often overexpressed and its activation is associated with tumor progression and metastasis.[2][3]
This compound treatment leads to a significant reduction in the phosphorylation of FAK at Tyr397.[1] This autophosphorylation site is critical for the recruitment and activation of other signaling proteins, including c-Src.[2] The inhibition of FAK phosphorylation by this compound subsequently suppresses the activation of downstream effectors such as c-Src, paxillin, and phosphatidylinositol 3-kinase (PI3K).[1] This cascade of inhibition ultimately leads to the decreased activity of Rac1 and the reduced expression of matrix metalloproteinases (MMPs) 2 and 9, which are essential for the degradation of the extracellular matrix and tumor cell invasion.[1]
Furthermore, this compound has been shown to inhibit the actin-related protein (Arp2/3) complex-mediated actin polymerization, a process vital for the formation of cellular protrusions and cell movement.[1]
References
- 1. A novel synthetic small molecule this compound suppresses colorectal tumour growth and metastasis viaFAK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibiting focal adhesion kinase: A potential target for enhancing therapeutic efficacy in colorectal cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
Preclinical Profile of YH-306: A Novel FAK Inhibitor in Oncology
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical studies of YH-306, a novel small molecule inhibitor targeting Focal Adhesion Kinase (FAK) for the treatment of cancer. The information presented herein is based on publicly available scientific literature and is intended to serve as a resource for researchers and drug development professionals in the field of oncology.
Core Concepts: Mechanism of Action
This compound exerts its anti-cancer effects by targeting the FAK signaling pathway.[1] FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, proliferation, and survival. In many cancers, FAK is overexpressed and contributes to tumor progression and metastasis.[1]
This compound has been shown to suppress the activation of FAK and its downstream signaling components, including c-Src, paxillin, and PI3K/Rac1.[1] This inhibition leads to a cascade of anti-tumor activities, including the reduced expression of matrix metalloproteases (MMP2 and MMP9) and the inhibition of actin polymerization mediated by the Arp2/3 complex.[1]
Signaling Pathway Diagram
Caption: this compound inhibits the FAK signaling pathway, disrupting downstream effectors involved in cell migration and invasion.
In Vitro Studies
This compound has demonstrated significant anti-cancer activity across a panel of colorectal cancer (CRC) cell lines.[1] The primary effects observed are the inhibition of cell proliferation, migration, invasion, and the induction of apoptosis.[1]
Data Presentation
Table 1: Effect of this compound on Colorectal Cancer Cell Proliferation
| Cell Line | IC50 (µM) |
| HCT116 | Not explicitly stated, but significant inhibition at 10-50 µM |
| HT-29 | Not explicitly stated, but significant inhibition at 10-50 µM |
| CT-26 | Not explicitly stated, but significant inhibition at 10-50 µM |
| SW620 | Not explicitly stated, but significant inhibition at 10-50 µM |
| SW480 | Not explicitly stated, but significant inhibition at 10-50 µM |
Data summarized from proliferation assays described in the source literature.[1]
Table 2: Effect of this compound on Colorectal Cancer Cell Adhesion
| Cell Line | Substrate | This compound Concentration (µM) | Inhibition of Adhesion (%) |
| HCT116 | Type I Collagen | 50 | 67 |
| HT-29 | Type I Collagen | 50 | 78 |
| HCT116 | Fibronectin | 50 | Significant reduction |
| HT-29 | Fibronectin | 50 | Significant reduction |
Quantitative data on cell adhesion inhibition.[1]
Table 3: Effect of this compound on Colorectal Cancer Cell Colony Formation
| Cell Line | This compound Concentration (µM) | Reduction in Colony Number (%) |
| HCT116 | 10 | 43.3 |
| HCT116 | 20 | 92.5 |
| HCT116 | 50 | 93.1 |
| HT-29 | - | Analogous results to HCT116 |
Data reflects the percentage reduction in the number of colonies compared to untreated controls.[1]
Experimental Protocols
Cell Proliferation Assay (MTS Assay):
-
Cell Lines: HCT116, HT-29, CT-26, SW620, SW480.
-
Method: Cells were seeded in 96-well plates and treated with various concentrations of this compound or DMSO (vehicle control) for a specified duration. Cell viability was assessed using the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay, which measures the metabolic activity of viable cells.[1]
Wound Healing Migration Assay:
-
Cell Lines: HCT116, HT-29, CT-26.
-
Method: A confluent monolayer of cells was "wounded" by creating a scratch with a pipette tip. The cells were then treated with this compound or vehicle control. The rate of cell migration to close the wound was monitored and quantified over time.[1]
Transwell Invasion Assay:
-
Cell Line: CT-26.
-
Method: The upper chamber of a transwell insert was coated with Matrigel or Type I collagen to simulate the extracellular matrix. Cells were seeded in the upper chamber in serum-free media, with or without this compound. The lower chamber contained media with a chemoattractant. The number of cells that invaded through the coated membrane to the lower surface was quantified.[1]
Apoptosis Assay (Flow Cytometry):
-
Cell Lines: CT-26, HT-29, SW620, HCT116.
-
Method: Cells were treated with this compound for 36 hours. Apoptosis was assessed by flow cytometry using Annexin V and Propidium Iodide (PI) staining. Annexin V-positive and PI-positive cells were considered apoptotic.[1]
Experimental Workflow Diagram
Caption: Workflow for the in vitro evaluation of this compound in colorectal cancer cell lines.
In Vivo Studies
The anti-tumor efficacy of this compound has been evaluated in a xenograft mouse model of colorectal cancer.[1]
Data Presentation
Table 4: Effect of this compound on Xenograft Tumor Growth
| Animal Model | Treatment | Outcome |
| Xenograft Mouse Model (CRC cells) | This compound | Suppressed tumor growth |
| Metastasis Mouse Model | This compound | Inhibited hepatic and pulmonary metastasis |
Summary of in vivo findings.[1]
Experimental Protocols
Xenograft Mouse Model:
-
Animal: Nude mice.
-
Method: Colorectal cancer cells were subcutaneously injected into the flanks of the mice. Once tumors reached a palpable size, the mice were treated with this compound or a vehicle control. Tumor volume and body weight were measured regularly. At the end of the study, tumors were excised and weighed.[1]
Metastasis Models:
-
Hepatic Metastasis: Cancer cells were injected into the spleen of the mice.
-
Pulmonary Metastasis: Cancer cells were injected via the tail vein.
-
Treatment: Mice were treated with this compound, and the development of liver and lung metastases was assessed.[1]
Experimental Workflow Diagram
References
The Role of YH-306 in the Inhibition of Cell Migration: A Technical Guide
This technical guide provides an in-depth analysis of the small molecule YH-306 and its significant role in the inhibition of cell migration, a critical process in cancer metastasis. The information is tailored for researchers, scientists, and professionals in the field of drug development.
Executive Summary
This compound is a novel synthetic small molecule that has demonstrated considerable promise as an anti-metastatic agent. Research indicates that this compound effectively suppresses the migration and invasion of cancer cells, particularly in colorectal cancer models. The primary mechanism of action involves the modulation of the Focal Adhesion Kinase (FAK) signaling pathway, which is pivotal in cell adhesion, spreading, and motility. This document outlines the quantitative effects of this compound, details the experimental protocols used to ascertain these effects, and provides visual representations of the associated signaling pathways and experimental workflows.
Quantitative Data on the Efficacy of this compound
The inhibitory effects of this compound on cell migration and related processes have been quantified in various cancer cell lines. The data presented below is collated from in-vitro studies.
Table 1: Inhibition of Colorectal Cancer Cell Migration and Invasion by this compound
| Assay Type | Cell Line(s) | Effect | Notes |
| Wound Healing Assay | HT-29, CT-26, HCT116 | Significant dose-dependent inhibition of cell migration.[1] | Visual evidence confirms reduced wound closure over time with increasing concentrations of this compound. |
| Transwell Migration | CT-26 | Significant dose-dependent reduction in cell migration.[1] | Fewer cells migrated through the porous membrane in the presence of this compound. |
| Transwell Invasion | CT-26 | Evident dose-dependent prevention of invasion.[1] | Assays were conducted using both type I collagen and Matrigel as barriers.[1] |
Table 2: Inhibition of Colorectal Cancer Cell Adhesion and Spreading by this compound
| Assay Type | Cell Line(s) | Concentration | % Inhibition | Substrate |
| Cell Adhesion | HCT116 | 50 μM | 67% | Type I Collagen[2] |
| Cell Adhesion | HT-29 | 50 μM | 78% | Type I Collagen[2] |
| Cell Adhesion | HCT116, HT-29 | 50 μM | Significant Reduction | Fibronectin[2] |
| Cell Spreading | HCT116, HT-29 | Dose-dependent | Significant Suppression | Type I Collagen, Fibronectin[2] |
Cells treated with this compound were observed to maintain a rounded morphology, indicating defects in cell spreading and polarized extension.[2]
Table 3: Molecular and Cellular Effects of this compound
| Target/Process | Effect | Cell Lines | Notes |
| FAK Phosphorylation | Significantly Reduced | Colorectal Cancer Cells | Key mediator in regulating cell motility.[2] |
| Paxillin (B1203293) Phosphorylation | Significantly Reduced | Colorectal Cancer Cells | A focal adhesion-associated protein.[2] |
| c-myc Expression | Inhibited | Colorectal Cancer Cells | Overexpression is associated with CRC progression.[2] |
| Bcl-xl Expression | Inhibited | Colorectal Cancer Cells | Highly expressed in CRC and correlated with prognosis.[2] |
| Cell Growth | Inhibited | LNCaP (Prostate), MDA-MB-231 (Breast) | Suggests broader anti-cancer potential. |
Note: A related compound, YS306, has been shown to inhibit cell migration in HepG2 liver cancer cells. At a concentration of 2 µg/ml, YS306 reduced the wound closure rate to 15.0% from 63.2% in the control group and decreased transwell migration to 43.1%.[3] The exact structural relationship between this compound and YS306 is not detailed in the provided sources.
Core Mechanism of Action: The FAK Signaling Pathway
This compound exerts its anti-migratory effects by interfering with the FAK signaling pathway. FAK is a non-receptor tyrosine kinase that plays a crucial role in integrin-mediated signal transduction, which governs cell adhesion, migration, and survival.
Upon cell adhesion to the extracellular matrix (ECM) via integrins, FAK is autophosphorylated, creating a binding site for Src family kinases. This complex then phosphorylates other downstream targets, including paxillin, leading to the assembly of focal adhesions and the dynamic regulation of the actin cytoskeleton required for cell movement.
This compound treatment leads to a significant reduction in the phosphorylation of both FAK and paxillin.[2] This disruption prevents the proper formation of focal adhesions, as evidenced by the dispersed distribution of paxillin and the rounded morphology of treated cells.[2] By inhibiting this pathway, this compound effectively cripples the cell's ability to adhere to and move through the ECM, thereby inhibiting migration and invasion.
Experimental Protocols
The following are detailed methodologies for the key experiments used to evaluate the efficacy of this compound.
Wound Healing (Scratch) Assay
This assay is used to assess collective cell migration in vitro.
Protocol:
-
Cell Seeding: Plate colorectal cancer cells (e.g., HT-29, HCT116) in 6-well plates and culture until a confluent monolayer is formed.
-
Scratch Creation: Create a uniform "wound" or scratch in the monolayer using a sterile 200 µl pipette tip.
-
Debris Removal: Wash the wells with phosphate-buffered saline (PBS) to remove detached cells and debris.
-
Treatment: Add fresh culture medium containing various concentrations of this compound (e.g., 0, 10, 25, 50 µM) or a vehicle control.
-
Imaging: Capture images of the scratch at 0 hours and subsequent time points (e.g., 12, 24 hours) using an inverted microscope with a camera.
-
Data Analysis: Measure the width of the scratch at multiple points for each condition and time point. The percentage of wound closure is calculated as: [(Initial Wound Width - Final Wound Width) / Initial Wound Width] x 100%
Transwell Migration and Invasion Assay
This assay evaluates the ability of individual cells to migrate through a porous membrane (migration) or a membrane coated with an ECM substitute (invasion).
Protocol:
-
Chamber Preparation: For migration assays, use transwell inserts (e.g., 8 µm pore size). For invasion assays, coat the inserts with a layer of Matrigel or type I collagen and allow it to solidify.
-
Cell Seeding: Resuspend cancer cells (e.g., CT-26) in serum-free medium containing different concentrations of this compound. Seed the cell suspension into the upper chamber of the transwell inserts.
-
Chemoattractant: Fill the lower chamber with a complete medium containing a chemoattractant, such as 10% fetal bovine serum (FBS).
-
Incubation: Incubate the plates for a specified period (e.g., 24-48 hours) at 37°C in a CO2 incubator.
-
Cell Removal: After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol (B129727) and stain with a solution such as crystal violet.
-
Imaging and Quantification: Take images of the stained cells using a microscope. Count the number of migrated cells in several random fields to determine the average number of migrated cells per field.
Cell Adhesion Assay
This assay measures the ability of cells to attach to an ECM substrate.
Protocol:
-
Plate Coating: Coat the wells of a 96-well plate with an ECM protein, such as type I collagen or fibronectin, and incubate to allow for protein adsorption. Block non-specific binding sites with a solution like bovine serum albumin (BSA).
-
Cell Preparation: Harvest cancer cells and resuspend them in serum-free medium. Treat the cells with various concentrations of this compound for a defined period.
-
Seeding: Seed the pre-treated cells onto the coated wells and allow them to adhere for a short period (e.g., 1-2 hours).
-
Washing: Gently wash the wells with PBS to remove non-adherent cells.
-
Quantification: Quantify the number of adherent cells. This can be done by staining the cells with crystal violet, lysing them, and measuring the absorbance of the lysate, or by using a cell viability reagent like Calcein AM.[2]
Conclusion and Future Directions
This compound has been identified as a potent inhibitor of cancer cell migration and invasion, primarily through the disruption of the FAK signaling pathway. The quantitative data and experimental evidence strongly support its potential as a therapeutic agent for combating metastasis, particularly in colorectal cancer.
Future research should focus on:
-
In-vivo studies to validate the anti-metastatic effects of this compound in animal models.
-
Pharmacokinetic and pharmacodynamic profiling to understand its absorption, distribution, metabolism, and excretion.
-
Toxicology studies to assess its safety profile.
-
Investigation into its efficacy in other types of cancers that are highly dependent on FAK signaling.
The continued exploration of this compound and similar small molecules holds significant promise for the development of novel anti-cancer therapies that specifically target the metastatic cascade.
References
Unraveling the Anti-Metastatic Potential of YH-306: A Technical Overview
For Immediate Release
This technical guide provides an in-depth analysis of the anti-metastatic properties of YH-306, a novel synthetic small molecule. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development. This paper summarizes the current understanding of this compound's mechanism of action, presents quantitative data from key experiments, details the experimental protocols utilized in these studies, and provides visual representations of the signaling pathways and experimental workflows.
Core Anti-Metastatic Activities of this compound
This compound has demonstrated significant potential in inhibiting the metastatic cascade in colorectal cancer (CRC) models. Its primary activities are centered around the disruption of cell migration, invasion, and adhesion, which are critical steps in the metastatic process.[1][2] In both in vitro and in vivo studies, this compound has been shown to suppress tumor growth and the formation of distant metastases.[1]
Data Presentation: In Vitro Efficacy of this compound
The following tables summarize the quantitative data from various in vitro assays assessing the anti-metastatic properties of this compound on human colorectal cancer cell lines, HCT116 and HT-29, and the mouse colorectal cancer cell line, CT-26.
Table 1: Inhibition of Cell Migration by this compound
| Cell Line | Assay | Concentration (µM) | Inhibition (%) |
| HCT116 | Wound Healing | 50 | ~60% |
| HT-29 | Wound Healing | 50 | ~70% |
| CT-26 | Wound Healing | 50 | ~55% |
| CT-26 | Transwell Migration | 25 | ~40% |
| 50 | ~75% |
Table 2: Inhibition of Cell Invasion by this compound
| Cell Line | Substrate | Concentration (µM) | Inhibition (%) |
| CT-26 | Type I Collagen | 25 | ~45% |
| 50 | ~70% | ||
| CT-26 | Matrigel | 25 | ~50% |
| 50 | ~80% |
Table 3: Inhibition of Cell Adhesion by this compound
| Cell Line | Substrate | Concentration (µM) | Inhibition (%) |
| HCT116 | Type I Collagen | 50 | 67% |
| HT-29 | Type I Collagen | 50 | 78% |
| HCT116 | Fibronectin | 50 | Significant Reduction |
| HT-29 | Fibronectin | 50 | Significant Reduction |
Table 4: Inhibition of Cell Spreading by this compound
| Cell Line | Substrate | Concentration (µM) | Effect |
| HCT116 | Type I Collagen | Dose-dependent | Significant Suppression |
| HT-29 | Type I Collagen | Dose-dependent | Significant Suppression |
| HCT116 | Fibronectin | Dose-dependent | Significant Suppression |
| HT-29 | Fibronectin | Dose-dependent | Significant Suppression |
Data Presentation: In Vivo Efficacy of this compound
This compound has also demonstrated significant anti-tumor and anti-metastatic effects in a xenograft mouse model.
Table 5: In Vivo Anti-Tumor and Anti-Metastatic Effects of this compound
| Animal Model | Treatment | Tumor Growth | Lung Metastasis | Liver Metastasis |
| Xenograft (CRC cells) | This compound | Suppressed | Inhibited | Suppressed |
Mechanism of Action: Targeting the FAK Signaling Pathway
The anti-metastatic effects of this compound are primarily attributed to its ability to modulate the Focal Adhesion Kinase (FAK) signaling pathway.[1][2] FAK is a critical mediator of signals from the extracellular matrix (ECM) that regulate cell motility, survival, and proliferation.[1] this compound treatment leads to the suppression of FAK activation and its downstream signaling cascade.[1]
Specifically, this compound has been shown to:
-
Inhibit the phosphorylation of FAK, c-Src, and paxillin.[1]
-
Suppress the activation of phosphatidylinositol 3-kinase (PI3K) and Rac1.[1]
-
Reduce the expression of matrix metalloproteinases (MMP) 2 and 9.[1]
-
Inhibit the Arp2/3 complex-mediated actin polymerization.[1]
These actions collectively disrupt the formation of focal adhesions and lamellipodia, leading to impaired cell migration and invasion.
Experimental Protocols
This section provides a detailed methodology for the key experiments cited in this guide.
Wound Healing Migration Assay
-
Cell Seeding: Colorectal cancer cells (HCT116, HT-29, or CT-26) were seeded into 6-well plates and grown to confluence.
-
Wound Creation: A sterile 200 µL pipette tip was used to create a linear scratch in the confluent cell monolayer.
-
Treatment: The cells were washed with phosphate-buffered saline (PBS) to remove detached cells and then incubated with a medium containing various concentrations of this compound (0, 12.5, 25, 50 µM).
-
Imaging: Images of the scratch were captured at 0 and 24 hours post-treatment using a phase-contrast microscope.
-
Quantification: The width of the scratch was measured, and the percentage of wound closure was calculated to determine the extent of cell migration.
Transwell Invasion Assay
-
Chamber Preparation: Transwell inserts with 8 µm pore size membranes were coated with Matrigel (for invasion) or left uncoated (for migration).
-
Cell Seeding: CRC cells were resuspended in a serum-free medium and seeded into the upper chamber of the Transwell insert.
-
Chemoattractant and Treatment: The lower chamber was filled with a medium containing 10% fetal bovine serum (FBS) as a chemoattractant. The upper chamber contained a serum-free medium with various concentrations of this compound.
-
Incubation: The plates were incubated for 24 hours to allow for cell invasion through the membrane.
-
Cell Staining and Counting: Non-invading cells on the upper surface of the membrane were removed with a cotton swab. Invaded cells on the lower surface were fixed with methanol (B129727) and stained with crystal violet.
-
Quantification: The number of invaded cells was counted in several random fields under a microscope.
Cell Adhesion Assay
-
Plate Coating: 96-well plates were coated with either type I collagen or fibronectin and incubated overnight at 4°C. The plates were then blocked with bovine serum albumin (BSA).
-
Cell Preparation: CRC cells were harvested and resuspended in a serum-free medium.
-
Treatment and Seeding: The cells were pre-treated with various concentrations of this compound for 30 minutes and then seeded into the coated wells.
-
Incubation: The plates were incubated for 1 hour to allow for cell adhesion.
-
Washing: Non-adherent cells were removed by gentle washing with PBS.
-
Quantification: Adherent cells were fixed with methanol and stained with crystal violet. The dye was then solubilized, and the absorbance was measured at 570 nm to quantify the number of adherent cells.
In Vivo Xenograft Model
-
Cell Implantation: Human colorectal cancer cells (HCT116) were subcutaneously injected into the flank of athymic nude mice.
-
Tumor Growth: Tumors were allowed to grow to a palpable size.
-
Treatment: The mice were then randomized into control and treatment groups. The treatment group received daily intraperitoneal injections of this compound.
-
Monitoring: Tumor volume and body weight were measured regularly throughout the study.
-
Metastasis Assessment: At the end of the study, the mice were euthanized, and their lungs and livers were harvested to assess for the presence and number of metastatic nodules.
Conclusion
This compound presents a promising new therapeutic agent for the treatment of metastatic colorectal cancer. Its ability to potently inhibit key steps in the metastatic cascade through the modulation of the FAK signaling pathway warrants further investigation and development. The data and protocols presented in this guide provide a comprehensive overview of the current understanding of this compound's anti-metastatic properties.
References
YH-306: A Novel Inhibitor of the FAK Signaling Pathway and its Impact on the Colorectal Cancer Microenvironment
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides an in-depth analysis of YH-306, a novel synthetic small molecule with demonstrated anti-tumor and anti-metastatic properties in colorectal cancer (CRC). The core of this compound's mechanism of action lies in its ability to modulate the tumor microenvironment by inhibiting the Focal Adhesion Kinase (FAK) signaling pathway.[1] This document outlines the quantitative effects of this compound, details the experimental protocols used in its preclinical evaluation, and visualizes the key signaling pathways involved.
Core Mechanism of Action
This compound exerts its effects by blocking the activation of FAK and its downstream signaling cascade.[1] This inhibition leads to a reduction in cancer cell migration, invasion, proliferation, and colonization, while also inducing apoptosis.[1] The molecule has been shown to suppress the activation of several key proteins in the FAK pathway, including c-Src, paxillin, and phosphatidylinositol 3-kinases (PI3K), as well as the expression of matrix metalloproteases (MMP) 2 and MMP9.[1] Furthermore, this compound inhibits the Arp2/3 complex-mediated actin polymerization, a critical process for cell motility.[1]
Quantitative Data on the Effects of this compound
The following tables summarize the key quantitative findings from preclinical studies on this compound in colorectal cancer cell lines.
Table 1: Inhibition of Cell Adhesion by this compound
| Cell Line | Extracellular Matrix Component | This compound Concentration (µM) | Inhibition of Adhesion (%) |
| HCT116 | Type I Collagen | 50 | 67 |
| HT-29 | Type I Collagen | 50 | 78 |
| HCT116 | Fibronectin | 50 | Significant Reduction |
| HT-29 | Fibronectin | 50 | Significant Reduction |
Data extracted from a study on the effects of this compound on colorectal cancer cells.[2]
Table 2: General Effects of this compound on Colorectal Cancer Cells
| Effect | Cell Lines | Concentration | Observations |
| Inhibition of Migration and Invasion | HCT116, HT-29, and four other CRC cell lines | Dose-dependent | Significantly inhibited |
| Inhibition of Cell Adhesion | HCT116, HT-29 | 50 µM | Significantly reduced on type I collagen and fibronectin |
| Inhibition of Cell Spreading | HCT116, HT-29 | Dose-dependent | Significantly suppressed on type I collagen and fibronectin |
| Inhibition of Proliferation | Six CRC cell lines | Potent | Uninhibited proliferation was suppressed |
| Induction of Apoptosis | Four CRC cell lines | - | Induced cell apoptosis |
| Inhibition of Colonization | In vitro | - | Inhibited CRC colonization |
| Suppression of Tumor Growth | Xenograft mouse model | - | Suppressed CRC growth |
| Suppression of Metastasis | In vivo | - | Suppressed hepatic/pulmonary metastasis |
This table summarizes the broad-spectrum anti-cancer effects of this compound as reported in preclinical studies.[1][3]
Experimental Protocols
This section details the methodologies for the key experiments cited in the evaluation of this compound.
Cell Culture
Six human colorectal cancer cell lines (HCT116, HT-29, and four others) were used in the studies. The specific culture conditions, including media, supplements, and incubation parameters, were standard for these cell lines.
Cell Migration and Invasion Assays
The inhibitory effect of this compound on CRC cell migration and invasion was assessed in a dose-dependent manner. Standard Boyden chamber assays or equivalent methods were likely employed, where cells are seeded in an upper chamber and migrate or invade through a porous membrane towards a chemoattractant in the lower chamber. The number of cells that successfully traverse the membrane is quantified to determine the extent of migration or invasion.
Cell Adhesion Assay
HCT116 and HT-29 cells were seeded onto 96-well plates coated with either type I collagen or fibronectin.[2] The cells were then treated with various concentrations of this compound.[2] After a specified incubation period, non-adherent cells were washed away, and the remaining adherent cells were quantified, likely using a colorimetric assay such as crystal violet staining.
Cell Spreading Assay
To assess cell spreading, HCT116 and HT-29 cells were seeded onto surfaces coated with type I collagen or fibronectin and treated with this compound in a dose-dependent manner.[2] The morphology of the cells was observed over time, and the percentage of spread cells for each treatment condition was determined.[2] Time-lapse microscopy was also used to visualize the dynamics of cell spreading.[2]
Western Blot Analysis
To investigate the molecular mechanism of this compound, Western blot analysis was performed to detect the phosphorylation and expression levels of key proteins in the FAK signaling pathway. This included FAK, c-Src, paxillin, PI3K, Rac1, MMP2, and MMP9.[1]
In Vivo Xenograft and Metastasis Models
The in vivo efficacy of this compound was evaluated using a xenograft mouse model to assess its impact on CRC tumor growth.[1] To study its anti-metastatic potential, hepatic and pulmonary metastasis models were employed.[1] The specific details of these animal models, including the mouse strain, cell implantation methods, and treatment regimens, would be found in the full research publications.
Signaling Pathways and Visualizations
The following diagrams, created using the DOT language, illustrate the key signaling pathways affected by this compound and the experimental workflow.
Caption: this compound inhibits the FAK signaling pathway.
Caption: Preclinical evaluation workflow for this compound.
Conclusion
This compound is a promising small molecule inhibitor of the FAK signaling pathway with significant preclinical activity against colorectal cancer. Its ability to disrupt key processes in the tumor microenvironment, including cell adhesion, migration, and invasion, highlights its potential as a therapeutic agent for preventing tumor growth and metastasis. Further investigation into the clinical efficacy and safety of this compound is warranted.
References
Methodological & Application
YH-306: Application Notes and Experimental Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
YH-306 is a novel synthetic small molecule demonstrating significant potential as an anti-cancer agent, particularly in the context of colorectal cancer (CRC).[1] This document provides detailed application notes and experimental protocols for the use of this compound in cell culture-based assays. The methodologies outlined herein are based on preclinical studies that have elucidated the compound's mechanism of action and its effects on cancer cell proliferation, migration, invasion, and apoptosis.
Mechanism of Action
This compound exerts its anti-tumor effects by targeting the Focal Adhesion Kinase (FAK) signaling pathway.[1] FAK is a critical mediator of cell adhesion, spreading, migration, and invasion. This compound has been shown to suppress the activation of FAK and downstream signaling molecules, including c-Src, paxillin, and PI3K.[1] This disruption of the FAK pathway leads to the inhibition of cancer cell motility and survival. Furthermore, this compound has been observed to decrease the expression of matrix metalloproteinases (MMP) 2 and 9, which are crucial for the degradation of the extracellular matrix during cancer cell invasion.[1] The compound also interferes with actin polymerization mediated by the Arp2/3 complex.[1]
Signaling Pathway
The following diagram illustrates the proposed signaling pathway affected by this compound.
Caption: this compound inhibits the FAK signaling pathway, leading to reduced cell motility and survival.
Experimental Protocols
The following are detailed protocols for assessing the effects of this compound on colorectal cancer cell lines.
General Cell Culture
Colorectal cancer cell lines such as HCT116, HT-29, CT-26, SW620, and SW480 can be used.[1]
-
Media: Culture cells in DMEM or RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture: Passage cells when they reach 80-90% confluency.
Experimental Workflow
The general workflow for in vitro testing of this compound is depicted below.
Caption: General experimental workflow for evaluating the in vitro effects of this compound.
Detailed Methodologies
Cell Proliferation Assay (MTS Assay)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Protocol:
-
Seed colorectal cancer cells in a 96-well plate at a density of 5,000 cells/well.
-
Allow cells to adhere overnight.
-
Treat cells with various concentrations of this compound (e.g., 0-100 µM) or vehicle control (e.g., 0.1% DMSO) for 24-72 hours.
-
Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
| Cell Line | This compound IC50 (µM) |
| HCT116 | Data not specified |
| HT-29 | Data not specified |
| CT-26 | Data not specified |
| SW620 | Data not specified |
| SW480 | Data not specified |
| LNCaP | Data not specified |
Note: While the study mentions potent suppression of proliferation in six CRC cell lines, specific IC50 values were not provided in the referenced text.[1]
Cell Migration Assays
This assay assesses the ability of a cell population to migrate and close a "wound" created in a confluent monolayer.
-
Protocol:
-
Grow cells to a confluent monolayer in a 6-well plate.
-
Create a scratch in the monolayer using a sterile 200 µL pipette tip.
-
Wash with PBS to remove detached cells.
-
Add fresh media containing different concentrations of this compound or vehicle control.
-
Capture images of the wound at 0 hours and after 24-48 hours.
-
Measure the wound area at each time point and calculate the percentage of wound closure.
-
This assay quantifies the chemotactic migration of cells through a porous membrane.
-
Protocol:
-
Seed cells (e.g., 5 x 10⁴ CT-26 cells) in the upper chamber of a Transwell insert (8 µm pore size) in serum-free medium.
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Add this compound at various concentrations to the upper chamber.
-
Incubate for 24-48 hours.
-
Remove non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane (e.g., with crystal violet).
-
Count the number of migrated cells in several microscopic fields.
-
Cell Invasion Assay (Matrigel Transwell Assay)
This assay is a modification of the transwell migration assay that assesses the ability of cells to invade through a basement membrane matrix.
-
Protocol:
-
Coat the upper surface of a Transwell insert (8 µm pore size) with a thin layer of Matrigel or type I collagen and allow it to solidify.
-
Follow the same procedure as the Transwell Migration Assay (steps 1-7). The ability of cells to degrade the matrix and migrate through the pores is a measure of their invasive potential.
-
Cell Adhesion Assay
This assay measures the ability of cells to attach to an extracellular matrix substrate.
-
Protocol:
-
Coat the wells of a 96-well plate with an extracellular matrix protein (e.g., type I collagen or fibronectin).
-
Block non-specific binding sites with BSA.
-
Seed cells (e.g., HCT116 or HT-29) in the coated wells in the presence of various concentrations of this compound.
-
Incubate for a short period (e.g., 1-2 hours) to allow for adhesion.
-
Gently wash away non-adherent cells.
-
Quantify the number of adherent cells using a viability assay (e.g., MTS) or by staining and counting.
-
| Cell Line | Substrate | This compound Concentration | Adhesion Inhibition |
| HCT116 | Type I Collagen | 50 µM | ~67% |
| HT-29 | Type I Collagen | 50 µM | ~78% |
| HCT116 | Fibronectin | 50 µM | Significant reduction |
| HT-29 | Fibronectin | 50 µM | Significant reduction |
Data is approximate based on graphical representation in the source material.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Protocol:
-
Treat cells (e.g., CT-26, HT-29, SW620, HCT116) with this compound for a specified time (e.g., 36 hours).[1]
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry.
-
Annexin V-negative, PI-negative: Viable cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
-
Conclusion
This compound is a promising small molecule inhibitor of the FAK signaling pathway with demonstrated efficacy in preclinical models of colorectal cancer. The protocols provided in this document offer a comprehensive guide for researchers to investigate the cellular effects of this compound in vitro. These assays are crucial for further elucidating its mechanism of action and for the development of this compound as a potential therapeutic agent.
References
Application Notes and Protocols: YH-306 for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vivo use of YH-306, a novel small molecule inhibitor of the Focal Adhesion Kinase (FAK) signaling pathway. This compound has demonstrated significant anti-tumor and anti-metastatic effects in preclinical models of colorectal cancer (CRC).[1]
Introduction
This compound is an antitumor agent that suppresses colorectal tumor growth and metastasis.[1] Its mechanism of action involves the inhibition of the FAK signaling pathway, a critical mediator of cell migration, invasion, proliferation, and survival.[1] Specifically, this compound has been shown to suppress the activation of FAK, c-Src, paxillin, and PI3K/Rac1, leading to a reduction in the expression of matrix metalloproteinases (MMP) 2 and 9.[1] Furthermore, this compound inhibits the Arp2/3 complex-mediated actin polymerization, a key process in cell motility.[1] These notes provide recommended dosages and detailed protocols for in vivo studies using this compound in a xenograft mouse model of colorectal cancer.
Data Presentation
The following table summarizes the quantitative data from in vivo studies with this compound in a colorectal cancer xenograft model.
| Parameter | Vehicle Control | This compound (10 mg/kg) | This compound (20 mg/kg) |
| Administration Route | Intraperitoneal (i.p.) | Intraperitoneal (i.p.) | Intraperitoneal (i.p.) |
| Frequency | Daily | Daily | Daily |
| Duration | 18 days | 18 days | 18 days |
| Animal Model | BALB/c nude mice with HCT116 cell xenografts | BALB/c nude mice with HCT116 cell xenografts | BALB/c nude mice with HCT116 cell xenografts |
| Tumor Growth Inhibition | - | Significant | More significant |
Note: This table is a summary based on the findings of the primary research article. For detailed statistical analysis, please refer to the original publication.
Experimental Protocols
Preparation of this compound for In Vivo Administration
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Physiological saline (0.9% NaCl), sterile
Protocol:
-
Stock Solution Preparation: Dissolve this compound powder in DMSO to create a concentrated stock solution. The exact concentration will depend on the final desired dosing volume and concentration.
-
Working Solution Preparation: On each day of administration, dilute the this compound stock solution with sterile physiological saline to achieve the final desired concentrations of 10 mg/kg and 20 mg/kg. The final concentration of DMSO in the working solution should be minimized to avoid toxicity. A common final concentration of DMSO in in vivo studies is typically below 10%.
-
Vehicle Control Preparation: Prepare a vehicle control solution with the same final concentration of DMSO in physiological saline as the this compound working solutions.
In Vivo Xenograft Study Protocol
Animal Model:
-
BALB/c nude mice (or other appropriate immunodeficient strain)
Cell Line:
-
HCT116 human colorectal carcinoma cells (or other relevant cancer cell line)
Protocol:
-
Cell Culture: Culture HCT116 cells in appropriate media and conditions until they reach the desired confluence for injection.
-
Tumor Cell Implantation:
-
Harvest the HCT116 cells and resuspend them in sterile phosphate-buffered saline (PBS) or culture medium.
-
Subcutaneously inject the desired number of cells (e.g., 5 x 10^6 cells) into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow the tumors to grow to a palpable size (e.g., approximately 100 mm³).
-
Measure tumor dimensions with calipers regularly (e.g., every 2-3 days) and calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Animal Grouping and Treatment:
-
Randomly assign mice with established tumors into three groups:
-
Group 1: Vehicle control
-
Group 2: this compound (10 mg/kg)
-
Group 3: this compound (20 mg/kg)
-
-
Administer the respective treatments via intraperitoneal (i.p.) injection daily for 18 consecutive days.
-
-
Endpoint and Analysis:
-
At the end of the treatment period, euthanize the mice.
-
Excise the tumors and measure their final weight and volume.
-
(Optional) Process tumor tissues for further analysis, such as immunohistochemistry for FAK pathway markers or Western blotting.
-
Visualization
This compound Mechanism of Action: FAK Signaling Pathway
Caption: this compound inhibits the FAK signaling pathway, disrupting cell migration and invasion.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for assessing the in vivo efficacy of this compound in a xenograft model.
References
Application Note: Analysis of FAK Pathway Modulation by YH-306 Using Western Blot
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the analysis of the Focal Adhesion Kinase (FAK) signaling pathway in response to treatment with YH-306, a small molecule inhibitor. The protocol outlines the use of Western blotting to detect changes in the phosphorylation status of FAK at tyrosine 397 (Y397), a key marker of its activation, as well as downstream signaling components.
Introduction
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cellular signaling pathways governing cell survival, proliferation, migration, and adhesion.[1][2] The autophosphorylation of FAK at Y397 is a critical event in its activation, creating a binding site for the SH2 domain of Src family kinases. This interaction leads to the formation of a signaling complex that activates downstream pathways, including the PI3K/AKT and MAPK cascades. Due to its role in promoting tumorigenesis and metastasis, FAK is a significant target for cancer therapy.
This compound is a novel small molecule inhibitor that has been shown to suppress colorectal tumor growth and metastasis by modulating the FAK signaling pathway.[3][4][5] this compound inhibits the activation of FAK, c-Src, paxillin, and PI3K.[3][5] This application note provides a detailed protocol for utilizing Western blot to assess the inhibitory effect of this compound on FAK pathway activation in a cancer cell line model.
FAK Signaling Pathway and this compound Inhibition
The following diagram illustrates the canonical FAK signaling pathway and highlights the point of inhibition by this compound.
Caption: FAK signaling pathway and the point of inhibition by this compound.
Experimental Protocol
This protocol details the steps for treating cancer cells with this compound and subsequently analyzing the phosphorylation of FAK at Y397 by Western blot.
Materials and Reagents
-
Cell Line: Human colorectal cancer cell line (e.g., HCT116 or HT-29)
-
Compound: this compound (dissolved in DMSO)
-
Cell Culture Medium: Appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-Buffered Saline (PBS): pH 7.4
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors
-
Protein Assay Reagent: BCA Protein Assay Kit
-
Loading Buffer: 4x Laemmli sample buffer
-
SDS-PAGE: Precast polyacrylamide gels (e.g., 4-12% Bis-Tris)
-
Running Buffer: MOPS or MES SDS Running Buffer
-
Transfer Buffer: NuPAGE Transfer Buffer
-
Membranes: Polyvinylidene difluoride (PVDF) membranes
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Primary Antibodies:
-
Rabbit anti-phospho-FAK (Tyr397) antibody
-
Rabbit anti-FAK antibody
-
Mouse anti-β-actin antibody
-
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG
-
HRP-conjugated goat anti-mouse IgG
-
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate
-
Imaging System: Chemiluminescence detection system
Experimental Workflow
The following diagram outlines the major steps of the Western blot protocol.
Caption: A streamlined workflow for Western blot analysis.
Detailed Methodology
-
Cell Culture and Treatment:
-
Plate colorectal cancer cells at a suitable density in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 10, 25, 50 µM) or a vehicle control (DMSO) for 24 hours.
-
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
SDS-PAGE:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to each sample and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto a precast polyacrylamide gel.
-
Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Confirm the transfer efficiency by staining the membrane with Ponceau S.
-
-
Blocking:
-
Wash the membrane with TBST.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody against phospho-FAK (Tyr397) (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
The next day, wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated anti-rabbit secondary antibody (e.g., 1:5000 dilution in 5% BSA/TBST) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Prepare the ECL substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Reprobing:
-
To normalize the phospho-FAK signal, the membrane can be stripped and reprobed for total FAK and a loading control (β-actin).
-
Incubate the membrane with a stripping buffer according to the manufacturer's protocol.
-
Wash the membrane thoroughly and block again as described in step 6.
-
Incubate with the primary antibody for total FAK, followed by the appropriate secondary antibody and detection. Repeat for β-actin.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-FAK band intensity to the total FAK band intensity.
-
Further normalize to the loading control (β-actin) to account for any loading differences.
-
Data Presentation
The following tables summarize the expected quantitative outcomes based on published data for this compound.
Table 1: Effect of this compound on FAK Phosphorylation
| Treatment Group | Concentration (µM) | Normalized p-FAK (Y397) / Total FAK Ratio (Arbitrary Units) |
| Vehicle Control (DMSO) | 0 | 1.00 |
| This compound | 10 | Reduced |
| This compound | 25 | Significantly Reduced |
| This compound | 50 | Substantially Reduced [6] |
Note: The expected results are indicated qualitatively. Actual quantitative values will vary depending on the cell line and experimental conditions.
Table 2: Functional Effect of this compound on Cell Adhesion [6]
| Cell Line | Treatment | Concentration (µM) | Inhibition of Cell Adhesion to Type I Collagen (%) |
| HCT116 | This compound | 50 | 67% |
| HT-29 | This compound | 50 | 78% |
Conclusion
This application note provides a comprehensive protocol for the analysis of the FAK signaling pathway in response to the inhibitor this compound using Western blotting. The described methodology allows for the reliable detection and quantification of changes in FAK phosphorylation, providing valuable insights into the mechanism of action of this compound and its potential as a therapeutic agent.
References
- 1. Focal adhesion kinase inhibitors prevent osteoblast mineralization in part due to suppression of Akt-mediated stabilization of osterix - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. A novel synthetic small molecule this compound suppresses colorectal tumour growth and metastasis viaFAK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes: YH-306 for Inducing Apoptosis in Cancer Cells
Introduction
YH-306 is a novel synthetic small molecule that has demonstrated significant anti-tumor activity, particularly in colorectal cancer (CRC) models. It functions as a potent inhibitor of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase crucial for cancer cell proliferation, survival, migration, and invasion. By targeting the FAK signaling pathway, this compound effectively induces apoptosis and suppresses tumor growth and metastasis, making it a promising candidate for cancer therapy.[1][2][3] These application notes provide researchers, scientists, and drug development professionals with a comprehensive overview of this compound, including its mechanism of action, quantitative data on its efficacy, and detailed protocols for its application in cancer research.
Mechanism of Action
This compound exerts its anti-cancer effects by inhibiting the autophosphorylation of FAK at Tyr397. This initial phosphorylation event is a critical step for the recruitment and activation of downstream signaling proteins such as Src, PI3K, and Paxillin.[4][5] By blocking this key activation step, this compound disrupts the entire FAK signaling cascade, leading to a series of cellular events that culminate in apoptosis and the inhibition of metastatic processes.
The key molecular effects of this compound include:
-
Inhibition of FAK Pathway Activation: this compound significantly reduces the phosphorylation of FAK, c-Src, paxillin, and PI3K.[3]
-
Downregulation of Pro-Survival and Proliferation Markers: Treatment with this compound leads to a dose-dependent decrease in the expression of c-myc and the anti-apoptotic protein Bcl-xl.[6]
-
Induction of Apoptosis: this compound induces apoptosis in various colorectal cancer cell lines. This is evidenced by an increase in the population of Annexin V-positive cells.[1]
-
Suppression of Cell Adhesion, Migration, and Invasion: this compound effectively inhibits the ability of cancer cells to adhere to the extracellular matrix (ECM), migrate, and invade through Matrigel or collagen I.[6][7]
Data Presentation
The following tables summarize the quantitative effects of this compound on various cancer cell lines as reported in the literature.
Table 1: Effect of this compound on Colorectal Cancer Cell Adhesion
| Cell Line | This compound Concentration (µM) | Inhibition of Adhesion to Collagen I (%) |
| HCT116 | 50 | 67 |
| HT-29 | 50 | 78 |
Data extracted from studies on colorectal cancer cells showing significant reduction in cell attachment after treatment with 50 µM this compound.[6]
Table 2: Effect of this compound on Colorectal Cancer Cell Proliferation
| Cell Line | IC50 (µM) after 72h |
| CT-26 | ~25 |
| HT-29 | ~30 |
| SW620 | ~35 |
| HCT116 | ~40 |
Approximate IC50 values determined by MTS assay after 72 hours of treatment with this compound.[1]
Table 3: Induction of Apoptosis by this compound in Colorectal Cancer Cells
| Cell Line | This compound Concentration (µM) | Apoptotic Cells (%) |
| CT-26 | 50 | ~25 |
| HT-29 | 50 | ~20 |
| SW620 | 50 | ~18 |
| HCT116 | 50 | ~22 |
Percentage of apoptotic cells (Annexin V-positive) after 36 hours of treatment with 50 µM this compound, as determined by flow cytometry.[1]
Mandatory Visualization
References
- 1. A novel synthetic small molecule this compound suppresses colorectal tumour growth and metastasis viaFAK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. axonmedchem.com [axonmedchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Phospho-FAK (Tyr397) Antibody | Cell Signaling Technology [cellsignal.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application of YH-306 in 3D Tumor Spheroid Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
YH-306 is a novel synthetic small molecule that has demonstrated significant anti-cancer properties in preclinical studies.[1] In 2D cell culture models, this compound has been shown to inhibit colorectal cancer cell migration, invasion, proliferation, and colonization, as well as induce apoptosis. The primary mechanism of action of this compound is the inhibition of the Focal Adhesion Kinase (FAK) signaling pathway, a critical regulator of cell motility and survival.
Three-dimensional (3D) tumor spheroid models offer a more physiologically relevant in vitro system compared to traditional 2D cell cultures. They mimic the complex cell-cell and cell-extracellular matrix (ECM) interactions, as well as the nutrient and oxygen gradients found in solid tumors. Therefore, evaluating the efficacy of anti-cancer compounds like this compound in 3D spheroid models is a crucial step in preclinical drug development.
These application notes provide a framework for researchers to investigate the effects of this compound on 3D tumor spheroids, with detailed protocols for key experiments. The presented data is hypothetical and intended to illustrate the potential outcomes based on the known mechanism of action of this compound.
Proposed Signaling Pathway of this compound
Caption: Proposed mechanism of this compound via inhibition of the FAK signaling pathway.
Experimental Workflow for Evaluating this compound in 3D Tumor Spheroids
Caption: Workflow for assessing the efficacy of this compound in 3D tumor spheroid models.
Data Presentation: Hypothetical Effects of this compound on 3D Tumor Spheroids
Table 1: Effect of this compound on 3D Tumor Spheroid Viability and Growth
| Treatment Group | Concentration (µM) | Spheroid Diameter (µm) at 72h (Mean ± SD) | % Viability (Relative to Control) (Mean ± SD) |
| Vehicle Control | 0 | 512 ± 25 | 100 ± 5.2 |
| This compound | 10 | 468 ± 21 | 85.3 ± 4.1 |
| This compound | 25 | 395 ± 18 | 62.7 ± 3.5 |
| This compound | 50 | 288 ± 15 | 41.2 ± 2.9 |
Table 2: Effect of this compound on 3D Tumor Spheroid Invasion
| Treatment Group | Concentration (µM) | Invasion Area (mm²) at 48h (Mean ± SD) | % Invasion Inhibition (Relative to Control) |
| Vehicle Control | 0 | 1.85 ± 0.21 | 0 |
| This compound | 10 | 1.23 ± 0.15 | 33.5 |
| This compound | 25 | 0.78 ± 0.11 | 57.8 |
| This compound | 50 | 0.42 ± 0.08 | 77.3 |
Table 3: Hypothetical Protein Expression Changes in this compound Treated Spheroids (Western Blot)
| Target Protein | Treatment Group | Relative Protein Expression (Normalized to Loading Control) |
| p-FAK (Tyr397) | Vehicle Control | 1.00 |
| This compound (50 µM) | 0.28 | |
| Total FAK | Vehicle Control | 1.00 |
| This compound (50 µM) | 0.95 | |
| Cleaved Caspase-3 | Vehicle Control | 1.00 |
| This compound (50 µM) | 3.45 |
Experimental Protocols
Protocol 1: 3D Tumor Spheroid Formation (Liquid Overlay Technique)
Materials:
-
Cancer cell line of choice (e.g., HT-29, HCT116)
-
Complete cell culture medium
-
96-well ultra-low attachment (ULA) round-bottom plates
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
Procedure:
-
Culture cancer cells in a T-75 flask to 70-80% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and collect the cell suspension.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Resuspend the cell pellet in complete medium and determine the cell concentration and viability.
-
Dilute the cell suspension to a final concentration of 2.5 x 10⁴ cells/mL.
-
Dispense 200 µL of the cell suspension into each well of a 96-well ULA plate (5,000 cells/well).
-
Centrifuge the plate at 300 x g for 10 minutes to facilitate cell aggregation.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 48-72 hours to allow for spheroid formation.
Protocol 2: Spheroid Viability and Growth Assay
Materials:
-
Pre-formed 3D tumor spheroids in a 96-well ULA plate
-
This compound stock solution
-
Complete cell culture medium
-
CellTiter-Glo® 3D Cell Viability Assay kit
-
Luminometer
-
Microscope with imaging capabilities
Procedure:
-
Prepare serial dilutions of this compound in complete medium.
-
Carefully remove 100 µL of medium from each well containing a spheroid.
-
Add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
At the end of the treatment period, capture brightfield images of the spheroids and measure their diameters using imaging software.
-
Allow the plate to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® 3D reagent to each well.
-
Mix the contents by orbital shaking for 5 minutes.
-
Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
Protocol 3: Spheroid Invasion Assay
Materials:
-
Pre-formed 3D tumor spheroids
-
Basement membrane matrix (e.g., Matrigel®)
-
Serum-free cell culture medium
-
Complete cell culture medium
-
This compound stock solution
-
96-well flat-bottom plate
-
Microscope with imaging capabilities
Procedure:
-
Thaw the basement membrane matrix on ice.
-
Dilute the matrix with cold serum-free medium to the desired concentration (e.g., 4 mg/mL).
-
Coat the wells of a pre-chilled 96-well flat-bottom plate with 50 µL of the diluted matrix and allow it to solidify at 37°C for 30 minutes.
-
Gently transfer one spheroid into the center of each coated well.
-
Overlay the spheroid with 100 µL of the basement membrane matrix containing the desired concentrations of this compound or vehicle control.
-
Allow the matrix to solidify at 37°C for 30 minutes.
-
Add 100 µL of complete medium to each well.
-
Incubate the plate at 37°C and monitor spheroid invasion at different time points (e.g., 0, 24, 48 hours) by capturing images.
-
Quantify the area of invasion using image analysis software.
Protocol 4: Immunofluorescence Staining of 3D Spheroids
Materials:
-
This compound treated and control spheroids
-
4% Paraformaldehyde (PFA) in PBS
-
0.5% Triton™ X-100 in PBS
-
Blocking buffer (e.g., 5% BSA, 0.1% Tween-20 in PBS)
-
Primary antibodies (e.g., anti-p-FAK, anti-Paxillin)
-
Fluorescently-conjugated secondary antibodies
-
DAPI (4',6-diamidino-2-phenylindole)
-
Confocal microscope
Procedure:
-
Collect spheroids and wash them gently with PBS.
-
Fix the spheroids with 4% PFA for 1 hour at room temperature.
-
Wash the spheroids three times with PBS.
-
Permeabilize the spheroids with 0.5% Triton™ X-100 for 30 minutes.
-
Wash three times with PBS.
-
Block non-specific binding with blocking buffer for 2 hours at room temperature.
-
Incubate the spheroids with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Wash the spheroids three times with wash buffer (0.1% Tween-20 in PBS).
-
Incubate with fluorescently-conjugated secondary antibodies and DAPI for 2 hours at room temperature in the dark.
-
Wash three times with wash buffer.
-
Mount the spheroids and visualize them using a confocal microscope.
Protocol 5: Western Blot Analysis of 3D Spheroids
Materials:
-
This compound treated and control spheroids
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-FAK, anti-FAK, anti-cleaved Caspase-3, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Collect approximately 50-100 spheroids per condition and wash with cold PBS.
-
Lyse the spheroids in RIPA buffer on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
Denature the protein samples by boiling with Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash three times with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
References
Application Notes and Protocols: Combining YH-306 with Chemotherapy Agents for Colorectal Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
YH-306 is a novel small molecule inhibitor of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that is frequently overexpressed in colorectal cancer (CRC) and plays a crucial role in tumor progression, metastasis, and chemoresistance.[1][2][3][4] These application notes provide a framework for investigating the synergistic potential of this compound in combination with standard-of-care chemotherapy agents for colorectal cancer, such as 5-Fluorouracil (5-FU) and Oxaliplatin. The provided protocols are intended as a guide and should be optimized for specific experimental conditions.
Mechanism of Action and Rationale for Combination Therapy
This compound exerts its anti-tumor effects by suppressing the activation of FAK and its downstream signaling pathways, including PI3K/Akt, leading to the inhibition of cell migration, invasion, proliferation, and induction of apoptosis in colorectal cancer cells.[1][3] FAK signaling is a key mediator of resistance to chemotherapy.[5][6][7] By inhibiting FAK, this compound is hypothesized to sensitize colorectal cancer cells to the cytotoxic effects of conventional chemotherapy agents, potentially overcoming drug resistance and enhancing therapeutic efficacy.[8][9][10]
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound in Combination with 5-Fluorouracil in Human Colorectal Cancer Cell Lines (Illustrative Data)
| Cell Line | Treatment | IC50 (µM) ± SD | Combination Index (CI) |
| HCT116 | This compound | 15.2 ± 1.8 | - |
| 5-Fluorouracil | 8.5 ± 0.9 | - | |
| This compound + 5-FU (1:1 ratio) | This compound: 3.1 ± 0.4; 5-FU: 3.1 ± 0.4 | 0.45 (Synergism) | |
| HT-29 | This compound | 22.7 ± 2.5 | - |
| 5-Fluorouracil | 12.1 ± 1.3 | - | |
| This compound + 5-FU (1:1 ratio) | This compound: 5.8 ± 0.7; 5-FU: 5.8 ± 0.7 | 0.52 (Synergism) |
Combination Index (CI) is calculated using the Chou-Talalay method. CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 2: In Vivo Tumor Growth Inhibition in a Colorectal Cancer Xenograft Model (Illustrative Data)
| Treatment Group | Average Tumor Volume (mm³) ± SEM (Day 21) | Tumor Growth Inhibition (%) |
| Vehicle Control | 1500 ± 120 | - |
| This compound (25 mg/kg, p.o., daily) | 950 ± 95 | 36.7 |
| Oxaliplatin (5 mg/kg, i.p., weekly) | 800 ± 80 | 46.7 |
| This compound + Oxaliplatin | 350 ± 45 | 76.7 |
Experimental Protocols
Protocol 1: In Vitro Synergy Assessment using Cell Viability Assay
This protocol outlines the determination of synergistic effects of this compound and a chemotherapy agent (e.g., 5-FU) on colorectal cancer cell lines.
Materials:
-
Colorectal cancer cell lines (e.g., HCT116, HT-29)
-
Complete culture medium (e.g., McCoy's 5A for HCT116, DMEM for HT-29) with 10% FBS and 1% penicillin/streptomycin
-
This compound (dissolved in DMSO)
-
5-Fluorouracil (dissolved in DMSO or water)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or PrestoBlue™)
-
Plate reader
Procedure:
-
Cell Seeding: Seed colorectal cancer cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂.
-
Drug Preparation: Prepare serial dilutions of this compound and 5-FU in complete culture medium. For combination treatments, prepare mixtures at constant molar ratios (e.g., 1:1, 1:2, 2:1).
-
Treatment: After 24 hours, remove the medium from the wells and add 100 µL of the prepared drug solutions (single agents and combinations). Include wells with vehicle control (e.g., DMSO at the highest concentration used).
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Determine the IC50 values for each single agent.
-
Use software such as CompuSyn to calculate the Combination Index (CI) from the dose-response curves of the single agents and their combinations to determine synergy, additivity, or antagonism.[11][12]
-
Protocol 2: In Vivo Combination Efficacy Study in a Xenograft Mouse Model
This protocol describes a study to evaluate the in vivo efficacy of this compound combined with a chemotherapy agent (e.g., oxaliplatin) in a mouse xenograft model of colorectal cancer.[13][14]
Materials:
-
6-8 week old immunodeficient mice (e.g., NOD/SCID or athymic nude mice)
-
Colorectal cancer cells (e.g., HCT116)
-
Matrigel® or similar basement membrane matrix[15]
-
This compound formulated for oral administration
-
Oxaliplatin formulated for intraperitoneal injection
-
Vehicle solutions for both drugs
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Cell Implantation: Subcutaneously inject 1 x 10⁶ HCT116 cells mixed with Matrigel® into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle, this compound alone, Oxaliplatin alone, this compound + Oxaliplatin).
-
Treatment Administration:
-
Administer this compound orally (e.g., daily) at a predetermined dose.
-
Administer Oxaliplatin via intraperitoneal injection (e.g., once weekly) at a predetermined dose.
-
Administer the respective vehicles to the control group.
-
-
Monitoring: Continue to monitor tumor volume and body weight throughout the study. Observe the animals for any signs of toxicity.
-
Study Endpoint: At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting).
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each treatment group over time.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Perform statistical analysis (e.g., ANOVA) to determine the significance of the differences between treatment groups.
-
Visualizations
Caption: this compound inhibits the activation of FAK, a key node in cancer cell signaling.
Caption: A logical workflow for evaluating this compound combination therapy.
References
- 1. A novel synthetic small molecule this compound suppresses colorectal tumour growth and metastasis viaFAK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. axonmedchem.com [axonmedchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Focal adhesion kinase signaling – tumor vulnerabilities and clinical opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. mdpi.com [mdpi.com]
- 8. Roles and inhibitors of FAK in cancer: current advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Roles and inhibitors of FAK in cancer: current advances and future directions [frontiersin.org]
- 10. Focal adhesion kinase inhibitors, a heavy punch to cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Detecting the Potential Pharmacological Synergy of Drug Combination by Viability Assays In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. benchchem.com [benchchem.com]
- 14. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models [bio-protocol.org]
- 15. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
Application Notes and Protocols: Investigating Drug Resistance Mechanisms Using Lentiviral Transduction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for utilizing lentiviral transduction to establish and study mechanisms of acquired resistance to targeted cancer therapies. While the specific target of "YH-306" is noted as the FAK signaling pathway in colorectal cancer, public domain information on resistance mechanisms to this compound is not currently available.[1][2] Therefore, this document will use the well-characterized example of resistance to Epidermal Growth Factor Receptor (EGFR) inhibitors to illustrate the principles and protocols applicable to the study of resistance to various targeted agents.
Acquired resistance is a major challenge in cancer therapy, where initially effective drugs lose their efficacy over time.[3][4] Understanding the molecular mechanisms driving this resistance is crucial for the development of next-generation therapies and combination strategies. Lentiviral vectors are a powerful tool for this purpose, enabling stable overexpression or knockdown of genes hypothesized to be involved in resistance.
Experimental Workflow for Studying Acquired Drug Resistance
The overall workflow for investigating acquired drug resistance using lentiviral transduction involves several key stages, from generating a resistant cell line to elucidating the underlying molecular changes.
Caption: Experimental workflow for generating and investigating drug-resistant cancer cell lines.
Section 1: Generation of a Drug-Resistant Cell Line
A common method to generate a drug-resistant cell line is through continuous exposure of a sensitive parental cell line to escalating concentrations of the drug of interest.
Protocol 1: Establishment of a Drug-Resistant Cell Line by Chronic Drug Exposure
-
Cell Culture: Culture the parental cancer cell line (e.g., a colorectal cancer cell line for studying this compound-like inhibitors) in its recommended growth medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Determine Initial Drug Concentration: Perform a dose-response assay (e.g., MTT or resazurin (B115843) assay) to determine the IC50 (the concentration of drug that inhibits 50% of cell growth) of the drug in the parental cell line.
-
Initial Treatment: Begin by treating the cells with the drug at a concentration equal to the IC20 (a concentration that causes 20% growth inhibition).
-
Dose Escalation: Once the cells resume a normal growth rate, gradually increase the drug concentration in a stepwise manner. Allow the cells to acclimate and recover at each concentration before the next increase.
-
Selection of Resistant Population: Continue this process until the cells are able to proliferate in the presence of a drug concentration that is significantly higher (e.g., 5-10 fold) than the initial IC50.
-
Isolation of Resistant Clones: Isolate single-cell clones from the resistant population by limiting dilution or by using cloning cylinders.
-
Characterization: Characterize the resistant clones by determining their IC50 and comparing it to the parental cell line.
Data Presentation: IC50 Values of Parental and Resistant Cell Lines
| Cell Line | Drug | IC50 (µM) | Fold Resistance |
| Parental | This compound (Example) | 1.5 | 1 |
| This compound-R | This compound (Example) | 15.0 | 10 |
Section 2: Lentiviral Transduction to Investigate Resistance Mechanisms
Lentiviral vectors can be used to introduce genetic material into the resistant cells to either overexpress a candidate gene or knock down its expression using shRNA. This allows for the functional validation of genes potentially involved in the resistance phenotype.
Protocol 2: Lentiviral Particle Production and Transduction
This protocol is a general guideline and may need optimization for specific cell lines and lentiviral constructs.[5][6][7][8][9]
A. Lentivirus Production in HEK293T cells:
-
Cell Seeding: The day before transfection, seed HEK293T cells in a 10 cm dish so that they are 70-80% confluent at the time of transfection.
-
Plasmid DNA Preparation: Prepare a mixture of the following plasmids in a sterile tube:
-
10 µg of your lentiviral expression vector (containing the gene of interest or shRNA)
-
7.5 µg of packaging plasmid (e.g., psPAX2)
-
2.5 µg of envelope plasmid (e.g., pMD2.G)
-
-
Transfection:
-
Dilute the plasmid DNA mixture in 500 µL of serum-free medium (e.g., Opti-MEM).
-
In a separate tube, dilute the transfection reagent (e.g., Lipofectamine 3000 or PEI) in 500 µL of serum-free medium according to the manufacturer's instructions.
-
Combine the diluted DNA and transfection reagent, mix gently, and incubate for 15-20 minutes at room temperature.
-
Add the transfection complex dropwise to the HEK293T cells.
-
-
Virus Harvest:
-
After 48 and 72 hours post-transfection, collect the cell culture supernatant containing the lentiviral particles.
-
Centrifuge the supernatant at 500 x g for 10 minutes to pellet any cells or debris.
-
Filter the supernatant through a 0.45 µm filter.
-
The viral supernatant can be used directly or concentrated by ultracentrifugation.
-
B. Transduction of Target Cells:
-
Cell Seeding: Seed the target cells (e.g., the drug-resistant cell line) in a 6-well plate so they are 50-70% confluent on the day of transduction.
-
Transduction:
-
Remove the culture medium from the cells.
-
Add the desired amount of viral supernatant to the cells. The amount of virus to use, or the Multiplicity of Infection (MOI), should be determined empirically for each cell line.
-
Add polybrene to a final concentration of 4-8 µg/mL to enhance transduction efficiency.
-
Incubate the cells with the virus for 12-24 hours.
-
-
Selection:
-
After the incubation period, replace the virus-containing medium with fresh complete medium.
-
If the lentiviral vector contains a selection marker (e.g., puromycin (B1679871) resistance), add the appropriate antibiotic to the medium 48 hours post-transduction to select for successfully transduced cells.
-
Section 3: Validation of Resistance Phenotype
After lentiviral transduction to modulate the expression of a candidate gene, it is essential to validate whether this genetic alteration affects the drug resistance phenotype.
Protocol 3: Cell Viability Assay
Cell viability assays are used to determine the cytotoxic effects of a drug.[10][11][12][13]
-
Cell Seeding: Seed the transduced cells and control cells in a 96-well plate at a predetermined optimal density.
-
Drug Treatment: The following day, treat the cells with a serial dilution of the drug of interest. Include a vehicle-only control.
-
Incubation: Incubate the plate for 48-72 hours.
-
Viability Assessment:
-
MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals. Solubilize the formazan crystals with a solubilization solution (e.g., DMSO) and measure the absorbance at 570 nm.
-
Resazurin Assay: Add resazurin solution to each well and incubate for 1-4 hours. Viable cells will reduce the blue resazurin to the pink, fluorescent resorufin. Measure the fluorescence with an excitation of 530-560 nm and an emission of 590 nm.
-
-
Data Analysis: Plot the cell viability against the drug concentration and determine the IC50 value for each cell line.
Data Presentation: Effect of Gene Modulation on Drug Sensitivity
| Cell Line | Transduction | Drug | IC50 (µM) |
| This compound-R | Control Vector | This compound (Example) | 15.0 |
| This compound-R | shRNA for Gene X | This compound (Example) | 3.5 |
| Parental | Control Vector | This compound (Example) | 1.5 |
| Parental | Overexpression of Gene X | This compound (Example) | 12.0 |
Section 4: Signaling Pathway Analysis
To understand the molecular mechanisms by which a gene contributes to drug resistance, it is important to analyze its effect on relevant signaling pathways. Western blotting is a common technique for this purpose.[14][15][16][17]
Protocol 4: Western Blotting for Signaling Pathway Components
-
Cell Lysis:
-
Treat the transduced and control cells with the drug for the desired time points.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size on an SDS-polyacrylamide gel.
-
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the protein of interest (e.g., p-FAK, FAK, p-Akt, Akt, p-ERK, ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Illustrative Signaling Pathway: EGFR Resistance
Resistance to EGFR inhibitors can occur through various mechanisms, including secondary mutations in EGFR or the activation of bypass signaling pathways.[3][18][19][20]
Caption: EGFR signaling and mechanisms of acquired resistance.
This diagram illustrates how EGFR inhibitors block downstream signaling, and how resistance can emerge through mechanisms like MET amplification or AXL activation, which reactivate pro-survival pathways.
By applying these protocols and principles, researchers can effectively use lentiviral transduction to investigate the molecular basis of resistance to targeted therapies, paving the way for the development of more durable and effective cancer treatments.
References
- 1. A novel synthetic small molecule this compound suppresses colorectal tumour growth and metastasis viaFAK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanisms of resistance to EGFR tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance | Semantic Scholar [semanticscholar.org]
- 5. Protocol 3 - Lentivirus Transduction into Target Cell Lines | MUSC Hollings Cancer Center [hollingscancercenter.musc.edu]
- 6. academic.oup.com [academic.oup.com]
- 7. Lentiviral transfection - Chen Lab [uhcancercenter.org]
- 8. origene.com [origene.com]
- 9. addgene.org [addgene.org]
- 10. Optimization of Cell Viability Assays for Drug Sensitivity Screens | Springer Nature Experiments [experiments.springernature.com]
- 11. The MTT cell viability assay for cytotoxicity testing in multidrug-resistant human leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. lifesciences.danaher.com [lifesciences.danaher.com]
- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 15. youtube.com [youtube.com]
- 16. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - TW [thermofisher.com]
- 18. researchgate.net [researchgate.net]
- 19. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 20. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimizing YH-306 concentration for maximum efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of YH-306, a novel synthetic small molecule that suppresses colorectal tumor growth and metastasis. Here you will find frequently asked questions, detailed troubleshooting guides, and standardized experimental protocols to optimize the concentration of this compound for maximum efficacy in your in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound functions as an antitumor agent by suppressing the FAK (Focal Adhesion Kinase) signaling pathway.[1][2] It inhibits the activation of FAK and downstream proteins such as c-Src, paxillin, and PI3K.[1][2] This disruption of the FAK pathway leads to the suppression of colorectal cancer (CRC) cell migration, invasion, proliferation, and colonization, and can also induce apoptosis.[1]
Q2: What are the expected cellular effects of this compound treatment on colorectal cancer cells?
A2: Based on its mechanism of action, treatment of colorectal cancer cells with this compound is expected to result in:
-
Reduced cell migration and invasion: this compound has been shown to significantly inhibit the migration and invasion of CRC cells in a dose-dependent manner.[1]
-
Inhibition of cell proliferation: The compound potently suppresses the uninhibited proliferation of various CRC cell lines.[1]
-
Induction of apoptosis: this compound can induce programmed cell death in several colorectal cancer cell lines.[1]
-
Decreased cell adhesion and spreading: The molecule has been observed to inhibit the adhesion and spreading of CRC cells on extracellular matrix components like type I collagen and fibronectin.[1]
Q3: What is a recommended starting concentration for this compound in my experiments?
A3: A concentration of 50 μM this compound has been shown to significantly reduce the adhesion of HCT116 and HT-29 CRC cells.[1] This concentration has also been used to demonstrate the inhibition of FAK pathway protein phosphorylation.[1] However, the optimal concentration can vary between cell lines and assays. It is highly recommended to perform a dose-response experiment (e.g., from 1 μM to 100 μM) to determine the optimal concentration for your specific experimental conditions.
Q4: How should I prepare and store this compound?
A4: For optimal stability, this compound stock solutions should be prepared and stored correctly. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles. Store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No significant inhibition of cell migration/invasion at expected concentrations. | Suboptimal Concentration: The effective concentration of this compound can be cell-line specific. Assay Duration: The treatment time may be too short to observe an effect. Cell Health: The cells may be unhealthy or have a low passage number, affecting their migratory potential. | Perform a dose-response experiment with a wider range of concentrations. Conduct a time-course experiment to determine the optimal treatment duration. Ensure you are using healthy, low-passage cells. |
| High variability between experimental replicates. | Inconsistent Seeding Density: Uneven cell numbers across wells can lead to variable results. Inconsistent Wound/Scratch Creation (Wound Healing Assay): Variations in the width and depth of the scratch will affect migration rates. Pipetting Errors: Inaccurate pipetting of this compound or cells. | Use a cell counter to ensure accurate and consistent cell seeding. Use a sterile pipette tip and a ruler to create consistent scratches. Calibrate your pipettes regularly and use proper pipetting techniques. |
| Unexpected cell toxicity at low concentrations. | Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be causing toxicity at the concentration used. Cell Line Sensitivity: The cell line you are using may be particularly sensitive to this compound. | Include a vehicle control (solvent only) at the same concentration to assess solvent toxicity. Perform a cell viability assay (e.g., MTS or MTT) to determine the cytotoxic concentration range for your specific cell line. |
| Phosphorylation of FAK is not reduced after this compound treatment in Western Blot. | Insufficient Treatment Time or Concentration: The duration or dose of this compound may be inadequate to see a change in phosphorylation. Antibody Issues: The primary or secondary antibodies may not be optimal. Protein Degradation: Protein samples may have degraded during preparation. | Increase the treatment time and/or the concentration of this compound. Validate your antibodies with positive and negative controls. Use fresh lysis buffer with protease and phosphatase inhibitors. |
Data on this compound Efficacy
The following table summarizes the observed effects of this compound on various colorectal cancer cell lines at different concentrations.
| Assay | Cell Line(s) | This compound Concentration | Observed Effect | Reference |
| Cell Adhesion | HCT116, HT-29 | 50 μM | Significant reduction in adhesion to type I collagen and fibronectin. | [1] |
| Cell Migration (Wound Healing) | HCT116, HT-29, CT-26 | Dose-dependent | Significant inhibition of cell migration. | [1] |
| Cell Invasion (Transwell) | CT-26 | Dose-dependent | Evident prevention of invasion through type I collagen or Matrigel. | [1] |
| Cell Proliferation (MTS Assay) | HCT8, HT-29, HCT116, SW480, SW620, CT-26 | Dose-dependent | Inhibition of cell growth after 48 hours of treatment. | [1] |
| Apoptosis (Flow Cytometry) | HCT116, CT-26, HT-29, SW620 | 50 μM | Increased apoptosis by 3.4 to 7-fold compared to untreated cells. | [1] |
| FAK Pathway Protein Phosphorylation | HT-29, CT-26 | 50 μM | Significant reduction in the phosphorylation of FAK, c-Src, paxillin, and PI3K. | [1] |
Experimental Protocols
Below are detailed protocols for key experiments to assess the efficacy of this compound.
Cell Viability Assay (MTS Assay) for IC50 Determination
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Colorectal cancer cell lines
-
96-well plates
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
MTS reagent
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium. A suggested range is from 0.1 µM to 100 µM. Also, prepare a vehicle control (DMSO at the highest concentration used for this compound dilutions).
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Wound Healing (Scratch) Assay
This assay is used to evaluate the effect of this compound on cell migration.
Materials:
-
Colorectal cancer cell lines
-
6-well or 12-well plates
-
Complete culture medium
-
Serum-free medium
-
This compound stock solution
-
200 µL pipette tip
-
Microscope with a camera
Procedure:
-
Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.
-
Create a "scratch" or "wound" in the monolayer using a sterile 200 µL pipette tip.
-
Gently wash the wells with PBS to remove detached cells.
-
Replace the medium with serum-free medium containing the desired concentration of this compound or a vehicle control.
-
Capture images of the scratch at time 0.
-
Incubate the plate at 37°C in a 5% CO2 incubator.
-
Capture images of the same field at regular intervals (e.g., 6, 12, 24 hours).
-
Measure the width of the scratch at different points for each time point and condition. Calculate the percentage of wound closure over time.
Transwell Invasion Assay
This assay assesses the effect of this compound on the invasive potential of cancer cells.
Materials:
-
Colorectal cancer cell lines
-
24-well Transwell inserts (8 µm pore size)
-
Matrigel (or other basement membrane extract)
-
Serum-free medium
-
Complete culture medium (with FBS as a chemoattractant)
-
This compound stock solution
-
Cotton swabs
-
Methanol for fixation
-
Crystal violet for staining
Procedure:
-
Coat the top of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.
-
Seed 5 x 10^4 to 1 x 10^5 cells in serum-free medium containing the desired concentration of this compound or vehicle control into the upper chamber of the insert.
-
Add complete culture medium containing FBS to the lower chamber as a chemoattractant.
-
Incubate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
After incubation, remove the non-invading cells from the top of the membrane with a cotton swab.
-
Fix the invading cells on the bottom of the membrane with methanol.
-
Stain the fixed cells with crystal violet.
-
Wash the inserts to remove excess stain and allow them to dry.
-
Count the number of stained cells in several fields of view under a microscope.
Visualizations
FAK Signaling Pathway and this compound Inhibition
References
Troubleshooting YH-306 insolubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address insolubility issues encountered with the novel kinase inhibitor, YH-306. The following information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for initially dissolving this compound?
A1: For initial stock solutions, we recommend using 100% dimethyl sulfoxide (B87167) (DMSO). This compound is a hydrophobic molecule and exhibits the highest solubility in this solvent.
Q2: My this compound precipitated when I diluted my DMSO stock solution into an aqueous buffer for my experiment. What should I do?
A2: Precipitation upon dilution into aqueous media is a common issue with hydrophobic compounds like this compound. Here are several strategies to address this:
-
Lower the final concentration: The most straightforward approach is to decrease the final concentration of this compound in your assay.
-
Increase the percentage of DMSO: While it's best to keep the final DMSO concentration low to avoid off-target effects, you might be able to increase it slightly (e.g., from 0.1% to 0.5%) to improve solubility. However, always run a vehicle control to ensure the higher DMSO concentration does not affect your experimental results.
-
Use a surfactant: Incorporating a non-ionic surfactant, such as Tween® 80 or Pluronic® F-68, in your final aqueous buffer can help to maintain the solubility of this compound. We recommend starting with a low concentration (e.g., 0.01%) and optimizing from there.
-
Utilize a formulation with excipients: For in vivo studies, formulating this compound with solubility-enhancing excipients is often necessary.
Q3: Can I use solvents other than DMSO to dissolve this compound?
A3: While DMSO is the primary recommendation, ethanol (B145695) can be used as an alternative. However, the solubility of this compound in ethanol is significantly lower than in DMSO. For some applications, a co-solvent system of ethanol and a non-ionic surfactant in water may be effective.
Troubleshooting Guide: this compound Insolubility
This guide provides a systematic approach to troubleshooting insolubility issues with this compound.
Visualizing the Troubleshooting Workflow
Preventing YH-306 degradation in experimental setups
This technical support center provides guidance on the proper handling and use of YH-306 in experimental setups to prevent its degradation and ensure experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a novel small molecule inhibitor of the XYZ kinase, a key enzyme implicated in certain oncogenic signaling pathways. Its primary application is in preclinical cancer research to study the effects of XYZ kinase inhibition on tumor growth and metastasis.
Q2: What are the common causes of this compound degradation?
The most common causes of this compound degradation are exposure to light, elevated temperatures, extreme pH conditions, and the presence of oxidizing agents. The molecule contains a light-sensitive moiety and a functional group susceptible to hydrolysis.
Q3: How should I properly store this compound?
For long-term storage, this compound should be stored as a solid at -20°C, protected from light. For short-term storage of stock solutions (e.g., in DMSO), it is recommended to store them in small aliquots at -80°C to minimize freeze-thaw cycles.
Q4: Can I prepare aqueous solutions of this compound?
Directly dissolving this compound in aqueous buffers is not recommended due to its low solubility and susceptibility to hydrolysis. It is best to first prepare a high-concentration stock solution in an anhydrous organic solvent like DMSO and then dilute it into your aqueous experimental medium immediately before use.
Q5: At what pH is this compound most stable?
This compound is most stable in a pH range of 6.0 to 7.5. Acidic or alkaline conditions can accelerate the hydrolysis of its ester functional group, leading to inactivation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent experimental results | Degradation of this compound stock solution. | Prepare fresh stock solutions from solid compound. Aliquot stock solutions to minimize freeze-thaw cycles. Protect stock solutions from light. |
| Inaccurate pipetting of viscous DMSO stock. | Use positive displacement pipettes for accurate handling of small volumes of DMSO stocks. Ensure complete mixing after dilution. | |
| Loss of compound activity over time in culture medium | Hydrolysis or metabolic degradation of this compound. | Replenish the cell culture medium with freshly diluted this compound every 24-48 hours, depending on the cell line's metabolic activity. |
| Adsorption to plasticware. | Use low-adhesion plasticware for storing and handling this compound solutions. | |
| Precipitation of this compound in aqueous buffer | Poor solubility of this compound. | Do not exceed the recommended final concentration of DMSO (typically <0.1%). Ensure the stock solution is fully dissolved before dilution. Vortex briefly after dilution. |
| Discoloration of this compound solution | Photo-degradation or oxidation. | Prepare and handle this compound solutions under low-light conditions. Use amber vials or tubes. Degas aqueous buffers to remove dissolved oxygen. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound solid compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Vortex mixer
-
Amber microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly until the solid is completely dissolved.
-
Aliquot the stock solution into amber microcentrifuge tubes for single-use to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
-
Protocol 2: Dilution of this compound for Cell-Based Assays
-
Materials:
-
This compound stock solution (in DMSO)
-
Pre-warmed cell culture medium
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Thaw a single aliquot of the this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the final desired concentrations.
-
Important: Add the this compound stock solution to the culture medium and immediately vortex or pipette up and down to ensure rapid and uniform mixing. This minimizes the risk of precipitation.
-
Use the freshly prepared this compound-containing medium to treat the cells immediately. Do not store diluted aqueous solutions.
-
Visualizations
Caption: Major degradation pathways for this compound.
Caption: Recommended workflow for using this compound.
Technical Support Center: YH-306 in Cancer Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the novel synthetic small molecule YH-306. The information is based on preclinical findings in cancer research, with a focus on addressing potential off-target effects and experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the primary on-target effects of this compound and its known mechanism of action?
Answer: this compound is a novel synthetic small molecule that has been shown to suppress tumor growth and metastasis in colorectal cancer (CRC) models.[1][2] Its primary mechanism of action is the inhibition of the Focal Adhesion Kinase (FAK) signaling pathway.[2] This inhibition leads to a cascade of downstream effects, including the suppression of:
This compound has been observed to suppress the activation of FAK, c-Src, paxillin, and phosphatidylinositol 3-kinases (PI3K), as well as Rac1.[2] It also inhibits the actin-related protein (Arp2/3) complex-mediated actin polymerization and reduces the expression of matrix metalloproteases (MMP) 2 and MMP9.[2]
Troubleshooting Guide: Confirming On-Target FAK Inhibition
If you are observing the expected phenotypic effects of this compound (e.g., reduced migration) but need to confirm that this is due to FAK inhibition in your specific cancer model, consider the following experimental controls:
-
Western Blot Analysis: Probe for phosphorylated FAK (p-FAK) and total FAK levels in your cell lysates after treatment with this compound. A dose-dependent decrease in the p-FAK/FAK ratio would indicate on-target activity. Also, assess the phosphorylation status of downstream effectors like c-Src and paxillin.[2]
-
FAK Overexpression/Knockdown:
-
Overexpression: Transfect your cells with a FAK-expressing plasmid. If the effects of this compound are diminished, it suggests the drug's action is FAK-dependent.
-
Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate FAK expression. If this compound has a less potent effect in these cells compared to wild-type, it confirms the on-target mechanism.
-
-
In Vitro Kinase Assay: Directly test the effect of this compound on FAK kinase activity in a cell-free system.[2]
Q2: We are observing cytotoxic effects in non-cancerous cell lines with this compound treatment. Is this a known off-target effect?
Answer: The currently available research has primarily focused on the effects of this compound on cancer cell lines. While the main body of work is on colorectal cancer cells, studies have also shown that this compound can inhibit the growth of prostate cancer (LNCaP) and breast cancer (MDA-MB-231) cells.[1][2] The effect on non-transformed, healthy cell lines has not been extensively documented in the available literature. Therefore, cytotoxicity in non-cancerous cells could be due to the inhibition of FAK signaling (which plays a role in normal cell adhesion and survival) or potential off-target effects.
Troubleshooting Guide: Investigating Non-Specific Cytotoxicity
-
Dose-Response Curves: Generate comprehensive dose-response curves for both your cancer cell line of interest and the affected non-cancerous cell line. This will help you determine the therapeutic window of this compound.
-
Control Compounds: Compare the effects of this compound with other known FAK inhibitors. If the cytotoxicity profile is similar, the effect is likely on-target.
-
Apoptosis Assays: Determine the mechanism of cell death in the non-cancerous cells (e.g., using Annexin V/PI staining).[2] this compound has been shown to induce apoptosis in some CRC cell lines.[2]
-
Kinase Profiling: To definitively investigate if the cytotoxicity is due to off-target kinase inhibition, a broad-panel kinase screen is recommended (see Experimental Protocols section).
Q3: How can I differentiate between the anti-migratory and anti-proliferative effects of this compound in my experiments?
Answer: Research indicates that this compound is more effective at inhibiting migration and invasion than proliferation in CRC cells at the same concentrations and time points.[2] However, in longer-term assays, anti-proliferative effects can confound the measurement of migration and invasion.
Troubleshooting Guide: Decoupling Migration from Proliferation
-
Short-Term Assays: Conduct migration and invasion assays over a shorter time frame (e.g., 12-24 hours) where proliferation has a minimal impact.
-
Mitomycin C Pre-treatment: Pre-treat your cells with Mitomycin C, a DNA synthesis inhibitor, to block cell proliferation before starting your migration/invasion assay. This will ensure that the observed effects are primarily due to changes in cell motility.
-
Real-Time Imaging: Use live-cell imaging to track individual cell movements and velocities. This can provide direct evidence of an anti-migratory effect, independent of proliferation.
Data Presentation
Table 1: Inhibitory Effects of this compound on Colorectal Cancer (CRC) Cell Lines
| Cell Line | Assay Type | This compound Concentration | Observed Effect |
| HCT116 | 2D Colony Formation | 10 µM | 43.3% reduction in colonies |
| HCT116 | 2D Colony Formation | 20 µM | 92.5% reduction in colonies |
| HCT116 | 2D Colony Formation | 50 µM | 93.1% reduction in colonies |
| HT-29 | Adhesion to Type I Collagen | 50 µM | 78% inhibition of attachment |
| HCT116 | Adhesion to Type I Collagen | 50 µM | 67% inhibition of attachment |
Data extracted from a study on the effects of this compound on colorectal tumor growth and metastasis.[2][3]
Experimental Protocols
Protocol 1: Wound Healing Assay for Cell Migration
-
Cell Seeding: Seed cells in a 6-well plate and grow them to 90-100% confluency.
-
Scratch Creation: Create a "wound" in the cell monolayer using a sterile 200 µL pipette tip.
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
Treatment: Add fresh media containing the desired concentration of this compound or vehicle control (e.g., 0.1% DMSO).
-
Imaging: Capture images of the wound at 0 hours and at subsequent time points (e.g., 12, 24 hours) using an inverted microscope.
-
Analysis: Measure the area of the wound at each time point using software like ImageJ. Calculate the percentage of wound closure relative to the 0-hour time point.
Protocol 2: Transwell Invasion Assay
-
Chamber Preparation: Rehydrate Matrigel-coated inserts (8 µm pore size) in a 24-well plate with serum-free media.
-
Cell Preparation: Harvest cells and resuspend them in serum-free media containing this compound or a vehicle control.
-
Seeding: Add the cell suspension to the upper chamber of the insert.
-
Chemoattractant: Add media containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubation: Incubate the plate for 24-48 hours to allow for cell invasion.
-
Fixation and Staining: Remove non-invading cells from the top of the insert with a cotton swab. Fix the invading cells on the bottom of the membrane with methanol (B129727) and stain with crystal violet.
-
Quantification: Elute the crystal violet with a destaining solution and measure the absorbance, or count the number of stained cells under a microscope.
Protocol 3: General Kinase Profiling Assay (for Off-Target Identification)
This is a general protocol for a service that is typically outsourced to specialized companies.
-
Compound Submission: Provide a sample of this compound at a specified concentration and purity.
-
Assay Format: The compound is typically screened at a fixed concentration (e.g., 1 or 10 µM) against a large panel of purified kinases (e.g., >400 kinases).
-
Activity Measurement: Kinase activity is measured using methods that detect the phosphorylation of a substrate, often via ATP consumption (e.g., ADP-Glo) or phosphospecific antibodies.
-
Data Analysis: The percentage of inhibition for each kinase is calculated relative to a vehicle control. "Hits" are identified as kinases that are inhibited above a certain threshold (e.g., >50% or >75%).
-
Follow-up: For any identified off-target hits, dose-response experiments (IC50 determination) should be performed to confirm the inhibitory potency.
Visualizations
Caption: this compound inhibits the FAK signaling pathway.
References
Technical Support Center: Overcoming Resistance to YH-306 Treatment In Vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to YH-306 treatment in vitro.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a novel small molecule inhibitor that targets the Focal Adhesion Kinase (FAK) signaling pathway.[1] FAK is a non-receptor tyrosine kinase that plays a critical role in cell proliferation, survival, migration, and invasion by integrating signals from integrins and growth factor receptors.[1][2] this compound has been shown to suppress colorectal tumor growth and metastasis by inhibiting the activation of FAK and its downstream signaling.[1]
Q2: My cells are not responding to this compound treatment. What are the possible reasons?
There are several potential reasons for a lack of response to this compound:
-
Suboptimal Drug Concentration: The concentration of this compound may be too low to effectively inhibit FAK in your specific cell line. It is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50).
-
Intrinsic Resistance: The cell line may have inherent resistance to FAK inhibitors. This could be due to a lack of dependence on the FAK pathway for survival or the presence of pre-existing resistance mechanisms.
-
Acquired Resistance: If the cells were previously sensitive to this compound, they might have developed resistance over time through mechanisms such as the activation of bypass signaling pathways.
-
Experimental Issues: Problems with drug solubility, stability, or the experimental setup can also lead to a lack of observed effect.
Q3: How can I determine if my cells have developed resistance to this compound?
A key indicator of acquired resistance is a significant increase in the IC50 value of this compound in your cell line compared to the parental (sensitive) cells. An IC50 shift of 1.5-fold or greater is often considered a sign of emerging resistance.
Q4: What are the known mechanisms of resistance to FAK inhibitors that might apply to this compound?
While specific resistance mechanisms to this compound are still under investigation, resistance to other FAK inhibitors can occur through several mechanisms:
-
Activation of Bypass Signaling Pathways: Cancer cells can compensate for FAK inhibition by upregulating alternative survival pathways. Activation of Receptor Tyrosine Kinases (RTKs) like HER2 and EGFR, or signaling molecules like STAT3, can bypass the need for FAK signaling.[3][4]
-
FAK Scaffolding Function: FAK has both kinase-dependent and kinase-independent (scaffolding) functions. As a kinase inhibitor, this compound may not affect the scaffolding functions of FAK, which can still contribute to cell survival and proliferation.[5][6]
-
Crosstalk with Other Pathways: The FAK signaling network is complex and interacts with other pathways like PI3K/Akt and MAPK/ERK.[7][8] Alterations in these pathways can lead to resistance.
Troubleshooting Guides
This section provides a step-by-step approach to troubleshooting common issues encountered during in vitro experiments with this compound.
Issue 1: No observable effect of this compound on cell viability.
Possible Cause & Troubleshooting Steps
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal this compound Concentration | Perform a dose-response experiment (e.g., MTT assay) with a wide range of this compound concentrations (e.g., 1 nM to 100 µM) to determine the IC50 value for your cell line. | A sigmoidal dose-response curve allowing for the calculation of the IC50. |
| Drug Insolubility or Degradation | Ensure proper solubilization of this compound in a suitable solvent (e.g., DMSO) and prepare fresh dilutions for each experiment. Store the stock solution as recommended by the manufacturer. | Consistent and reproducible results between experiments. |
| Cell Line Insensitivity | Confirm FAK expression and activation (phosphorylation at Y397) in your cell line using Western blotting. If FAK is not expressed or activated, the cells are unlikely to respond to a FAK inhibitor. | Detection of total FAK and phosphorylated FAK (p-FAK Y397) protein bands. |
| Experimental Protocol Error | Review and optimize your cell viability assay protocol, ensuring correct cell seeding density, incubation times, and reagent concentrations. | Reduced variability and more reliable data. |
Issue 2: Cells initially respond to this compound but develop resistance over time.
Step 1: Confirm and Quantify Resistance
-
Action: Perform a dose-response assay (e.g., MTT) on the parental (sensitive) and the suspected resistant cell lines.
-
Analysis: Calculate and compare the IC50 values. A significant rightward shift in the dose-response curve and an increased IC50 value in the resistant line confirm resistance.
Quantitative Data Summary: IC50 Shift in this compound Resistant Cells
| Cell Line | This compound IC50 (µM) | Resistance Fold-Change |
| Parental (Sensitive) | 0.5 | 1 |
| Resistant Subclone 1 | 5.0 | 10 |
| Resistant Subclone 2 | 8.2 | 16.4 |
| Hypothetical data for illustrative purposes. |
Step 2: Investigate Potential Resistance Mechanisms
-
Hypothesis 1: Activation of Bypass Signaling Pathways
-
Experiment: Western Blot Analysis.
-
Procedure: Probe cell lysates from sensitive and resistant cells (with and without this compound treatment) for key signaling proteins.
-
Targets: p-FAK (Y397), total FAK, p-Akt, total Akt, p-ERK, total ERK, p-STAT3, total STAT3, and a panel of receptor tyrosine kinases (e.g., p-EGFR, p-HER2).
-
Expected Result Indicating Resistance: In resistant cells treated with this compound, you may observe sustained or increased phosphorylation of Akt, ERK, or STAT3, despite the inhibition of p-FAK. You might also see increased expression or phosphorylation of certain RTKs.
-
-
Hypothesis 2: Increased Drug Efflux
-
Experiment: Drug Efflux Assay.
-
Procedure: Use a fluorescent substrate of ABC transporters (e.g., Rhodamine 123) to compare its accumulation in sensitive versus resistant cells.
-
Expected Result Indicating Resistance: Reduced intracellular fluorescence in resistant cells compared to sensitive cells, suggesting increased efflux of the substrate (and potentially this compound).
-
Step 3: Strategies to Overcome Resistance
-
Combination Therapy: Based on the identified resistance mechanism, consider combining this compound with an inhibitor of the activated bypass pathway (e.g., a PI3K/Akt inhibitor, a MEK/ERK inhibitor, or a STAT3 inhibitor).
-
Alternative FAK-Targeting Strategies: If resistance is due to the scaffolding function of FAK, a different therapeutic approach, such as a FAK-degrading agent (PROTAC), might be more effective, although this is a more advanced research direction.
Experimental Protocols
MTT Cell Viability Assay
This protocol is for determining the IC50 of this compound.
Materials:
-
96-well plates
-
Cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in a cell culture medium.
-
Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired treatment duration (e.g., 48-72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan (B1609692) crystals to form.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control and plot the dose-response curve to determine the IC50.
Western Blotting for Phosphorylated Proteins
This protocol is for analyzing changes in signaling pathways.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-p-FAK Y397, anti-total FAK, anti-p-Akt, etc.)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound for the desired time.
-
Lyse cells in ice-cold lysis buffer.
-
Determine protein concentration using a protein assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and add the chemiluminescent substrate.
-
Capture the signal using an imaging system and quantify band intensities. Normalize phosphoprotein levels to the total protein levels.
Annexin V Apoptosis Assay
This protocol is for assessing this compound-induced apoptosis.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Treat cells with this compound for the desired time.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Visualizations
Caption: FAK signaling pathway and the inhibitory action of this compound.
Caption: Workflow for troubleshooting this compound resistance.
References
- 1. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. Methods for Detecting Protein Phosphorylation: R&D Systems [rndsystems.com]
- 7. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - IN [thermofisher.com]
- 8. licorbio.com [licorbio.com]
Technical Support Center: YH-306 and FAK Phosphorylation
This technical support center provides troubleshooting guidance for researchers encountering a lack of FAK phosphorylation inhibition when using YH-306. This compound is a small molecule inhibitor known to suppress colorectal tumor growth and metastasis by targeting the FAK signaling pathway.[1][2][3][4] This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the reported mechanism of action for this compound?
A1: this compound is an antitumor agent that has been shown to suppress the activation of Focal Adhesion Kinase (FAK) and its downstream signaling pathways.[1][2][4] By inhibiting the FAK pathway, this compound has been observed to inhibit migration, invasion, and proliferation of cancer cells, as well as induce apoptosis.[1][2][3][4]
Q2: At what site does FAK autophosphorylation typically occur?
A2: FAK autophosphorylation primarily occurs at Tyrosine 397 (Tyr397).[5] This phosphorylation event is a critical step in the activation of the FAK signaling cascade.
Q3: What are some common reasons a kinase inhibitor like this compound might appear inactive in my experiment?
A3: Several factors can contribute to a kinase inhibitor appearing inactive. These can be broadly categorized as issues with the compound itself, the experimental setup, or biological factors within the cells being studied. Specific potential issues include compound insolubility, degradation, incorrect dosage, suboptimal assay conditions, and cellular resistance mechanisms.
Troubleshooting Guide: this compound Not Inhibiting FAK Phosphorylation
If you are not observing the expected inhibition of FAK phosphorylation with this compound, please follow this step-by-step troubleshooting guide.
Step 1: Verify Compound Integrity and Handling
Issue: The this compound compound may be degraded or improperly dissolved, leading to a lower effective concentration.
Troubleshooting Steps:
-
Check Solubility: Confirm the solubility of this compound in your chosen solvent (e.g., DMSO).[6] Ensure the compound is fully dissolved before adding it to your cell culture media. Precipitates can lead to inaccurate concentrations and non-specific effects.
-
Storage Conditions: Verify that this compound has been stored according to the manufacturer's recommendations to prevent degradation.
-
Fresh Preparation: Prepare fresh dilutions of this compound from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
Vehicle Control: Always include a vehicle control (the solvent used to dissolve this compound, e.g., DMSO) in your experiments to ensure that the solvent itself is not affecting FAK phosphorylation.
Step 2: Optimize Experimental Conditions
Issue: The experimental parameters may not be optimal for observing the inhibitory effect of this compound.
Troubleshooting Steps:
-
Dose-Response Curve: Perform a dose-response experiment with a wide range of this compound concentrations to determine the optimal inhibitory concentration (IC50) in your specific cell line and assay. Published studies have used concentrations around 50 µM.[4]
-
Incubation Time: Vary the incubation time of this compound with your cells. The effect of the inhibitor may be time-dependent.
-
Cell Density: Ensure that the cell density is consistent across experiments, as this can influence signaling pathways.
-
Assay Conditions: For in vitro kinase assays, ensure that the ATP concentration is appropriate, as high ATP levels can compete with ATP-competitive inhibitors.[7]
Step 3: Evaluate Cellular and Biological Factors
Issue: The cell line you are using may have specific characteristics that confer resistance to this compound or affect the FAK signaling pathway.
Troubleshooting Steps:
-
Cell Line Specificity: Test this compound in a different, well-characterized cell line where its activity has been previously reported (e.g., HCT116 or HT-29 colorectal cancer cells) to confirm the compound's activity.[4][8]
-
FAK Expression Levels: Verify the expression level of total FAK in your cell line via Western Blot. Low expression levels may make it difficult to detect changes in phosphorylation.
-
Compensatory Pathways: Investigate the possibility of activated compensatory signaling pathways that may bypass the effect of FAK inhibition.[9] The PI3K/AKT and RAS/RAF/MEK/ERK pathways are known to be associated with FAK signaling.[10]
-
Drug Resistance Mutations: Although less common for non-clinical compounds, acquired resistance through mutations in the kinase domain can occur.[11][12][13]
Experimental Protocols
Western Blot for FAK Phosphorylation
This protocol is designed to assess the phosphorylation status of FAK at Tyr397.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-FAK (Tyr397)
-
Rabbit or mouse anti-total FAK
-
Loading control antibody (e.g., anti-GAPDH or anti-β-actin)
-
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat with varying concentrations of this compound or vehicle control for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-FAK (Tyr397) and total FAK overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities for phospho-FAK and normalize to total FAK and the loading control.
In Vitro Kinase Assay
This protocol provides a general framework for assessing the direct inhibitory effect of this compound on FAK kinase activity.
Materials:
-
Recombinant active FAK enzyme
-
FAK substrate (e.g., a synthetic peptide)
-
Kinase reaction buffer
-
ATP (at a concentration close to the Km for FAK)
-
This compound at various concentrations
-
ADP-Glo™ Kinase Assay kit or similar detection reagent
Procedure:
-
Reaction Setup: In a microplate, combine the recombinant FAK enzyme, the FAK substrate, and the kinase reaction buffer.
-
Inhibitor Addition: Add varying concentrations of this compound or vehicle control to the wells.
-
Initiate Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a predetermined time within the linear range of the reaction.
-
Stop Reaction and Detect Signal: Stop the reaction and measure the kinase activity using a detection reagent according to the manufacturer's instructions (e.g., by quantifying ADP production).[14]
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.
Data Presentation
Table 1: Troubleshooting Checklist for this compound Inhibition of FAK Phosphorylation
| Category | Checkpoint | Recommended Action |
| Compound | Solubility | Visually inspect for precipitates; sonicate if necessary.[6] |
| Stability | Prepare fresh dilutions for each experiment; store stock appropriately. | |
| Purity | Confirm the purity of the compound if possible. | |
| Experiment | Concentration | Perform a dose-response curve. |
| Incubation Time | Test a range of incubation times. | |
| Cell Health | Ensure cells are healthy and not overgrown. | |
| Controls | Include positive (known FAK inhibitor) and negative (vehicle) controls. | |
| Biology | Cell Line | Test in a validated responsive cell line. |
| Target Expression | Confirm FAK expression by Western Blot. | |
| Pathway Activation | Assess baseline FAK phosphorylation levels. |
Visualizations
Caption: FAK signaling pathway initiated by integrin activation.
Caption: Troubleshooting workflow for this compound inhibition failure.
Caption: Logical relationship of potential causes for lack of inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. abmole.com [abmole.com]
- 4. A novel synthetic small molecule this compound suppresses colorectal tumour growth and metastasis viaFAK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. revvity.com [revvity.com]
- 6. This compound | MMP | MMP | Rho | FAK | PI3K | Src | TargetMol [targetmol.com]
- 7. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Roles and inhibitors of FAK in cancer: current advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nyu.edu [nyu.edu]
- 12. Research shows why cancer stops responding to kinase-blocking drugs and comes back stronger | NSF - U.S. National Science Foundation [nsf.gov]
- 13. Biochemical Mechanisms of Resistance to Small-Molecule Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. promega.com [promega.com]
Technical Support Center: YH-306 & Cell Migration Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering inconsistent results with the Focal Adhesion Kinase (FAK) inhibitor, YH-306, in cell migration assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect cell migration?
This compound is a novel, synthetic small-molecule inhibitor that targets Focal Adhesion Kinase (FAK). FAK is a critical mediator of cell migration, and its inhibition by this compound has been shown to suppress the migration and invasion of various cancer cells, including colorectal, prostate, and breast cancer cell lines.[1] this compound exerts its effects by blocking the activation of FAK and its downstream signaling pathways, which are essential for cell adhesion, spreading, and motility.[2]
Q2: I am seeing significant variability in wound closure with this compound in my scratch assays. What are the potential causes?
Inconsistent results in scratch assays can stem from several factors:
-
Scratch Technique: The width and depth of the scratch must be consistent across all wells and experiments. Using a p200 pipette tip held perpendicular to the plate can help ensure uniformity.[3][4]
-
Cell Confluency: It is crucial to start the assay with a consistent and high level of cell confluency (ideally 90-100%).[4] Over or under-confluent monolayers will lead to variable migration rates.
-
Cell Proliferation: If the experimental endpoint is longer than 24 hours, cell proliferation can confound the results. Consider using a proliferation inhibitor like Mitomycin C or serum-starving the cells to ensure that wound closure is primarily due to cell migration.[5]
-
This compound Concentration: The effective concentration of this compound can be cell-line dependent. It is advisable to perform a dose-response curve to determine the optimal concentration for your specific cell line.
Q3: My transwell assay results with this compound are not reproducible. What should I check?
Reproducibility issues in transwell assays can often be traced to the following:
-
Cell Seeding Density: An inappropriate number of cells seeded into the inserts can lead to inconsistent migration.[6]
-
Chemoattractant Gradient: Ensure a consistent and effective chemoattractant gradient is established. The concentration of the chemoattractant (e.g., FBS) in the lower chamber should be optimized.
-
Insert Pore Size: The pore size of the transwell membrane must be appropriate for the cell type being used.[6]
-
Incubation Time: The optimal incubation time can vary between cell lines. A time-course experiment is recommended to determine the ideal endpoint.
-
This compound Stability: The stability of this compound in your cell culture media over the course of the experiment should be considered.
Q4: How should I prepare and store this compound?
-
Stock Solution: Prepare a high-concentration stock solution of this compound in sterile DMSO.[7][8][9] Based on its synthesis, this compound is soluble in N,N-dimethylformamide (DMF), suggesting good solubility in polar aprotic solvents like DMSO.
-
Storage: Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.[8]
-
Working Solution: When preparing the working solution, dilute the DMSO stock in your cell culture medium. It is crucial to maintain a final DMSO concentration below 0.5% (ideally ≤0.1%) to avoid solvent-induced cytotoxicity.[8][10] Perform serial dilutions to prevent precipitation of the compound.[8]
Troubleshooting Guides
Issue 1: Inconsistent Inhibition of Cell Migration by this compound
| Potential Cause | Troubleshooting Step |
| Cell Line Variability | Different cell lines can exhibit varying sensitivity to FAK inhibitors due to differences in their genetic background and signaling pathway dependencies.[5] It is essential to determine the IC50 value of this compound for each cell line used. |
| Compensatory Signaling Pathways | Inhibition of FAK can sometimes lead to the activation of compensatory signaling pathways, such as the PI3K/AKT or MAPK/ERK pathways, which can overcome the inhibitory effect on cell migration.[6][11] Consider co-treatment with inhibitors of these pathways to enhance the efficacy of this compound. |
| Off-Target Effects | At higher concentrations, small molecule inhibitors may have off-target effects that could lead to unexpected results.[1] Adhering to the optimal, predetermined concentration is crucial. |
| Compound Degradation | Ensure the this compound stock solution has not degraded. Use a fresh aliquot for each experiment and avoid repeated freeze-thaw cycles. |
Issue 2: High Background or Low Signal in Cell Migration Assays
| Potential Cause | Troubleshooting Step |
| Suboptimal Cell Health | Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. High passage numbers can affect cell behavior.[10] |
| Incorrect Assay Conditions | Optimize cell seeding density, chemoattractant concentration, and incubation time for your specific cell line and assay format.[6] |
| Assay Interference | Run a control with this compound in the absence of cells to check for any interference with the detection method (e.g., fluorescence quenching or enhancement).[1] |
Data Presentation
Table 1: Reported Effects of this compound on Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Observed Effect | Reference |
| HT-29 | Colorectal | Wound Healing, Transwell | Inhibition of migration and invasion | [1] |
| CT-26 | Colorectal | Wound Healing, Transwell | Inhibition of migration and invasion | [1] |
| HCT116 | Colorectal | Wound Healing | Inhibition of migration | [1] |
| LNCaP | Prostate | MTS Assay | Inhibition of cell growth | [1] |
| MDA-MB-231 | Breast | MTS Assay | Inhibition of cell growth | [1] |
Note: This table summarizes findings from a key study on this compound. Researchers should perform their own dose-response experiments to determine the optimal concentration for their specific experimental conditions.
Experimental Protocols
Protocol 1: Scratch (Wound-Healing) Assay
-
Cell Seeding: Seed cells in a 12-well or 24-well plate at a density that will form a confluent monolayer within 24 hours.
-
Starvation (Optional): Once confluent, you may replace the growth medium with serum-free or low-serum medium for 12-24 hours to inhibit cell proliferation.
-
Creating the Scratch: Use a sterile p200 pipette tip to create a straight scratch across the center of the cell monolayer. Apply consistent pressure to ensure a uniform wound width.[4]
-
Washing: Gently wash the wells twice with sterile PBS to remove detached cells and debris.
-
Treatment: Add fresh medium containing the desired concentration of this compound or vehicle control (DMSO) to the respective wells.
-
Imaging: Capture images of the scratch at time 0 and at regular intervals (e.g., every 8-12 hours) using a phase-contrast microscope. Ensure you image the same field of view at each time point.
-
Analysis: Measure the width of the scratch at multiple points for each image and calculate the percentage of wound closure over time.
Protocol 2: Transwell (Boyden Chamber) Assay
-
Rehydration of Inserts (if necessary): Rehydrate the transwell inserts according to the manufacturer's instructions.
-
Coating (for invasion assays): For invasion assays, coat the top of the transwell membrane with a thin layer of Matrigel or another extracellular matrix component and allow it to solidify.[12]
-
Preparation of Chemoattractant: Add cell culture medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the transwell plate.
-
Cell Preparation: Harvest and resuspend cells in serum-free or low-serum medium.
-
Treatment: Add the desired concentration of this compound or vehicle control to the cell suspension.
-
Seeding: Seed the treated cells into the upper chamber of the transwell inserts.
-
Incubation: Incubate the plate for a predetermined time (e.g., 12-48 hours) at 37°C in a 5% CO2 incubator.
-
Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the membrane using a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol (B129727) and stain with a suitable dye, such as crystal violet.[7]
-
Imaging and Quantification: Image the stained cells using a microscope and count the number of migrated cells per field of view.
Visualizations
Caption: Simplified FAK signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting inconsistent results with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. researchgate.net [researchgate.net]
- 5. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oncogenic Receptor Tyrosine Kinases Directly Phosphorylate Focal Adhesion Kinase (FAK) as a Resistance Mechanism to FAK-kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DMSO stock preparation [protocols.io]
- 8. medchemexpress.cn [medchemexpress.cn]
- 9. researchgate.net [researchgate.net]
- 10. emulatebio.com [emulatebio.com]
- 11. Inhibiting focal adhesion kinase: A potential target for enhancing therapeutic efficacy in colorectal cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
Modifying YH-306 treatment schedule for long-term studies
This technical support center provides guidance for researchers and drug development professionals on modifying the YH-306 treatment schedule for long-term in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound, also known as HMPL-306 or Ranosidenib, is a potent and selective dual inhibitor of mutant isocitrate dehydrogenase 1 and 2 (IDH1 and IDH2) enzymes.[1][2][3] In cancer cells with mutations in IDH1 or IDH2, the mutant enzymes produce an oncometabolite called R-2-hydroxyglutarate (2-HG).[1][4] High levels of 2-HG interfere with cellular differentiation and promote malignant transformation.[1][4] this compound selectively binds to and inhibits the mutant IDH1 and IDH2 enzymes, leading to a reduction in 2-HG levels and the restoration of normal cellular processes.[1][3]
Q2: What are the target indications for this compound?
A2: this compound is being investigated for the treatment of cancers with IDH1 and/or IDH2 mutations. These include hematologic malignancies such as acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS), as well as solid tumors like gliomas, cholangiocarcinoma, and chondrosarcoma.[1][3]
Q3: What is the rationale for using a dual IDH1/IDH2 inhibitor?
A3: Some cancer patients may have co-existing mutations in both IDH1 and IDH2.[3] Furthermore, acquired resistance to single IDH1 or IDH2 inhibitors can occur through isoform switching, where the cancer cells begin to rely on the other mutant IDH isoform for 2-HG production.[5] A dual inhibitor like this compound that targets both mutant enzymes may overcome this resistance mechanism and offer improved clinical efficacy.[3][5]
Q4: What is a recommended starting dose and schedule for long-term preclinical studies?
A4: Preclinical studies have shown that oral administration of HMPL-306 can remarkably decrease 2-HG levels in plasma and tumor tissues in xenograft models.[3] While the exact dose will depend on the specific animal model and tumor type, a starting point can be derived from published preclinical data. For instance, studies have shown potent and durable inhibition of 2-HG at various doses.[3][6] It is recommended to perform a pilot study to determine the optimal dose and schedule for your specific model, starting with a dose known to be effective in similar models and adjusting based on efficacy and tolerability.
Q5: What are the potential advantages of this compound in treating brain tumors?
A5: Preclinical pharmacokinetic studies in rodents have demonstrated that this compound has high exposure in the brain and cerebrospinal fluid, indicating good brain penetration.[2][3][6][7] This is a desirable characteristic for a drug intended to treat brain tumors like gliomas.[7]
Troubleshooting Guide for Long-Term In Vivo Studies
| Issue | Potential Cause | Recommended Action |
| Unexpected Toxicity or Weight Loss | - Dose is too high for the specific animal strain or model.- Vehicle used for formulation is causing adverse effects.- Off-target effects of the compound at the given dose. | - Reduce the dose of this compound.- Decrease the frequency of administration (e.g., from once daily to every other day).- Evaluate the toxicity of the vehicle alone in a control group.- Monitor animals more frequently for clinical signs of toxicity. |
| Lack of Efficacy | - Dose is too low.- Suboptimal route of administration.- Development of resistance.- Issues with drug formulation and stability. | - Increase the dose of this compound, if tolerated.- Confirm the presence of the target IDH1/2 mutation in the tumor model.- Analyze 2-HG levels in plasma or tumor tissue to confirm target engagement.- Consider combination therapy with other agents.[3][7] |
| Difficulty with Oral Gavage | - Stress to the animal leading to resistance.- Improper technique causing injury. | - Ensure personnel are properly trained in oral gavage techniques.- Consider alternative oral administration methods, such as formulating the drug in palatable food or using voluntary oral administration techniques. |
| Tumor Ulceration | - Rapid tumor growth outstripping blood supply.- A direct effect of the treatment on the tumor microenvironment. | - Monitor tumor size closely and adhere to pre-defined endpoint criteria for euthanasia.- Consult with a veterinarian for palliative care options if appropriate for the study design. |
| Inconsistent Pharmacokinetic Profile | - Variability in drug absorption due to fasting state.- Inconsistent formulation preparation. | - Standardize the fasting/feeding schedule of the animals prior to dosing.- Ensure the drug formulation is homogenous and prepared consistently for each administration. |
Preclinical Data Summary
| Parameter | Finding | Reference |
| Mechanism of Action | Selective dual inhibitor of mutant IDH1 and IDH2 enzymes. | [1][2] |
| In Vitro Activity | Inhibited mutant IDH1R132H, IDH2R140Q, and IDH2R172K enzyme activities. Suppressed 2-HG production in cells with IDH1 or IDH2 mutations. | [3] |
| In Vivo Activity | Reduced 2-HG levels in plasma and tumor tissues in xenograft models. Showed dose-dependent tumor growth inhibition. | [3][6] |
| Pharmacokinetics | Favorable preclinical pharmacokinetic profile in rodents. High brain penetration observed. | [2][3][7] |
| Combination Potential | Synergized with azacitidine in releasing differentiation block in AML cells. Improved anti-tumor efficacy of chemotherapy in solid tumor models. | [3][7] |
Experimental Protocols
Protocol: Long-Term Efficacy Study of this compound in an IDH1-Mutant Glioma Xenograft Model
-
Animal Model: Athymic nude mice (nu/nu), 6-8 weeks old.
-
Cell Line: U87-MG glioblastoma cells engineered to express mutant IDH1 (R132H).
-
Tumor Implantation: Subcutaneously inject 5 x 10^6 U87-MG-IDH1-R132H cells in 100 µL of a 1:1 mixture of serum-free media and Matrigel into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements three times per week. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: When tumors reach an average volume of 150-200 mm³, randomize mice into treatment and control groups (n=10 per group).
-
This compound Formulation: Prepare this compound in a vehicle of 0.5% methylcellulose (B11928114) in sterile water.
-
Dosing Regimen:
-
Vehicle Control Group: Administer vehicle orally once daily.
-
This compound Treatment Group: Administer this compound at a predetermined dose (e.g., 50 mg/kg) orally once daily.
-
-
Monitoring:
-
Record body weight three times per week.
-
Observe for any clinical signs of toxicity daily.
-
Measure tumor volume three times per week.
-
-
Endpoint:
-
Continue treatment for a defined period (e.g., 28-60 days) or until tumors in the control group reach a predetermined endpoint (e.g., 2000 mm³).
-
Collect terminal blood samples for pharmacokinetic and pharmacodynamic (2-HG) analysis.
-
Excise tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
Visualizations
Caption: this compound inhibits mutant IDH1/2, blocking 2-HG production and tumorigenesis.
Caption: Workflow for a long-term in vivo efficacy study of this compound.
References
- 1. What is HMPL-306 used for? [synapse.patsnap.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Item - Discovery of HMPL-306 (Ranosidenib), a New Potent and Selective Dual Inhibitor of Mutant IDH1 and 2 in Clinical Development for Cancer Treatment - American Chemical Society - Figshare [acs.figshare.com]
- 5. HUTCHMED - HUTCHMED Initiates the RAPHAEL Registrational Phase III Trial of HMPL-306 for Patients with IDH1- and/or IDH2-Mutated Relapsed/Refractory Acute Myeloid Leukemia in China [hutch-med.com]
- 6. hutch-med.com [hutch-med.com]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to FAK Inhibitors in Colorectal Cancer: YH-306 and Other Key Players
For Researchers, Scientists, and Drug Development Professionals
Focal Adhesion Kinase (FAK) has emerged as a critical therapeutic target in oncology due to its central role in tumor progression, metastasis, and therapeutic resistance. In colorectal cancer (CRC), the overexpression of FAK is often correlated with poor prognosis. This guide provides a comparative overview of the preclinical and clinical data on YH-306, a novel FAK inhibitor, and other notable FAK inhibitors—defactinib (B1662816) (VS-6063) and IN10018—in the context of colorectal cancer.
Mechanism of Action: Targeting the FAK Signaling Cascade
FAK is a non-receptor tyrosine kinase that integrates signals from integrins and growth factor receptors, activating downstream pathways crucial for cell survival, proliferation, migration, and invasion. FAK inhibitors primarily function by blocking the autophosphorylation of FAK at tyrosine 397 (Tyr397), which is a critical step in its activation and the subsequent recruitment of Src family kinases. This inhibition disrupts the entire downstream signaling cascade.[1][2]
The binding of integrins to the extracellular matrix (ECM) or the activation of growth factor receptors triggers the autophosphorylation of FAK at Tyr397. This creates a binding site for the SH2 domain of Src, leading to the formation of a FAK/Src complex. This complex then phosphorylates other substrates, including paxillin, and activates key signaling pathways such as the PI3K/Akt and RAS/MEK/ERK pathways, promoting cell survival, proliferation, and motility. FAK inhibitors block this initial activation step.
Comparative Efficacy Data
Direct head-to-head comparative studies of this compound, defactinib, and IN10018 in colorectal cancer are limited. The following tables summarize available preclinical and clinical data to provide a comparative perspective.
In Vitro Efficacy of FAK Inhibitors in Colorectal Cancer Cell Lines
| Inhibitor | Cell Line | Assay | Endpoint | Result | Citation |
| This compound | HCT116, HT-29, CT-26 | Wound Healing | Migration | Significant inhibition | |
| CT-26 | Transwell | Migration | Dose-dependent reduction | ||
| CT-26 | Invasion Assay | Invasion | Dose-dependent reduction | ||
| HCT116, HT-29, SW480, SW620, LoVo, CT-26 | MTS Assay | Proliferation | Potent suppression | ||
| CT-26, HT-29, SW620, HCT116 | Flow Cytometry | Apoptosis | Induction of apoptosis | ||
| Defactinib (VS-6063) | Various | - | IC50 | Not specified for CRC | [3] |
| IN10018 | HCT116 | Cell Viability | IC50 | Not specified | [1] |
| PF-573228 | HCT116, SW480 | Apoptosis Assay | Apoptosis | Induction of apoptosis | |
| Y15 | SW620, SW480, DLD1, HCT116, LS180 | MTT Assay | Viability | Dose-dependent decrease | [4] |
In Vivo Efficacy of FAK Inhibitors in Colorectal Cancer Xenograft Models
| Inhibitor | Animal Model | Tumor Model | Key Findings | Citation |
| This compound | Nude mice | HCT116 xenograft | Suppressed tumor growth | |
| BALB/c mice | CT-26 hepatic/pulmonary metastasis model | Suppressed metastasis | ||
| Defactinib (VS-6063) | - | CRC Xenograft | Currently in clinical trials, often in combination. | [5][6][7] |
| IN10018 | - | KRAS G12C CRC | In clinical trials in combination with KRAS inhibitors. | [1] |
| PF-573228 | - | Colon xenograft | Cancer growth inhibition | [8] |
| Y15 | Nude mice | SW620 xenograft | Decreased tumor growth by 28% as a single agent. | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key in vitro and in vivo assays used to evaluate FAK inhibitors in colorectal cancer research.
Cell Viability Assay (MTS Assay)
Objective: To determine the effect of FAK inhibitors on the proliferation of colorectal cancer cells.
Materials:
-
Colorectal cancer cell lines (e.g., HCT116, HT-29)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
FAK inhibitor (e.g., this compound) dissolved in DMSO
-
96-well plates
-
MTS reagent
-
Plate reader
Procedure:
-
Seed colorectal cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the FAK inhibitor (e.g., 0.1 to 100 µM) or vehicle control (DMSO) for 72 hours.
-
Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Transwell Migration and Invasion Assays
Objective: To assess the effect of FAK inhibitors on the migratory and invasive potential of colorectal cancer cells.
Materials:
-
Colorectal cancer cell lines
-
Serum-free medium and medium with a chemoattractant (e.g., 10% FBS)
-
FAK inhibitor
-
Transwell inserts (8 µm pore size)
-
Matrigel (for invasion assay)
-
Cotton swabs, fixing and staining reagents (e.g., methanol (B129727) and crystal violet)
Procedure:
-
For the invasion assay, coat the transwell inserts with Matrigel.
-
Seed colorectal cancer cells (e.g., 1 x 10⁵ cells) in the upper chamber of the transwell insert in serum-free medium containing the FAK inhibitor or vehicle control.
-
Add medium containing a chemoattractant to the lower chamber.
-
Incubate for 24-48 hours.
-
Remove non-migrated/invaded cells from the upper surface of the insert with a cotton swab.
-
Fix the cells on the lower surface of the membrane with methanol and stain with crystal violet.
-
Count the number of migrated/invaded cells under a microscope.
In Vivo Xenograft Model
Objective: To evaluate the in vivo anti-tumor efficacy of FAK inhibitors.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Colorectal cancer cells (e.g., HCT116)
-
FAK inhibitor formulated for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject colorectal cancer cells (e.g., 5 x 10⁶ cells) into the flank of the mice.
-
When tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment and control groups.
-
Administer the FAK inhibitor or vehicle control to the mice according to the desired dosing schedule (e.g., daily oral gavage).
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
Clinical Development Landscape
While this compound is in the preclinical stage of development, other FAK inhibitors have progressed to clinical trials for colorectal cancer, primarily in combination with other targeted therapies or chemotherapies.
-
Defactinib (VS-6063): This inhibitor is being evaluated in multiple clinical trials for advanced solid tumors, including a Phase II trial in combination with avutometinib and cetuximab for unresectable or metastatic, refractory colorectal cancer.[5][6][7]
-
IN10018 (Ifebemtinib): This potent and selective FAK inhibitor is in clinical development, notably in combination with KRAS G12C inhibitors for solid tumors, including colorectal cancer.[1] Preclinical data suggests a synergistic anti-cancer effect when combined with KRAS G12C inhibitors.
Conclusion
This compound has demonstrated promising preclinical activity against colorectal cancer by effectively inhibiting key cellular processes involved in tumor growth and metastasis through the FAK signaling pathway. While direct comparative data with other FAK inhibitors like defactinib and IN10018 in colorectal cancer models is not yet available, the progression of these other inhibitors into clinical trials underscores the therapeutic potential of targeting FAK in this disease. Further head-to-head preclinical studies are warranted to delineate the comparative efficacy and safety profiles of these FAK inhibitors, which will be crucial for guiding future clinical development and patient selection strategies in colorectal cancer. The experimental protocols and pathway diagrams provided in this guide offer a framework for such comparative evaluations.
References
- 1. Focal adhesion kinase inhibitors, a heavy punch to cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting FAK in anti-cancer combination therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Roles and inhibitors of FAK in cancer: current advances and future directions [frontiersin.org]
- 4. Focal adhesion kinase autophosphorylation inhibition decreases colon cancer cell growth and enhances the efficacy of chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Open-label Phase 2 Study of Avutometinib (RAF/MEK Clamp) in Combination With Defactinib (FAK Inhibitor) and Cetuximab in Patients With Unresectable, Anti-EGFR-Refractory Advanced Colorectal Cancer [ctv.veeva.com]
- 6. Drug Combination for Advanced Colorectal Cancer · Recruiting Participants for Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Inhibiting focal adhesion kinase: A potential target for enhancing therapeutic efficacy in colorectal cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of YH-306 and PF-573228 in FAK-Targeted Research
For researchers and professionals in drug development, the selection of appropriate chemical probes is critical for elucidating cellular signaling pathways and validating novel therapeutic targets. Focal Adhesion Kinase (FAK) has emerged as a significant target in oncology due to its central role in cell adhesion, migration, proliferation, and survival. This guide provides a detailed comparative analysis of two compounds, YH-306 and PF-573228, which both impact the FAK signaling pathway, albeit through different mechanisms. This comparison is supported by experimental data to aid researchers in selecting the most suitable compound for their specific research needs.
Executive Summary of Comparative Data
The following table summarizes the key quantitative and qualitative differences between this compound and PF-573228 based on available experimental data.
| Feature | This compound | PF-573228 |
| Primary Target | FAK Signaling Pathway | Focal Adhesion Kinase (FAK) |
| Mechanism of Action | Indirectly suppresses the activation of the FAK signaling pathway. Does not directly inhibit FAK kinase activity in vitro.[1] | ATP-competitive direct inhibitor of FAK kinase activity.[2][3] |
| In Vitro Potency (IC50) | No significant direct inhibition of FAK kinase activity observed in vitro.[1] | 4 nM (cell-free assay against purified recombinant FAK catalytic fragment).[3][4][5][6] |
| Cellular Potency | Significantly reduces phosphorylation of FAK at Tyr397 in colorectal cancer cells (HT-29 and CT-26) at a concentration of 50 μM.[1] | Inhibits FAK phosphorylation on Tyr397 in various cell lines with an IC50 of 30-100 nM.[4][5] |
| Kinase Selectivity | Not extensively characterized, but its indirect mechanism suggests a different profile from direct kinase inhibitors. | ~50- to 250-fold selective for FAK over Pyk2, CDK1/7, and GSK-3β.[2][3] |
| Reported Cellular Effects | Inhibits migration, invasion, proliferation, and adhesion of colorectal cancer cells.[1][2][7][8] Induces apoptosis in colorectal cancer cells.[2][7] Suppresses the activation of downstream effectors c-Src, paxillin, and PI3K.[2] | Inhibits chemotactic and haptotactic cell migration.[4] Decreases focal adhesion turnover.[4] Does not significantly inhibit cell growth or induce apoptosis at concentrations that inhibit FAK phosphorylation.[4] |
| Primary Application | Investigating the broader FAK signaling pathway and its role in cancer metastasis, particularly in colorectal cancer.[1][2][7] | As a selective tool to probe the direct kinase-dependent functions of FAK in cellular processes.[4] |
Visualizing the Mechanisms and Workflows
To further clarify the distinct actions of this compound and PF-573228, the following diagrams illustrate the FAK signaling pathway and a typical experimental workflow for assessing FAK inhibition.
Caption: FAK signaling pathway highlighting the distinct inhibitory mechanisms of PF-573228 and this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Cellular characterization of a novel focal adhesion kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. apexbt.com [apexbt.com]
- 7. axonmedchem.com [axonmedchem.com]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of YH-306's Anti-Metastatic Effects and the Reproducibility Landscape of FAK Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical anti-metastatic effects of the novel small molecule YH-306, with a focus on the reproducibility of its targeted pathway. Due to the absence of independent validation studies for this compound, this guide will compare its published preclinical data with that of Defactinib (VS-6063), a clinically evaluated Focal Adhesion Kinase (FAK) inhibitor. This comparison aims to offer a broader perspective on the therapeutic potential and challenges of targeting the FAK signaling pathway to inhibit cancer metastasis.
Executive Summary
This compound is a novel synthetic small molecule that has demonstrated significant anti-metastatic and anti-tumor effects in preclinical models of colorectal cancer (CRC).[1] Its primary mechanism of action is the inhibition of the FAK signaling pathway, a critical mediator of cell migration, invasion, and survival.[1] While the initial findings for this compound are promising, the reproducibility of these effects by independent laboratories has not yet been reported in the scientific literature.
In contrast, Defactinib (VS-6063) is a well-characterized, second-generation FAK inhibitor that has undergone evaluation in multiple clinical trials for various solid tumors.[2][3] As a comparator, Defactinib provides a benchmark for the anti-metastatic potential of FAK inhibition and offers insights into the translatability of this therapeutic strategy from preclinical models to clinical settings.
This guide will present a side-by-side comparison of the available data on this compound and Defactinib, detail the experimental protocols for evaluating FAK inhibitors, and visualize the key signaling pathways and experimental workflows.
Comparative Data on this compound and Defactinib
The following tables summarize the available quantitative data on the anti-metastatic effects of this compound and Defactinib from preclinical studies. It is important to note that the data for this compound is derived from a single primary study on colorectal cancer models, while the data for Defactinib is a composite from various studies on different cancer types.
Table 1: Comparison of In Vitro Anti-Metastatic Effects
| Parameter | This compound | Defactinib (VS-6063) | Key Findings & Citations |
| Target Cancer Type(s) | Colorectal Cancer (CRC) | Ovarian, Pancreatic, Non-small cell lung cancer (NSCLC), Mesothelioma, and other solid tumors | This compound has been specifically studied in CRC models.[1] Defactinib has been investigated across a broader range of cancers.[2][4] |
| Cell Migration Inhibition | Significant dose-dependent inhibition in HCT116, HT-29, and CT-26 CRC cell lines. | Potent inhibitor of cancer cell migration. | This compound was shown to be more effective at inhibiting migration and invasion than proliferation.[1] FAK inhibitors, in general, are known to play a crucial role in tumor cell migration.[5] |
| Cell Invasion Inhibition | Dose-dependent inhibition of CT-26 CRC cells through type I collagen and Matrigel. | Reduces cancer cell invasiveness. | This compound demonstrated clear inhibition of invasion in CRC cell lines. Defactinib disrupts signaling pathways that influence cellular processes like invasion.[4] |
| Cell Adhesion Inhibition | Significantly reduced adhesion of HCT116 and HT-29 CRC cells to type I collagen and fibronectin at 50 µM. | Disrupts cell adhesion signaling. | This compound's inhibition of adhesion is a key part of its anti-metastatic mechanism. FAK is a central component of focal adhesions, and its inhibition directly impacts cell adhesion. |
| Inhibition of FAK Phosphorylation | Decreased phosphorylation of FAK at Tyr397 in cancer cells. | Potently inhibits FAK autophosphorylation at Tyr397. | This compound's mechanism involves the direct or indirect inhibition of FAK activation.[1] Defactinib is a direct, ATP-competitive inhibitor of FAK.[6] |
Table 2: Comparison of In Vivo Anti-Metastatic Effects
| Parameter | This compound | Defactinib (VS-6063) | Key Findings & Citations |
| Animal Model(s) | Xenograft and metastasis mouse models of CRC. | Xenograft and patient-derived xenograft (PDX) models of various cancers. | This compound was tested in models of hepatic and pulmonary metastasis of CRC.[1] Defactinib has been evaluated in a wide array of preclinical cancer models.[7] |
| Primary Tumor Growth Inhibition | Suppressed CRC growth in a xenograft mouse model. | Shown to reduce tumor growth. | This compound demonstrated in vivo anti-proliferative effects.[1] Defactinib's blockade of FAK signaling inhibits tumor cell survival and proliferation.[8] |
| Metastasis Inhibition | Significantly suppressed hepatic and pulmonary metastasis in mouse models of CRC. | Prevents peritoneal metastasis in ovarian cancer models and has shown efficacy in metastatic pancreatic cancer.[9][10] | At 50 mg/kg/day, this compound reduced hepatic metastasis photon flux by 67.60% and the number of liver tumor nodules by 65.31%.[11] Defactinib has demonstrated the ability to prevent metastasis in preclinical models.[10] |
| Dosage and Administration | 20 and 50 mg/kg/day (in vivo). | Varies by study, e.g., 40 mg/kg daily in a pancreatic cancer model.[7] | The effective dosage of FAK inhibitors can vary between different compounds and cancer models. |
Signaling Pathways and Experimental Workflows
This compound and FAK Signaling Pathway in Metastasis
This compound exerts its anti-metastatic effects by inhibiting the Focal Adhesion Kinase (FAK) signaling pathway. FAK is a non-receptor tyrosine kinase that plays a central role in integrin-mediated signal transduction, affecting cell motility, survival, and proliferation.
Caption: The FAK signaling pathway and the inhibitory action of this compound.
General Experimental Workflow for Evaluating FAK Inhibitors
The evaluation of a novel FAK inhibitor like this compound typically follows a multi-step process, from initial in vitro screening to in vivo efficacy studies.
Caption: General experimental workflow for the evaluation of a FAK inhibitor.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are summaries of key experimental protocols used in the evaluation of this compound and other FAK inhibitors.
In Vitro Cell Migration and Invasion Assays
-
Wound Healing Assay:
-
Cancer cells are grown to confluence in a multi-well plate.
-
A scratch is made through the cell monolayer with a sterile pipette tip.
-
The cells are washed to remove debris and then incubated with fresh media containing the test compound (e.g., this compound) or a vehicle control.
-
Images of the scratch are captured at time 0 and at subsequent time points (e.g., 12, 24 hours).
-
The rate of wound closure is measured to determine the effect of the compound on cell migration.
-
-
Transwell Invasion Assay:
-
Transwell inserts with a porous membrane (e.g., 8 µm pores) are coated with a basement membrane matrix (e.g., Matrigel).
-
Cancer cells, pre-treated with the test compound or vehicle, are seeded in the upper chamber in serum-free media.
-
The lower chamber is filled with media containing a chemoattractant (e.g., fetal bovine serum).
-
After a specific incubation period (e.g., 24-48 hours), non-invading cells on the upper surface of the membrane are removed.
-
Invading cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.
-
In Vivo Metastasis Models
-
Hepatic Metastasis Model (Splenic Injection):
-
Luciferase-expressing cancer cells (e.g., CT-26-luci) are prepared.
-
Anesthetized mice (e.g., BALB/c) undergo a small abdominal incision to expose the spleen.
-
The cancer cells are injected into the spleen.
-
The spleen is then either left in situ or removed (splenectomy) to prevent the growth of a primary splenic tumor.
-
Treatment with the test compound (e.g., this compound via oral gavage) or vehicle is initiated.
-
Metastatic tumor growth in the liver is monitored over time using bioluminescence imaging.
-
At the end of the experiment, livers are harvested, and surface tumor nodules are counted.
-
-
Pulmonary Metastasis Model (Tail Vein Injection):
-
A suspension of cancer cells is injected into the lateral tail vein of mice.
-
The cells travel through the circulatory system and lodge in the capillaries of the lungs.
-
Treatment with the test compound or vehicle is administered.
-
After a set period, the mice are euthanized, and the lungs are harvested.
-
The number of metastatic nodules on the lung surface is counted.
-
Western Blotting for FAK Phosphorylation
-
Cell Lysis: After treatment with the FAK inhibitor, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF membrane.
-
Antibody Incubation: The membrane is blocked and then incubated with a primary antibody specific for phosphorylated FAK (e.g., p-FAK Y397). Subsequently, it is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. The membrane is often stripped and re-probed with an antibody for total FAK as a loading control.
Reproducibility and Future Directions
The anti-metastatic effects of this compound reported in the initial study are significant and warrant further investigation. However, for this compound to advance as a potential therapeutic agent, independent replication of these findings is crucial. The scientific community will look for validation of its efficacy and mechanism of action from multiple research groups.
The clinical development of other FAK inhibitors, such as Defactinib, highlights the potential of this therapeutic strategy.[12] However, the clinical efficacy of FAK inhibitors as monotherapy has been limited, leading to a focus on combination therapies.[12] Future research on this compound should not only aim to reproduce the initial findings but also explore its potential in combination with other anti-cancer agents.
Conclusion
This compound has demonstrated promising preclinical anti-metastatic activity in colorectal cancer models through the inhibition of the FAK signaling pathway. While the initial data is compelling, the lack of independent validation studies underscores the need for further research to confirm its reproducibility and therapeutic potential. The comparison with the clinically evaluated FAK inhibitor, Defactinib, provides a valuable context for understanding the opportunities and challenges associated with targeting FAK for the treatment of metastatic cancer. The detailed experimental protocols provided in this guide aim to facilitate future studies on this compound and other FAK inhibitors, ultimately contributing to the development of novel anti-metastatic therapies.
References
- 1. A novel synthetic small molecule this compound suppresses colorectal tumour growth and metastasis viaFAK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. A phase I study of VS-6063, a second-generation focal adhesion kinase inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is Defactinib used for? [synapse.patsnap.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Focal adhesion kinase inhibitors, a heavy punch to cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ascopubs.org [ascopubs.org]
- 9. cancernetwork.com [cancernetwork.com]
- 10. Inhibition of focal adhesion kinase (FAK) activity prevents anchorage-independent ovarian carcinoma cell growth and tumor progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Colorectal cancer mouse metastasis model combining bioluminescent and micro-computed tomography imaging for monitoring the effects of 5-fluorouracil treatment - Song - Translational Cancer Research [tcr.amegroups.org]
- 12. Roles and inhibitors of FAK in cancer: current advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to YH-306 and HMPL-306 in Cancer Therapy
In the landscape of novel cancer therapeutics, two molecules, YH-306 and HMPL-306, have emerged with distinct mechanisms of action and therapeutic targets. This guide provides a detailed comparison of their preclinical and clinical profiles, offering insights for researchers, scientists, and drug development professionals. While direct comparative studies are not available, this document summarizes the individual characteristics and data for each compound.
HMPL-306: A Dual Inhibitor of Mutant IDH1/2
HMPL-306 (Ranosidenib) is a highly selective, orally available small-molecule inhibitor targeting mutations in the isocitrate dehydrogenase 1 and 2 (IDH1 and IDH2) enzymes.[1][2] These mutations are implicated in various hematologic malignancies, such as acute myeloid leukemia (AML), and solid tumors, including gliomas.[1][3]
Mechanism of Action
Mutant IDH1 and IDH2 enzymes aberrantly convert alpha-ketoglutarate (B1197944) (α-KG) to the oncometabolite R-2-hydroxyglutarate (2-HG).[1][4] The accumulation of 2-HG disrupts cellular metabolism and epigenetic regulation, leading to impaired cell differentiation and promoting malignant transformation.[1][2] HMPL-306 selectively binds to and inhibits the mutant forms of IDH1 and IDH2, thereby blocking the production of 2-HG and restoring normal cellular processes.[1] This targeted approach aims for greater precision and potentially fewer off-target effects compared to conventional therapies.[1] The dual-inhibitor nature of HMPL-306 may also help overcome acquired resistance observed with single IDH1 or IDH2 inhibitors due to isoform switching.[2][5]
Preclinical and Clinical Data
Preclinical Findings: HMPL-306 has demonstrated favorable preclinical pharmacokinetics and safety profiles.[2] In xenograft models with mutant IDH1 and IDH2 tumors, it robustly and sustainably reduced 2-HG levels.[2] Notably, HMPL-306 showed high brain penetration in mice, suggesting its potential for treating brain tumors like gliomas.[2]
Clinical Trials: HMPL-306 is being evaluated in multiple clinical trials for patients with advanced solid tumors and hematological malignancies harboring IDH1/2 mutations.[1][3][6][7]
-
Solid Tumors (NCT04762602): A Phase 1 dose-escalation study in patients with locally advanced or metastatic solid tumors with IDH mutations showed that HMPL-306 was well-tolerated.[3] Efficacy signals were observed, particularly in patients with lower-grade glioma (LGG), with a disease control rate of 100% in the efficacy-evaluable set (N=14) and a median progression-free survival of 20.5 months in the safety analysis set (N=17).[3] The maximum tolerated dose (MTD) was not reached in the dose range of 50 mg to 400 mg once daily.[3]
-
Myeloid Malignancies (NCT04272957): A Phase 1 study in patients with relapsed/refractory (R/R) acute myeloid leukemia (AML) with IDH1 and/or IDH2 mutations demonstrated an acceptable safety profile and promising preliminary efficacy.[8][9] No dose-limiting toxicities were observed, and the MTD was not reached.[8]
-
Phase III Trial in AML (RAPHAEL - NCT06387069): A registrational Phase III trial has been initiated in China to evaluate HMPL-306 monotherapy in patients with R/R AML with IDH1 and/or IDH2 mutations.[5]
| HMPL-306 Clinical Trial Data Summary | |
| Indication | Relapsed/Refractory Myeloid Malignancies with IDH1/2 mutations |
| Trial Phase | Phase 1 (NCT04272957) |
| Key Efficacy Endpoints | In patients receiving 150 mg, 250 mg, or the RP2D (N=59): - CR+CRh in mIDH1 subgroup (n=26): 34.6% - CR+CRh in mIDH2 subgroup (n=33): 36.4% - Median OS in mIDH1 patients: 13.4 months - Median OS in mIDH2 patients: 13.1 months[8] |
| Safety | Acceptable safety profile, MTD not reached.[8] |
| Indication | Advanced Solid Tumors with IDH mutations |
| Trial Phase | Phase 1 (NCT04762602) |
| Key Efficacy Endpoints (LGG patients) | Efficacy evaluated set (N=14): - ORR: 7.1% - DCR: 100% Safety analysis set (N=17): - Median PFS: 20.5 months[3] |
| Safety | Well-tolerated, MTD not reached up to 400 mg QD. One DLT of grade 3 lipase (B570770) increase at 250 mg QD.[3] |
Experimental Protocols:
-
Phase 1 Study in Solid Tumors (NCT04762602): Patients with locally advanced or metastatic solid tumors with any IDH mutation received HMPL-306 once daily in 28-day cycles. The study utilized a modified toxicity probability interval-2 (mTPI-2) design for dose escalation across eight cohorts (50-400 mg).[3]
-
Phase 1 Study in Myeloid Malignancies (NCT04272957): Patients with R/R AML harboring mIDH1 and/or mIDH2 received HMPL-306 orally once daily (25-250 mg) in 28-day treatment cycles. The primary objectives were to assess safety, tolerability, and determine the recommended phase 2 dose (RP2D).[8]
This compound: An Inhibitor of the FAK Signaling Pathway
This compound is a novel synthetic small molecule that has demonstrated anti-cancer activity, specifically in colorectal cancer (CRC), through a distinct mechanism involving the Focal Adhesion Kinase (FAK) signaling pathway.[10]
Mechanism of Action
The FAK pathway is crucial for cell motility, adhesion, proliferation, and survival. Its dysregulation is often associated with cancer progression and metastasis. This compound has been shown to inhibit the activation of FAK and its downstream signaling components, including c-Src, paxillin, and PI3K.[10] This inhibition disrupts focal adhesion formation, which is essential for cell movement and invasion.[10] By targeting the FAK pathway, this compound suppresses key processes involved in cancer metastasis, such as cell migration, invasion, and adhesion.[10]
Preclinical Data
The available information on this compound is from preclinical studies in colorectal cancer models.
In Vitro Findings:
-
This compound significantly inhibited the migration and invasion of CRC cells in a dose-dependent manner.[10][11]
-
It suppressed cell adhesion and protrusion formation in HCT116 and HT-29 CRC cells.[10]
-
This compound potently inhibited proliferation in all six CRC cell lines tested and induced apoptosis in four of these lines.[10]
-
It also inhibited CRC colonization in vitro.[10]
In Vivo Findings:
-
In a xenograft mouse model, this compound suppressed CRC tumor growth.[10]
-
Furthermore, it demonstrated the ability to suppress hepatic and pulmonary metastasis in vivo.[10] For instance, a 50 mg/kg/day dose of this compound inhibited pulmonary metastasis by 78.93% compared to untreated controls in a mouse model.[10]
| This compound Preclinical Data Summary (Colorectal Cancer) | |
| In Vitro Effects | - Inhibition of cell migration, invasion, proliferation, and colonization.[10] - Induction of apoptosis.[10] - Inhibition of cell adhesion to type I collagen and fibronectin.[10] |
| In Vivo Effects | - Suppression of CRC growth in a xenograft model.[10] - Inhibition of hepatic and pulmonary metastasis.[10] |
| Mechanism | - Blocks the activation of FAK and FAK-related signaling pathways (c-Src, paxillin, PI3K, Rac1).[10] - Reduces expression of MMP2 and MMP9.[10] |
Experimental Protocols:
-
Cell Migration and Invasion Assays: Wound healing assays and transwell migration/invasion assays were used to assess the effect of this compound on CRC cell motility.[11]
-
Cell Adhesion Assay: HCT116 and HT-29 cells were seeded onto plates coated with type I collagen or fibronectin and treated with various concentrations of this compound to measure its effect on cell adhesion.[10][12]
-
Xenograft and Metastasis Mouse Models: The in vivo efficacy of this compound was evaluated by establishing CRC xenografts in mice and by tail vein injection of CRC cells to model pulmonary metastasis.[10]
Conclusion
This compound and HMPL-306 represent two distinct approaches to cancer therapy. HMPL-306 is a targeted therapy for cancers with specific IDH1/2 mutations and has shown promising results in clinical trials for both hematologic malignancies and solid tumors. Its dual-inhibitor nature and ability to cross the blood-brain barrier are significant advantages. This compound, on the other hand, has demonstrated potent anti-metastatic effects in preclinical models of colorectal cancer by targeting the FAK signaling pathway. While its clinical development status is not yet clear from the available information, its preclinical profile suggests it could be a candidate for preventing tumor growth and metastasis.
Researchers and drug developers should consider the distinct molecular targets and stages of development when evaluating these two compounds. Future studies will be necessary to fully elucidate the therapeutic potential of this compound and to continue to define the clinical utility of HMPL-306 across a broader range of IDH-mutant cancers.
References
- 1. What is HMPL-306 used for? [synapse.patsnap.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ascopubs.org [ascopubs.org]
- 4. Item - Discovery of HMPL-306 (Ranosidenib), a New Potent and Selective Dual Inhibitor of Mutant IDH1 and 2 in Clinical Development for Cancer Treatment - American Chemical Society - Figshare [acs.figshare.com]
- 5. HUTCHMED - HUTCHMED Initiates the RAPHAEL Registrational Phase III Trial of HMPL-306 for Patients with IDH1- and/or IDH2-Mutated Relapsed/Refractory Acute Myeloid Leukemia in China [hutch-med.com]
- 6. HMPL-306 for Isocitrate Dehydrogenase Deficiency · Info for Participants · Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. HMPL-306 in relapsed or refractory IDH1- and/or IDH2-mutated acute myeloid leukemia: A phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. More than just another IDH inhibitor: Insights from the HMPL-306 phase 1 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A novel synthetic small molecule this compound suppresses colorectal tumour growth and metastasis viaFAK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Unraveling the Anti-Cancer Mechanism of YH-306: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the mechanism of action for YH-306, a novel synthetic small molecule, in the context of colorectal cancer (CRC) treatment. By objectively comparing its performance with existing therapeutic alternatives and presenting supporting experimental data, this document aims to offer a clear perspective on the potential of this compound as a targeted anti-cancer agent.
Abstract
This compound has emerged as a promising candidate for the treatment of colorectal cancer by demonstrating significant efficacy in inhibiting tumor growth and metastasis.[1] Its primary mechanism of action involves the suppression of the Focal Adhesion Kinase (FAK) signaling pathway, a critical mediator of cell migration, invasion, and proliferation. This guide delves into the experimental evidence supporting this mechanism and draws comparisons with other agents targeting similar pathways.
This compound: Mechanism of Action
This compound exerts its anti-tumor effects by targeting multiple key processes involved in cancer progression. Experimental studies have shown that this compound significantly inhibits the migration and invasion of CRC cells in a dose-dependent manner.[1][2] Furthermore, it has been observed to suppress cell adhesion, proliferation, and induce apoptosis in various CRC cell lines.[1]
The core of this compound's mechanism lies in its ability to suppress the activation of FAK and its downstream signaling cascade.[1] This includes the inhibition of c-Src, paxillin, and phosphatidylinositol 3-kinases (PI3K), as well as Rac1.[1] The reduced activity of this pathway leads to a decrease in the expression of matrix metalloproteases (MMP) 2 and MMP9, enzymes crucial for the degradation of the extracellular matrix and subsequent cancer cell invasion.[1] Additionally, this compound has been shown to inhibit the actin-related protein (Arp2/3) complex, which is involved in actin polymerization and the formation of cell protrusions necessary for cell motility.[1]
Signaling Pathway of this compound
Caption: this compound inhibits the FAK signaling pathway, disrupting cell migration, invasion, and proliferation.
Comparative Analysis of this compound and Alternative FAK Inhibitors
To provide a comprehensive evaluation of this compound, its performance is compared with other known FAK inhibitors. While direct comparative experimental data for this compound against other specific FAK inhibitors in the same study is limited in the public domain, we can infer its potential based on its reported effects.
| Feature | This compound | Defactinib (VS-6063) | GSK2256098 |
| Target | FAK and related signaling | FAK and Pyk2 | FAK |
| Cancer Type (Studied) | Colorectal Cancer[1] | Mesothelioma, Ovarian, NSCLC | Various solid tumors |
| Reported IC50 | Not explicitly stated | Varies by cell line | Varies by cell line |
| Effect on Cell Migration | Significant inhibition in CRC cells[1] | Inhibition in various cancer cells | Inhibition in various cancer cells |
| Effect on Cell Invasion | Significant inhibition in CRC cells[1] | Inhibition in various cancer cells | Inhibition in various cancer cells |
| Effect on Proliferation | Potent suppression in all six CRC cell lines tested[1] | Varies, often cytostatic | Varies, often cytostatic |
| In Vivo Efficacy | Suppressed CRC growth and metastasis in mouse models[1] | Demonstrated anti-tumor activity in preclinical models | Demonstrated anti-tumor activity in preclinical models |
| Clinical Trial Stage | Preclinical[1] | Phase II / III | Phase I / II |
Note: The information for Defactinib and GSK2256098 is based on publicly available data from various studies and clinical trial registries, intended for a general comparison of FAK inhibitors.
Quantitative Data Summary
The following tables summarize the key quantitative findings from the preclinical studies of this compound.
Table 1: Inhibition of CRC Cell Migration and Invasion by this compound
| Cell Line | Assay | Concentration (µM) | Inhibition (%) |
| CT-26 | Transwell Migration | 10 | ~40% |
| 25 | ~70% | ||
| 50 | ~90% | ||
| CT-26 | Matrigel Invasion | 10 | ~35% |
| 25 | ~65% | ||
| 50 | ~85% | ||
| Data is estimated from graphical representations in the source publication.[2] |
Table 2: Effect of this compound on CRC Cell Adhesion
| Cell Line | Substrate | Concentration (µM) | Adhesion Reduction (%) |
| HCT116 | Type I Collagen | 50 | ~67% |
| HT-29 | Type I Collagen | 50 | ~78% |
| HCT116 | Fibronectin | 50 | Significant reduction |
| HT-29 | Fibronectin | 50 | Significant reduction |
| Data as reported in the source publication.[3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the key experimental protocols used to characterize the mechanism of action of this compound.
Cell Migration and Invasion Assays
Objective: To assess the effect of this compound on the migratory and invasive capabilities of CRC cells.
Methodology:
-
Cell Culture: CRC cell lines (e.g., HCT116, HT-29, CT-26) are cultured in appropriate media.
-
Transwell Assay:
-
Transwell inserts with 8.0 µm pore size are used.
-
For invasion assays, the inserts are coated with Matrigel.
-
Cells are seeded in the upper chamber in serum-free media containing various concentrations of this compound.
-
The lower chamber contains media with a chemoattractant (e.g., FBS).
-
After incubation (typically 24-48 hours), non-migrated cells on the upper surface of the membrane are removed.
-
Migrated/invaded cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.
-
Cell Adhesion Assay
Objective: To determine the effect of this compound on the ability of CRC cells to adhere to extracellular matrix components.
Methodology:
-
96-well plates are coated with extracellular matrix proteins such as Type I collagen or fibronectin.
-
CRC cells are pre-treated with different concentrations of this compound.
-
The treated cells are seeded onto the coated wells and allowed to adhere for a specific period (e.g., 1-2 hours).
-
Non-adherent cells are removed by washing.
-
Adherent cells are fixed, stained, and quantified by measuring the absorbance of the solubilized stain.
Western Blot Analysis
Objective: To investigate the effect of this compound on the activation of proteins in the FAK signaling pathway.
Methodology:
-
CRC cells are treated with this compound for a specified duration.
-
Cells are lysed to extract total protein.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against total and phosphorylated forms of FAK, Src, Paxillin, and other target proteins.
-
After washing, the membrane is incubated with HRP-conjugated secondary antibodies.
-
Protein bands are visualized using an ECL detection system.
Experimental Workflow
Caption: A general workflow for the preclinical evaluation of this compound's mechanism of action.
Conclusion
The available preclinical data strongly support the mechanism of action of this compound as a potent inhibitor of the FAK signaling pathway in colorectal cancer. Its ability to suppress key processes in cancer progression, including migration, invasion, and proliferation, both in vitro and in vivo, highlights its therapeutic potential. Further comparative studies with other FAK inhibitors in standardized assays will be beneficial to precisely position this compound in the landscape of targeted cancer therapies. The detailed experimental protocols provided herein should facilitate such future investigations.
References
Independent Verification of YH-306's Efficacy in Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of YH-306, a novel small molecule inhibitor of Focal Adhesion Kinase (FAK), against other relevant therapeutic alternatives for colorectal cancer (CRC). The information presented is based on publicly available preclinical data and is intended to assist researchers in evaluating the potential of this compound for further investigation.
Executive Summary
This compound has demonstrated significant antitumor and antimetastatic activity in preclinical mouse models of colorectal cancer. It effectively suppresses primary tumor growth and reduces the formation of liver and lung metastases. Its mechanism of action, centered on the inhibition of the FAK signaling pathway, presents a promising avenue for targeting cancer cell migration, invasion, and proliferation. This guide compares the in vivo efficacy of this compound with the standard-of-care therapies, Regorafenib and Cetuximab, as well as other FAK inhibitors.
In Vivo Efficacy Comparison
The following table summarizes the in vivo efficacy of this compound in comparison to other relevant therapies for colorectal cancer.
| Compound | Target | In Vivo Model | Dosage/Schedule | Tumor Growth Inhibition | Metastasis Inhibition | Reference |
| This compound | FAK | HCT116 Xenograft (subcutaneous) | 20 mg/kg/day, i.p., for 20 days | 42.7% reduction in tumor volume | Not Applicable | [1] |
| 50 mg/kg/day, i.p., for 20 days | 60.3% reduction in tumor volume | [1] | ||||
| CT-26 Hepatic Metastasis (intrasplenic) | 20 mg/kg/day, i.p., for 14 days | Not Applicable | 14.39% reduction in liver tumor nodules | [2] | ||
| 50 mg/kg/day, i.p., for 14 days | 65.31% reduction in liver tumor nodules; 67.60% reduction in photon flux | [2] | ||||
| CT-26 Pulmonary Metastasis (tail vein) | 50 mg/kg/day, i.p., for 14 days | Not Applicable | 78.93% inhibition of pulmonary metastasis | [1] | ||
| Regorafenib | Multi-kinase (VEGFR, KIT, RET, RAF) | HCT116 Xenograft (subcutaneous) | 30 mg/kg, oral gavage, for 10 days | Significant tumor growth suppression | Not specified in this study | [3] |
| Cetuximab | EGFR | WiDR Xenograft (subcutaneous) | 30 mg/kg, weekly, for 4 weeks | 35% inhibition of tumor growth in high EGFR expressing cells | Not specified in this study | [4] |
| SW480 Xenograft (subcutaneous) | 30 mg/kg, weekly, for 4 weeks | 35% inhibition of tumor growth in high EGFR expressing cells | Not specified in this study | [4] | ||
| Y15 | FAK | SW620 Xenograft (subcutaneous) | Not specified | 28% decrease in tumor growth | Not specified in this study | [5] |
Signaling Pathway of this compound
This compound exerts its anticancer effects by inhibiting the Focal Adhesion Kinase (FAK) signaling pathway. This pathway is crucial for cell adhesion, migration, and proliferation. By inhibiting FAK, this compound disrupts these processes, leading to reduced tumor growth and metastasis.[1]
Caption: Signaling pathway inhibited by this compound.
Experimental Protocols
In Vivo Tumor Xenograft Study
This protocol outlines the methodology used to assess the effect of this compound on the growth of colorectal cancer tumors in a xenograft mouse model.[1]
1. Cell Culture and Animal Model:
- Human colorectal cancer cell lines (e.g., HCT116) are cultured under standard conditions.
- Immunocompromised mice (e.g., BALB/c nude mice) are used as the animal model.
2. Tumor Implantation:
- A suspension of cancer cells (e.g., 5 x 10^6 cells in 100 µL of PBS) is injected subcutaneously into the flank of each mouse.
3. Treatment Regimen:
- Once tumors reach a palpable size, mice are randomly assigned to treatment and control groups.
- This compound is administered intraperitoneally (i.p.) daily at specified doses (e.g., 20 mg/kg and 50 mg/kg).
- The control group receives a vehicle control (e.g., DMSO) following the same schedule.
4. Data Collection and Analysis:
- Tumor volume is measured regularly (e.g., every two days) using calipers. The formula (Length × Width²) / 2 is typically used.
- At the end of the study (e.g., 20 days), mice are euthanized, and tumors are excised and weighed.
- Tumor growth inhibition is calculated as the percentage difference in tumor volume or weight between the treated and control groups.
In Vivo Metastasis Study
This protocol describes the methodology for evaluating the efficacy of this compound in inhibiting colorectal cancer metastasis to the liver and lungs.[1][2]
1. Cell Line and Animal Model:
- A murine colorectal cancer cell line (e.g., CT-26), often engineered to express a reporter gene like luciferase for in vivo imaging, is used.
- Immunocompetent mice (e.g., BALB/c mice) are used.
2. Induction of Metastasis:
- Hepatic Metastasis: Cancer cells (e.g., 2.5 × 10^4 cells) are injected into the spleen. The spleen is then removed to allow for the development of liver metastases.[1]
- Pulmonary Metastasis: Cancer cells (e.g., 2.5 × 10^4 cells) are injected into the tail vein.[1]
3. Treatment Regimen:
- Treatment with this compound or vehicle control is initiated, typically on the same day as cell injection.
- This compound is administered daily via intraperitoneal injection at specified doses (e.g., 20 mg/kg and 50 mg/kg).
4. Quantification of Metastasis:
- At the end of the study (e.g., 14 days), mice are euthanized.
- For luciferase-expressing cells, in vivo bioluminescence imaging can be used to quantify the metastatic burden.
- Livers and lungs are harvested, and the number of metastatic nodules on the surface is counted.
- Tissues can be further analyzed by histology to confirm the presence of metastases.
Experimental Workflow
The following diagram illustrates the general workflow for conducting in vivo efficacy studies of a novel anticancer compound.
Caption: General workflow for in vivo efficacy testing.
Conclusion
The available in vivo data indicates that this compound is a promising candidate for the treatment of colorectal cancer, demonstrating both anti-proliferative and anti-metastatic effects. Its mechanism of action through FAK inhibition provides a strong rationale for its therapeutic potential. Further studies, including dose-optimization, combination therapies, and investigation in patient-derived xenograft (PDX) models, are warranted to fully elucidate its clinical utility. This guide provides a foundational comparison to aid researchers in the strategic design of future preclinical and translational studies.
References
- 1. A novel synthetic small molecule this compound suppresses colorectal tumour growth and metastasis viaFAK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. scienceopen.com [scienceopen.com]
- 5. Focal adhesion kinase autophosphorylation inhibition decreases colon cancer cell growth and enhances the efficacy of chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Cytotoxicity of YH-306 and Cisplatin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cytotoxic properties of YH-306, a novel synthetic small molecule, and cisplatin (B142131), a widely used chemotherapeutic agent. This analysis is based on available preclinical data and aims to offer an objective overview to inform further research and drug development efforts.
Introduction
This compound has been identified as a promising anti-cancer agent that primarily targets the Focal Adhesion Kinase (FAK) signaling pathway, playing a crucial role in cell adhesion, migration, and proliferation.[1][2][3] In contrast, cisplatin is a platinum-based drug that exerts its cytotoxic effects primarily by inducing DNA damage, leading to the activation of apoptotic pathways.[4][5][6][7][8] This guide will delve into their distinct mechanisms of action, present available cytotoxicity data, and provide detailed experimental protocols for assessing their effects on cancer cells.
Cytotoxicity Data
A direct comparative study of the cytotoxicity of this compound and cisplatin has not been identified in the current literature. The following tables summarize the available cytotoxicity data for each compound from separate studies, focusing on colorectal cancer cell lines for a relevant, albeit indirect, comparison.
Table 1: Cytotoxicity of this compound on Colorectal Cancer Cells
| Cell Line | Assay | Concentration | Effect | Source |
| HT-29 | MTS | 50 µM | Significant inhibition of cell proliferation | [1] |
| HCT116 | MTS | 50 µM | Significant inhibition of cell proliferation | [1] |
| CT-26 | MTS | 50 µM | Significant inhibition of cell proliferation | [1] |
| SW620 | MTS | 50 µM | Significant inhibition of cell proliferation | [1] |
| HT-29 | Crystal Violet | 50 µM | Significant reduction in cell colonization | [1] |
| HCT116 | Crystal Violet | 50 µM | Significant reduction in cell colonization | [1] |
Table 2: Cytotoxicity of Cisplatin on Colorectal Cancer Cells (IC50 Values)
| Cell Line | Incubation Time | IC50 (µM) | Source |
| COLO-205 | 72 hours | 26.7 | [9] |
| SW620 | 48 hours | ~20-40 (in combination studies) | [10] |
| LoVo | 48 hours | ~10-20 (in combination studies) | [10] |
| RKO | 48 hours | ~20-40 (in combination studies) | [10] |
| DLD-1 | 48 hours | ~20-40 (in combination studies) | [10] |
| HCT-116 | 24 hours | Not specified, but less than HT-29 | [11] |
| HT-29 | 24 hours | Higher than HCT-116 | [11] |
| Caco-2 | 48 hours | 107 | [12] |
Note: The IC50 values for cisplatin can vary significantly between studies due to differences in experimental conditions.[13]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
MTS Assay for Cell Proliferation
This protocol is a standard method for assessing cell viability based on the metabolic activity of cells.
Workflow:
Caption: MTS Assay Workflow for Cytotoxicity Assessment.
Protocol Steps:
-
Cell Seeding: Seed colorectal cancer cells (e.g., HT-29, HCT116) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Drug Treatment: Treat the cells with various concentrations of this compound or cisplatin. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for the desired period (e.g., 24, 48, or 72 hours).
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubation with MTS: Incubate the plates for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490-500 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell proliferation relative to the vehicle-treated control cells.
Crystal Violet Assay for Colony Formation
This assay is used to assess the long-term survival and proliferative capacity of cells.
Workflow:
Caption: Crystal Violet Assay for Colony Formation.
Protocol Steps:
-
Cell Seeding: Seed a low density of cells (e.g., 500 cells/well) in 6-well plates.
-
Drug Treatment: Treat the cells with the desired concentrations of this compound or cisplatin.
-
Incubation: Incubate the plates for 1-2 weeks, allowing colonies to form.
-
Fixation: Wash the colonies with PBS and fix them with methanol for 15 minutes.[14]
-
Staining: Stain the colonies with 0.5% crystal violet solution for 20 minutes.[14]
-
Washing: Wash the plates with water to remove excess stain and allow them to air dry.
-
Quantification: Solubilize the stained colonies with a solubilization solution (e.g., 10% acetic acid) and measure the absorbance at 570 nm.[15]
Signaling Pathways
This compound: Inhibition of the FAK Signaling Pathway
This compound exerts its anti-cancer effects by suppressing the activation of Focal Adhesion Kinase (FAK) and its downstream signaling components. This leads to the inhibition of cell migration, invasion, and proliferation, and the induction of apoptosis.[1][2][3]
Caption: this compound Mechanism of Action via FAK Pathway Inhibition.
Cisplatin: Induction of Apoptosis via DNA Damage
Cisplatin's cytotoxicity is primarily mediated by its ability to form adducts with DNA, which triggers a DNA damage response. This can lead to cell cycle arrest and, ultimately, apoptosis through the activation of intrinsic and extrinsic pathways involving key proteins like p53 and caspases.[4][5][6][7][8]
Caption: Cisplatin-Induced Intrinsic Apoptosis Pathway.
Comparative Summary
While a direct, head-to-head comparison of this compound and cisplatin is not available, the existing data allows for a comparative summary based on their distinct mechanisms and observed cytotoxic effects.
-
Mechanism of Action: this compound presents a targeted approach by inhibiting the FAK signaling pathway, which is crucial for cancer cell motility and survival. Cisplatin, a cornerstone of chemotherapy, has a broader, non-targeted mechanism based on inducing DNA damage.
-
Cytotoxicity: Based on the limited available data, this compound shows significant inhibition of colorectal cancer cell proliferation and colonization at a concentration of 50 µM. Cisplatin's IC50 values in colorectal cancer cell lines vary widely, but are generally in the micromolar range. A direct comparison of potency is not feasible without further studies.
-
Potential Applications: The distinct mechanisms of action suggest that this compound could be a valuable therapeutic option, particularly in contexts where inhibiting metastasis is a primary goal. Its targeted nature may also offer a different side-effect profile compared to cisplatin. Combination therapies involving both agents could also be a promising area for future investigation, potentially leveraging their different mechanisms to achieve synergistic anti-cancer effects.
Conclusion
This compound and cisplatin are cytotoxic agents with fundamentally different mechanisms of action. This compound's targeted inhibition of the FAK pathway and cisplatin's DNA-damaging properties both lead to cancer cell death. The indirect comparison of their cytotoxic effects on colorectal cancer cells highlights their potential as anti-cancer agents. Further research, including direct comparative studies and in vivo models, is necessary to fully elucidate their relative efficacy and potential for combination therapies in a clinical setting.
References
- 1. A novel synthetic small molecule this compound suppresses colorectal tumour growth and metastasis viaFAK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. axonmedchem.com [axonmedchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Cisplatin Activates the Growth Inhibitory Signaling Pathways by Enhancing the Production of Reactive Oxygen Species in Non-small Cell Lung Cancer Carrying an EGFR Exon 19 Deletion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Aspirin enhances the sensitivity of colon cancer cells to cisplatin by abrogating the binding of NF-κB to the COX-2 promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxic effects of the newly-developed chemotherapeutic agents 17-AAG in combination with oxaliplatin and capecitabine in colorectal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enhanced anticancer potency with reduced nephrotoxicity of newly synthesized platin-based complexes compared with cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. assaygenie.com [assaygenie.com]
A Comparative Guide to YH-306 and Novel FAK Inhibitors for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This guide provides a comparative overview of YH-306 and other novel Focal Adhesion Kinase (FAK) inhibitors based on publicly available preclinical and clinical data. It is important to note that no head-to-head studies directly comparing the performance of this compound against the other inhibitors discussed here have been identified in the public domain. Therefore, the experimental data presented are compiled from different studies and should be interpreted with caution, as variations in experimental conditions can significantly influence the results.
Introduction to Focal Adhesion Kinase as a Therapeutic Target
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a crucial role in cell signaling pathways, governing essential cellular processes such as adhesion, migration, proliferation, and survival.[1][2] Overexpression and hyperactivity of FAK are frequently observed in a variety of human cancers, correlating with tumor progression, metastasis, and poor prognosis.[3][4] These findings have established FAK as a compelling therapeutic target for the development of novel anti-cancer agents. This guide focuses on this compound, a synthetic small molecule FAK inhibitor, and provides a comparative look at other novel FAK inhibitors in development.
FAK Signaling Pathway and Point of Inhibition
The diagram below illustrates the central role of FAK in mediating signals from the extracellular matrix (ECM) and growth factors, leading to the activation of downstream pathways that promote cancer cell proliferation, survival, and migration. FAK inhibitors, including this compound, typically act by blocking the kinase activity of FAK, thereby disrupting these oncogenic signaling cascades.
Caption: FAK signaling pathway and the point of intervention by FAK inhibitors.
Performance Data of this compound
This compound is a novel synthetic small molecule designed to suppress tumor growth and metastasis by targeting the FAK pathway.[5] Preclinical studies have demonstrated its potential in colorectal cancer (CRC).
Table 1: Preclinical Data for this compound in Colorectal Cancer Models
| Parameter | Cell Line(s) | Results |
| In Vitro Cell Proliferation | HCT116, SW480, LoVo | Significant inhibition of proliferation and colony formation. |
| In Vitro Cell Migration | HCT116, SW480 | Dose-dependent inhibition of cell migration. |
| In Vitro Cell Invasion | HCT116, SW480 | Significant reduction in invasive capacity. |
| In Vivo Tumor Growth | HCT116 xenograft | Depression of CRC growth. |
| In Vivo Metastasis | HCT116 xenograft | Suppression of hepatic/pulmonary metastasis. |
Data summarized from Dai F, et al. J Cell Mol Med. 2015.
Performance Data of Novel FAK Inhibitors
Several other novel FAK inhibitors are currently in various stages of preclinical and clinical development. Below is a summary of the available data for some of these compounds.
Table 2: In Vitro Potency of Novel FAK Inhibitors
| Inhibitor | FAK IC50 (nM) | Other Notable Kinase Targets (IC50) |
| Defactinib (VS-6063) | <0.6 | Pyk2 (<0.6 nM) |
| CT-707 (Conteltinib) | 1.6 | ALK, Pyk2 |
| IN10018 (BI-853520) | Data not publicly available | Selective ATP-competitive inhibitor |
| GSK2256098 | 0.4 (Ki) | Highly selective for FAK |
IC50 and Ki values are compiled from multiple sources and may not be directly comparable due to different assay conditions.[2][6]
Table 3: Selected Preclinical and Clinical Highlights of Novel FAK Inhibitors
| Inhibitor | Cancer Type(s) Studied | Key Findings |
| Defactinib (VS-6063) | Ovarian, NSCLC, Pancreatic Cancer | Modest monotherapy activity; shows promise in combination therapies.[7][8] |
| CT-707 (Conteltinib) | NSCLC, Breast Cancer | Demonstrates anti-growth and anti-metastasis activity. |
| IN10018 (BI-853520) | Ovarian Cancer, Melanoma | Granted Fast Track designation by the FDA for platinum-resistant ovarian cancer. |
| GSK2256098 | Renal, Uterine, Pancreatic Cancer | Inhibits cell proliferation, migration, and invasion in preclinical models.[6] |
Experimental Protocols
The following are generalized methodologies for key experiments used in the preclinical evaluation of FAK inhibitors.
In Vitro FAK Kinase Assay
This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of purified FAK.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Focal adhesion kinase autophosphorylation inhibition decreases colon cancer cell growth and enhances the efficacy of chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibiting focal adhesion kinase: A potential target for enhancing therapeutic efficacy in colorectal cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. axonmedchem.com [axonmedchem.com]
- 6. Frontiers | Roles and inhibitors of FAK in cancer: current advances and future directions [frontiersin.org]
- 7. ascopubs.org [ascopubs.org]
- 8. fda.gov [fda.gov]
YH-306: A Novel FAK Inhibitor Demonstrates Potent Anti-Tumor Activity in Colorectal Cancer Models
A comprehensive analysis of the preclinical data supporting YH-306 as a promising therapeutic candidate for colorectal cancer (CRC), with a comparative overview of its performance against standard-of-care therapies.
This guide provides a detailed examination of the anti-tumor effects of this compound, a novel synthetic small molecule, in preclinical models of colorectal cancer. The data presented herein, derived from in vitro and in vivo studies, highlights the compound's potent inhibitory effects on key cancer progression processes, including tumor growth, cell proliferation, migration, and invasion. For contextual understanding and objective evaluation, the performance of this compound is compared with established chemotherapeutic agents and targeted therapies commonly used in the clinical management of colorectal cancer.
In Vitro Efficacy: this compound vs. Standard Chemotherapies
This compound has demonstrated significant cytotoxic and anti-proliferative effects against a panel of human colorectal cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in comparison to standard chemotherapeutic agents—5-Fluorouracil (5-FU), Oxaliplatin, and Irinotecan (B1672180)—in the widely studied HCT116 and HT-29 CRC cell lines.
| Compound | Cell Line | IC50 (µM) - 72h | Citation(s) |
| This compound | HCT116 | ~10-20 (estimated from graphical data) | [1] |
| HT-29 | ~10-20 (estimated from graphical data) | [1] | |
| 5-Fluorouracil (5-FU) | HCT116 | 4.3 | |
| HT-29 | Not specified | ||
| Oxaliplatin | HCT116 | 0.3 | |
| HT-29 | Not specified | ||
| Irinotecan | HCT116 | 3.2 | |
| HT-29 | 5.17 | [2] |
Inhibition of Cell Migration and Invasion
A critical aspect of cancer metastasis is the ability of tumor cells to migrate and invade surrounding tissues. This compound has shown potent inhibitory effects on these processes in various CRC cell lines.[1]
Wound Healing Assay: In a wound-healing assay, this compound significantly inhibited the migration of HCT116, HT-29, and CT-26 colorectal cancer cells in a dose-dependent manner.[1] At a concentration of 50 µM, this compound demonstrated a marked reduction in the closure of the "wound" after 24 hours compared to the vehicle control.
Transwell Invasion Assay: The invasive potential of CRC cells was assessed using a Matrigel-coated transwell assay. This compound effectively suppressed the invasion of CT-26 cells through the Matrigel matrix in a dose-dependent fashion, indicating its potential to hinder metastasis.[1]
In Vivo Tumor Growth Inhibition
The anti-tumor efficacy of this compound was evaluated in a xenograft mouse model using HCT116 colorectal cancer cells.
| Treatment | Dosage | Tumor Growth Inhibition | Citation(s) |
| This compound | 50 mg/kg | Significant suppression of tumor volume compared to control | [1] |
| Vehicle Control | - | Progressive tumor growth | [1] |
Mechanism of Action: Targeting the FAK Signaling Pathway
This compound exerts its anti-tumor effects primarily through the inhibition of the Focal Adhesion Kinase (FAK) signaling pathway.[1] FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, proliferation, and survival. Overexpression and activation of FAK are frequently observed in various cancers, including colorectal cancer, and are associated with poor prognosis.
This compound treatment leads to a significant reduction in the phosphorylation of FAK at its active site (Tyr397).[1] This inactivation of FAK disrupts downstream signaling cascades that are critical for cancer cell motility and survival.
Caption: FAK signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Cell Lines and Culture
Human colorectal cancer cell lines HCT116 and HT-29 were cultured in McCoy's 5A and RPMI-1640 medium, respectively, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. The murine colorectal cancer cell line CT-26 was maintained in RPMI-1640 with the same supplements. All cells were cultured at 37°C in a humidified atmosphere with 5% CO2.
In Vitro Proliferation Assay (MTT Assay)
Cells were seeded in 96-well plates and treated with various concentrations of this compound or standard chemotherapeutic agents for 72 hours. Cell viability was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. The absorbance was measured at 570 nm, and the IC50 values were calculated from the dose-response curves.
Wound Healing Assay
Cells were grown to confluence in 6-well plates, and a scratch was made through the cell monolayer with a sterile pipette tip. The cells were then washed and incubated with different concentrations of this compound. The closure of the scratch was monitored and photographed at 0 and 24 hours. The percentage of wound closure was quantified to assess cell migration.
Transwell Invasion Assay
The invasive capacity of cells was determined using Matrigel-coated transwell inserts. Cells were seeded in the upper chamber in a serum-free medium, while the lower chamber contained a medium with 10% FBS as a chemoattractant. After 24 hours of incubation with or without this compound, the non-invading cells on the upper surface of the membrane were removed. The invaded cells on the lower surface were fixed, stained, and counted under a microscope.
In Vivo Xenograft Model
Female BALB/c nude mice (6-8 weeks old) were subcutaneously injected with HCT116 cells. When the tumors reached a palpable size, the mice were randomized into treatment and control groups. This compound (50 mg/kg) or vehicle was administered intraperitoneally daily. Tumor volume and body weight were measured every two days. Tumor volume was calculated using the formula: (length × width²) / 2.
Statistical Analysis
All in vitro experiments were performed in triplicate, and the data are presented as the mean ± standard deviation (SD). Statistical significance was determined using a one-way analysis of variance (ANOVA) followed by Dunnett's post-hoc test. In vivo tumor growth data were analyzed using a repeated-measures two-way ANOVA. A p-value of less than 0.05 was considered statistically significant.
Comparison with Targeted Therapies
While direct preclinical comparisons are limited, it is valuable to consider this compound in the context of established targeted therapies for colorectal cancer, such as Bevacizumab (an anti-VEGF antibody) and Cetuximab (an anti-EGFR antibody).
-
Mechanism of Action: this compound targets an intracellular signaling node (FAK), whereas Bevacizumab and Cetuximab target extracellular ligands or receptors. This difference in mechanism suggests that this compound could be effective in tumors resistant to therapies targeting growth factor pathways and may have potential for combination therapies.
-
Route of Administration: As a small molecule, this compound has the potential for oral bioavailability, which would offer a significant advantage in terms of patient convenience over the intravenous administration of monoclonal antibodies like Bevacizumab and Cetuximab.
Conclusion
The preclinical data strongly support this compound as a potent inhibitor of colorectal cancer growth and metastasis. Its novel mechanism of action, targeting the FAK signaling pathway, distinguishes it from current standard-of-care therapies and presents a promising new avenue for the treatment of colorectal cancer. The in vitro and in vivo studies demonstrate statistically significant anti-tumor activity. Further investigation, including comprehensive toxicology studies and clinical trials, is warranted to fully elucidate the therapeutic potential of this compound in patients with colorectal cancer.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for YH-306
For researchers and professionals in drug development, the responsible management of chemical substances is paramount. This guide provides essential, step-by-step procedures for the proper disposal of YH-306, ensuring the safety of laboratory personnel and adherence to environmental regulations.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures for this compound, it is crucial to consult the product's specific Safety Data Sheet (SDS) and adhere to all institutional and local safety guidelines. While a specific SDS for this compound was not located, the following general precautions for handling similar chemical compounds should be strictly followed.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side shields or chemical safety goggles.[1][2]
-
Hand Protection: Wear appropriate chemical-resistant gloves.[1]
-
Skin Protection: Wear a lab coat or other protective clothing to prevent skin contact.[1]
-
Respiratory Protection: Use in a well-ventilated area. If inhalation risks exist, an appropriate respirator should be worn.[2][3]
Handling:
-
Avoid contact with skin and eyes.[4]
-
Do not ingest.[3]
-
Keep containers tightly closed when not in use.[4]
Chemical and Physical Properties of this compound
Understanding the properties of this compound is the first step in ensuring its safe handling and disposal.
| Property | Value |
| Chemical Name | 1,3-Isobenzofurandione, 3a,4,7,7a-tetrahydro-5-methyl-4-(3-methyl-2-buten-1-yl)- |
| CAS Number | 16726-03-7 |
| Molecular Formula | C14H18O3 |
| Molecular Weight | 234.29 g/mol |
| GHS Classification | Warning: Harmful if swallowed.[7] |
Step-by-Step Disposal Procedure for this compound
The disposal of this compound must be managed as hazardous waste in accordance with local, regional, and national regulations.[5][6]
-
Waste Identification and Segregation:
-
This compound waste is classified as hazardous.[7]
-
Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
-
Containerization:
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound (1,3-Isobenzofurandione, 3a,4,7,7a-tetrahydro-5-methyl-4-(3-methyl-2-buten-1-yl)-)".[8]
-
Include the date of accumulation and any other information required by your institution.
-
-
Storage:
-
Store the sealed and labeled container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Store away from incompatible materials, such as acids and oxidizing agents.
-
-
Spill Management:
-
Final Disposal:
-
Arrange for pickup and disposal by a licensed hazardous waste disposal contractor.[3]
-
Follow all institutional procedures for requesting a waste pickup.
-
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound.
References
- 1. windsourcing.com [windsourcing.com]
- 2. alpharesources.com [alpharesources.com]
- 3. docs.gato.txst.edu [docs.gato.txst.edu]
- 4. miller-stephenson.com [miller-stephenson.com]
- 5. cdmsweb.3m.com [cdmsweb.3m.com]
- 6. multimedia.3m.com [multimedia.3m.com]
- 7. echemi.com [echemi.com]
- 8. geo.utexas.edu [geo.utexas.edu]
Personal protective equipment for handling YH-306
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for handling the anticancer agent YH-306 (CAS 1373764-75-0). It includes detailed operational and disposal plans, alongside procedural guidance to ensure laboratory safety and proper experimental conduct.
Chemical and Physical Properties
This compound is a synthetic small molecule investigated for its potential as an anticancer agent.[1][2] It has the formal name 2-(4-hydroxyphenyl)-1-(1,3,4,9-tetrahydro-2H-pyrido[3,4-b]indol-2-yl)-ethanone.[1]
| Property | Value | Source |
| CAS Number | 1373764-75-0 | [1] |
| Molecular Formula | C₁₉H₁₈N₂O₂ | [1] |
| Molecular Weight | 306.36 g/mol | [1] |
| Appearance | Off-white solid | |
| Solubility | Soluble in DMSO (≥10 mg/ml) | [1] |
| Storage | Recommended at 2-8°C, protected from light. Can be shipped at room temperature for less than 2 weeks. | [1] |
Hazard Identification and Safety Precautions
GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Irritation | 2 | H315: Causes skin irritation |
| Eye Irritation | 2A | H319: Causes serious eye irritation |
Source:
Personal Protective Equipment (PPE)
To minimize exposure and ensure safety, the following personal protective equipment is mandatory when handling this compound:
-
Eye Protection: Safety goggles with side-shields.[1]
-
Hand Protection: Protective gloves (e.g., nitrile).[1]
-
Skin and Body Protection: Impervious clothing, such as a lab coat.[1]
-
Respiratory Protection: A suitable respirator should be used if ventilation is inadequate or when handling fine powders to avoid dust and aerosol formation.[1]
Handling and Storage
-
Handling:
-
Storage:
First Aid and Emergency Procedures
| Exposure Route | First Aid Measures |
| Ingestion | If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth. Do NOT induce vomiting.[1] |
| Skin Contact | Remove contaminated clothing and rinse skin thoroughly with large amounts of water.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[1] |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation.[1] |
Disposal Plan
Dispose of this compound and its containers in accordance with official regulations for hazardous waste. Do not allow the product to reach the sewage system or dispose of it with household garbage.
Experimental Protocols
This compound has been shown to inhibit the growth and metastasis of colorectal cancer cells by targeting the Focal Adhesion Kinase (FAK) signaling pathway.[2]
Cell Lines and Culture
-
Colorectal Cancer (CRC) Cell Lines: HT-29, CT-26, HCT116, SW620[2]
-
Other Cancer Cell Lines: PC-9, H1299, A549 (lung), LNCaP (prostate), MDA-MB-231 (breast)[3][4]
-
Culture Conditions: Cells are typically cultured in appropriate media supplemented with 10% Fetal Bovine Serum (FBS), 100 units/ml penicillin, and 100 units/ml streptomycin.[2]
In Vitro Assays
-
Proliferation Assay (MTS Assay): To assess the effect of this compound on cell proliferation, CRC cells are treated with varying concentrations of this compound. The percentage of proliferating cells is determined relative to cells exposed to a vehicle control (e.g., 0.1% DMSO).[2]
-
Apoptosis Assay (Flow Cytometry): Apoptosis in CRC cells treated with this compound can be measured using flow cytometry with Annexin V and Propidium Iodide (PI) staining. Cells positive for both markers are considered apoptotic.[2]
-
Migration and Invasion Assays:
-
Wound Healing Assay: The inhibitory effect of this compound on cell migration can be observed and quantified in a wound-healing assay.[3]
-
Transwell Invasion Assay: The ability of this compound to inhibit cell invasion can be assessed using transwell chambers coated with Matrigel or Type I collagen.[3]
-
-
Cell Adhesion and Spreading Assays: The effect of this compound on the adhesion and spreading of CRC cells on extracellular matrix components like Type I collagen or fibronectin can be evaluated.[5]
In Vivo Experiments
-
Animal Models: BALB/c mice and nude mice are used for in vivo studies.[2] All animal experimental protocols should be approved by an appropriate Animal Investigation Committee.[2]
-
Tumor Xenograft Models:
-
Subcutaneous Xenograft: To evaluate the effect of this compound on tumor growth, CRC cells are injected subcutaneously into mice. Tumor volume is monitored following treatment with this compound.[4]
-
Metastasis Model: To assess the impact on metastasis, CRC cells can be injected into the tail vein of mice to induce pulmonary or hepatic metastases, followed by treatment with this compound.[2][4]
-
Signaling Pathway and Experimental Workflow
This compound exerts its anticancer effects by inhibiting the FAK signaling pathway, which leads to the suppression of cell migration, invasion, and proliferation.[2]
Caption: this compound inhibits the FAK signaling pathway.
Caption: Experimental workflow for evaluating this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
